tert-Butyl (3-amino-2,6-difluorophenyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(3-amino-2,6-difluorophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2O2/c1-11(2,3)17-10(16)15-9-6(12)4-5-7(14)8(9)13/h4-5H,14H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGOJIYYBUJTCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1F)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743391 | |
| Record name | tert-Butyl (3-amino-2,6-difluorophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
535170-20-8 | |
| Record name | tert-Butyl (3-amino-2,6-difluorophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of tert-Butyl (3-amino-2,6-difluorophenyl)carbamate
This guide provides a comprehensive overview of the synthesis and characterization of tert-butyl (3-amino-2,6-difluorophenyl)carbamate, a valuable building block in medicinal chemistry and drug discovery. The strategic introduction of fluorine atoms and a carbamate moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of lead compounds.[1] This document offers a detailed synthetic protocol, an exploration of the underlying reaction mechanisms, and a thorough guide to the analytical techniques required for structural elucidation and purity assessment.
Introduction: The Significance of Fluorinated Carbamates in Drug Development
The incorporation of fluorine into organic molecules is a widely utilized strategy in modern drug design. The unique properties of fluorine, such as its high electronegativity and small size, can profoundly impact a molecule's metabolic stability, lipophilicity, and binding affinity.[2] Similarly, the carbamate functional group is a key feature in many pharmaceutical agents, often serving as a stable analogue of an amide bond or influencing the molecule's solubility and transport properties.[3] this compound combines these features, making it a desirable intermediate for the synthesis of novel therapeutics.
The selective protection of one amino group in a diamine is a common challenge in organic synthesis.[4] This guide focuses on the mono-Boc protection of 2,6-difluoro-1,3-phenylenediamine, a reaction that requires careful control to achieve high selectivity and yield.
Synthesis of this compound
The synthesis of the title compound is achieved through the selective N-tert-butoxycarbonylation of 2,6-difluoro-1,3-phenylenediamine. The key to this transformation is the differentiation of the two amino groups in the starting material. Due to the electron-withdrawing nature of the two fluorine atoms, the amino groups in 2,6-difluoro-1,3-phenylenediamine are less nucleophilic than those in aniline. However, the amino group at the 3-position is sterically less hindered than the amino group at the 1-position, which is flanked by two fluorine atoms. This steric difference can be exploited to achieve selective mono-protection.
Proposed Reaction Scheme
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
This protocol is based on established methods for the mono-Boc protection of aromatic diamines.[5][6]
Materials:
-
2,6-Difluoro-1,3-phenylenediamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF) or Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a solution of 2,6-difluoro-1,3-phenylenediamine (1.0 eq) in anhydrous THF or CH₂Cl₂ (approximately 0.1 M concentration) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine or DIPEA (1.1 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.0 eq) in the same anhydrous solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Mechanistic Insights and Rationale for Experimental Choices
The reaction proceeds via a nucleophilic attack of one of the amino groups of 2,6-difluoro-1,3-phenylenediamine on a carbonyl carbon of di-tert-butyl dicarbonate. The use of a non-nucleophilic base, such as triethylamine or DIPEA, is crucial to deprotonate the resulting ammonium intermediate, driving the reaction forward and neutralizing the generated acid.
-
Solvent Selection: Anhydrous aprotic solvents like THF or CH₂Cl₂ are chosen to prevent hydrolysis of the di-tert-butyl dicarbonate and to ensure good solubility of the reactants.[4]
-
Stoichiometry: Using a 1:1 molar ratio of the diamine to (Boc)₂O is intended to favor mono-protection. However, the formation of some di-protected by-product is possible.
-
Temperature Control: Starting the reaction at 0 °C helps to control the initial exotherm and can improve selectivity.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected analytical data based on the structure and data from analogous compounds.[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, the carbamate NH proton, and the tert-butyl group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.0-7.2 | m | 1H | Ar-H |
| ~ 6.3-6.5 | m | 1H | Ar-H |
| ~ 6.5 (broad s) | s | 1H | NH -Boc |
| ~ 3.8 (broad s) | s | 2H | NH ₂ |
| 1.52 | s | 9H | C(CH ₃)₃ |
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will be characterized by signals for the aromatic carbons, with the carbon atoms attached to fluorine exhibiting splitting due to C-F coupling.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 155 (d, J ≈ 240 Hz) | C -F |
| ~ 153 | C =O (carbamate) |
| ~ 140 (d, J ≈ 10 Hz) | C -NHBoc |
| ~ 125 (d, J ≈ 15 Hz) | C -NH₂ |
| ~ 115 (t, J ≈ 20 Hz) | Ar-C |
| ~ 105 (d, J ≈ 25 Hz) | Ar-C |
| ~ 81 | C (CH₃)₃ |
| ~ 28 | C(C H₃)₃ |
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3450-3300 | Medium, sharp | N-H stretch (primary amine) |
| ~ 3300 | Medium, sharp | N-H stretch (carbamate) |
| ~ 1700 | Strong, sharp | C=O stretch (carbamate) |
| ~ 1620 | Medium | N-H bend (primary amine) |
| ~ 1520 | Medium | C-N stretch and N-H bend |
| ~ 1250, 1160 | Strong | C-O stretch (carbamate) and C-F stretch |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
-
Expected [M+H]⁺: 245.11
-
Expected [M+Na]⁺: 267.10
Safety and Handling
2,6-Difluoro-1,3-phenylenediamine (Starting Material):
-
Hazards: Harmful if swallowed, causes skin irritation, and causes serious eye irritation.[9][10]
-
Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood.
This compound (Product):
-
Hazards: While specific data is not available, it should be handled with care as an aromatic amine derivative. Assume it may be an irritant and potentially harmful.
-
Precautions: Use standard laboratory safety procedures. Avoid inhalation, ingestion, and skin contact.
Conclusion
This technical guide provides a robust framework for the synthesis and characterization of this compound. The proposed protocol, based on well-established chemical principles, offers a reliable method for obtaining this valuable building block. The detailed characterization data provides a benchmark for researchers to confirm the successful synthesis and purity of the compound. As with any chemical synthesis, proper safety precautions are paramount.
References
[7] Supporting Information for a scientific article. (Provides analogous NMR data for other tert-butyl carbamates) [8] tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate - MDPI. (Provides detailed characterization data for a similar fluorinated carbamate) [11] tert-Butyl (4-amino-3-fluorophenyl)carbamate | C11H15FN2O2 | CID 79019760 - PubChem. (Provides physical and chemical properties of a similar compound) [12] tert-butyl N-{2-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)amino]ethyl}carbamate | C14H29N3O4 - PubChem. (Provides data on a di-Boc protected amine) [2] New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - NIH. (Highlights the importance of fluorine in drug design) [13] (S)-tert-Butyl (1-(3-bromo-6-(3-methyl-3-(methylsulfonyl)but-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)carbamate | ChemScene. (Provides information on a complex difluorophenyl carbamate) [14] 68621-88-5|tert-Butyl (3-aminophenyl)carbamate|BLD Pharm. (Provides information on a non-fluorinated analogue) [15] Tert-butyl (3-((2-chloro-5-fluoropyrimidin-4-yl)amino)phenyl)carbamate - PubChem. (Provides data for a related fluorinated carbamate) [5] N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - NIH. (Details general methods for Boc protection) [4] MRT - Mono-Boc-Protection of Diamines - Sigma-Aldrich. (Discusses the challenges of mono-Boc protection) [9] SAFETY DATA SHEET - TCI Chemicals. (Provides safety information for a related fluorinated phenylenediamine) [16] Selective Mono‐BOC Protection of Diamines - ResearchGate. (Describes methods for selective mono-Boc protection) SAFETY DATA SHEET - Sigma-Aldrich. (Provides safety information for p-phenylenediamine) [17] tert -Butoxycarbonylation of Amino Acids and their Derivatives: N-tert -Butoxycarbonyl-l-phenylalanine - ResearchGate. (Details Boc protection of amino acids) [3] Organic Carbamates in Drug Design and Medicinal Chemistry - ACS Publications. (Discusses the role of carbamates in medicinal chemistry) [18] General Method for Selective Mono-Boc Protection of Diamines and Thereof - SciELO México. (Provides a general protocol for mono-Boc protection) [19] 2,6-Diketopiperazines from amino acids, from solution-phase to solid-phase organic synthesis - PubMed. (Contextual information on synthetic methodologies) [10] 1,3-Phenylenediamine - Hazardous Substance Fact Sheet. (Provides safety data for a related diamine) [1] N-Boc-2,6-Difluoro-L-phenylalanine 95% | CAS: 167993-07-9 | AChemBlock. (Information on a related difluorinated compound) [20] The Synthesis and Isolation of Mono-BOC-Protected 1,4-Phenylene Diamine and Further Reaction with Hexamolybdate - Digital Commons @ IWU. (Example of mono-Boc protection of a phenylenediamine) [21] 13C NMR Chemical Shift - Oregon State University. (General reference for 13C NMR chemical shifts) [6] A facile procedure for tert-butoxycarbonylation of amines promoted by yttria-zirconia based strong Lewis acid catalyst - Semantic Scholar. (Provides a general method for Boc protection) [22] Safety Data Sheet: p-phenylenediamine - Chemos GmbH&Co.KG. (Provides safety information for p-phenylenediamine) [23] 4-Fluoro-1,3-phenylenediamine - Chem-Impex. (Provides properties of a related starting material) 2,4,5,6-Tetrafluoro-1,3-phenylenediamine - TCI Chemicals. (Provides information on a related tetrafluorinated diamine) MRT - Mono-Boc-Protection of Diamines - Sigma-Aldrich. (Discusses the formation of di-protected by-products)
Sources
- 1. N-Boc-2,6-Difluoro-L-phenylalanine 95% | CAS: 167993-07-9 | AChemBlock [achemblock.com]
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- 4. tert-Butyl carbamate(4248-19-5) 1H NMR spectrum [chemicalbook.com]
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- 12. tert-butyl N-{2-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)amino]ethyl}carbamate | C14H29N3O4 | CID 15157893 - PubChem [pubchem.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl (3-amino-2,6-difluorophenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physicochemical properties of tert-Butyl (3-amino-2,6-difluorophenyl)carbamate, a key building block in modern medicinal chemistry. This document moves beyond a simple recitation of data, offering insights into the causality behind its chemical behavior and outlining robust methodologies for its characterization. The information presented herein is intended to empower researchers in drug discovery and development to effectively utilize this versatile molecule.
Core Molecular Attributes and Identifiers
This compound, identified by the CAS Number 535170-20-8 , is a difluorinated aromatic amine bearing a tert-butyloxycarbonyl (Boc) protecting group. This structural arrangement imparts a unique combination of chemical reactivity and stability, making it a valuable intermediate in the synthesis of complex pharmaceutical agents.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄F₂N₂O₂ | [1] |
| Molecular Weight | 244.24 g/mol | [1] |
| Appearance | Solid (predicted) | General knowledge |
| Purity | >98% (commercially available) | [2] |
The strategic placement of the fluorine atoms on the phenyl ring significantly influences the molecule's electronic properties, enhancing its metabolic stability and modulating the pKa of the free amino group. The Boc protecting group offers robust protection under a variety of reaction conditions, yet can be readily removed under acidic conditions, allowing for orthogonal synthetic strategies.
Predicted Physicochemical Characteristics
| Property | Predicted Value/Range | Rationale and Comparative Insights |
| Melting Point (°C) | 100 - 150 | Structurally similar difluorinated and Boc-protected anilines, such as bis(4-fluorophenyl)methyl 4-methylpiperazine-1-carboxylate (mp 106–108 °C) and bis(4-fluorophenyl)methyl (1-methylpiperidin-4-yl)carbamate (mp 159–161 °C), exhibit melting points in this range.[3] The presence of both amino and carbamate groups allows for hydrogen bonding, which would contribute to a relatively high melting point for a molecule of its size. |
| Boiling Point (°C) | > 300 (decomposes) | Carbamates, particularly those with aromatic systems, tend to have high boiling points and often decompose before boiling at atmospheric pressure. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Ethyl Acetate). Sparingly soluble in non-polar solvents (e.g., Hexane). Poorly soluble in water. | The presence of the polar amino and carbamate functionalities, along with the aromatic ring, suggests good solubility in polar organic solvents. The bulky, non-polar tert-butyl group and the fluorinated phenyl ring will limit aqueous solubility. |
| pKa (of the anilinic amine) | 2.5 - 3.5 | The two electron-withdrawing fluorine atoms ortho and para to the amino group are expected to significantly decrease its basicity compared to aniline (pKa ≈ 4.6). This is a critical consideration for reaction conditions and for predicting the ionization state of the molecule at physiological pH. |
| LogP | 2.0 - 3.0 | The combination of the hydrophobic Boc group and the fluorinated phenyl ring, along with the polar amino group, suggests a moderate lipophilicity. This is a crucial parameter for predicting membrane permeability and overall drug-likeness. |
Synthesis and Purification: A Proposed Protocol
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Experimental Protocol
Step 1: Boc-Protection of 2,6-Difluoro-3-nitroaniline
-
Reaction Setup: To a solution of 2,6-difluoro-3-nitroaniline (1.0 eq) in dichloromethane (CH₂Cl₂) is added di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 12-24 hours.
-
In-Process Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% ethyl acetate in hexane). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progression.
-
Work-up: Upon completion, the reaction mixture is washed sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford tert-butyl (2,6-difluoro-3-nitrophenyl)carbamate.
Step 2: Reduction of the Nitro Group
-
Reaction Setup: To a solution of tert-butyl (2,6-difluoro-3-nitrophenyl)carbamate (1.0 eq) in methanol is added a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Reaction Conditions: The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-8 hours.
-
In-Process Monitoring: Reaction progress is monitored by TLC for the disappearance of the nitro-compound.
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure.
-
Purification: The resulting crude product, this compound, is typically of high purity and may be used directly in subsequent steps. If necessary, it can be further purified by recrystallization or flash column chromatography.
Analytical Characterization
Robust analytical characterization is essential to confirm the identity and purity of the synthesized compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include a singlet for the tert-butyl protons (around 1.5 ppm), signals for the aromatic protons (in the range of 6.5-7.5 ppm) showing characteristic fluorine coupling, and broad singlets for the NH₂ and NH protons.
-
¹³C NMR: Expected signals for the tert-butyl carbons, aromatic carbons (with C-F couplings), and the carbonyl carbon of the carbamate.
-
¹⁹F NMR: Expected to show two distinct signals for the two non-equivalent fluorine atoms.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show the protonated molecular ion [M+H]⁺ at m/z 245.1.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands are expected for N-H stretching (around 3300-3500 cm⁻¹), C=O stretching of the carbamate (around 1700 cm⁻¹), and C-F stretching (around 1100-1300 cm⁻¹).
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): Purity assessment should be performed using a reverse-phase HPLC method. A typical method would involve a C18 column with a mobile phase gradient of acetonitrile and water, with UV detection at a wavelength corresponding to the chromophore of the molecule (e.g., 254 nm).
-
Thin Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and assessing purity. A suitable mobile phase would be a mixture of ethyl acetate and hexane.
Stability and Storage
The Boc-protecting group is known to be labile under strong acidic conditions.[4] Therefore, the compound should be stored in a cool, dry place, away from strong acids. Under these conditions, the compound is expected to be stable for an extended period. The solid-state stability is generally high.
Safety Considerations
Based on safety data for related compounds, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. It may be harmful if swallowed, cause skin irritation, and cause serious eye irritation. Work should be conducted in a well-ventilated fume hood.
Applications in Drug Discovery
The title compound is a valuable building block for the synthesis of a wide range of biologically active molecules. The presence of the difluorinated phenyl ring can enhance metabolic stability and binding affinity of the final compound. The Boc-protected amine allows for selective functionalization at other positions of the molecule, while the free amine can be used as a nucleophile in various coupling reactions to introduce the aminodifluorophenyl moiety into a larger molecular scaffold.
Caption: General workflow for the utilization of the title compound.
Conclusion
This compound is a strategically designed building block that offers significant advantages in the synthesis of novel pharmaceutical candidates. Its key physicochemical properties, including its moderate lipophilicity and the modulated basicity of its aromatic amine, make it an attractive starting material for drug discovery programs. This guide provides a foundational understanding of its properties and a practical framework for its synthesis and characterization, enabling researchers to confidently incorporate this versatile intermediate into their synthetic endeavors.
References
-
MDPI. Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M1 Antagonists. [Link]
-
Chutide. This compound. [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. [Link]
Sources
The Strategic Deployment of tert-Butyl (3-amino-2,6-difluorophenyl)carbamate in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Fluorine Advantage in Medicinal Chemistry
The incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. The unique electronic nature of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and alter acidity or basicity, thereby optimizing a compound's overall drug-like characteristics. Within this context, fluorinated aniline derivatives have emerged as particularly valuable building blocks. This guide focuses on a novel and increasingly important reagent: tert-Butyl (3-amino-2,6-difluorophenyl)carbamate . Its strategic substitution pattern—a Boc-protected amine and a free aniline functionality, flanked by two ortho-fluorine atoms—provides a unique combination of reactivity and stability, making it a highly sought-after intermediate in the synthesis of complex bioactive molecules, particularly in the realm of kinase inhibitors.
Core Attributes of the Building Block
The utility of this compound stems from its distinct structural features:
-
Orthogonal Protection: The presence of a tert-butyloxycarbonyl (Boc) protecting group on one amine allows for selective reactions at the free aniline position. The Boc group is stable under a wide range of conditions but can be readily removed with acid, enabling a planned and controlled synthetic sequence.
-
Modulated Reactivity: The two fluorine atoms positioned ortho to the free amino group significantly influence its nucleophilicity and the overall electron density of the aromatic ring. This electronic modulation can be exploited for selective chemical transformations.
-
Enhanced Drug Properties: The difluorinated phenyl ring is a bioisostere for other functionalities and can improve the metabolic stability and cell permeability of the final drug molecule.
Synthesis and Characterization: A Proposed Pathway
While specific proprietary syntheses may vary, a logical and efficient pathway to this compound can be extrapolated from established organic chemistry principles. A common strategy involves the selective mono-Boc protection of a suitable diamine precursor.
Proposed Synthetic Workflow
A plausible synthetic route starts from the commercially available 2,6-difluoro-1,3-phenylenediamine. The key challenge lies in achieving selective mono-protection of one of the two amino groups. A widely used and effective method for the mono-Boc protection of diamines involves the use of di-tert-butyl dicarbonate (Boc₂O) under carefully controlled conditions.[1]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 2,6-difluoro-1,3-phenylenediamine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water, is added a base (e.g., triethylamine or sodium bicarbonate, 1.1 equivalents).
-
Boc Protection: The solution is cooled to 0 °C, and a solution of di-tert-butyl dicarbonate (Boc₂O, 1 equivalent) in the same solvent is added dropwise over a period of 1-2 hours. The slow addition and low temperature are crucial to minimize the formation of the di-protected byproduct.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the consumption of the starting material and the formation of the desired mono-protected product.
-
Work-up and Purification: Upon completion, the reaction mixture is quenched with water and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.
Data Presentation: Expected Physicochemical Properties
| Property | Expected Value |
| Molecular Formula | C₁₁H₁₄F₂N₂O₂ |
| Molecular Weight | 244.24 g/mol |
| Appearance | Off-white to light brown solid |
| Solubility | Soluble in most organic solvents (DCM, EtOAc, MeOH) |
Note: Actual physical properties should be confirmed by experimental data.
Characterization
The structure and purity of the synthesized this compound would be confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential to confirm the presence of the Boc group, the aromatic protons, and the overall molecular structure.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.
-
Infrared (IR) Spectroscopy: Can be used to identify the characteristic vibrational frequencies of the N-H, C=O (carbamate), and C-F bonds.
Application in Drug Discovery: A Gateway to Novel Therapeutics
The true value of this compound lies in its application as a versatile building block for the synthesis of complex, biologically active molecules. Its structural motifs are frequently found in kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.
Case Study: Synthesis of Kinase Inhibitors
The free amino group of this compound can undergo a variety of chemical transformations, including:
-
Nucleophilic Aromatic Substitution (SNA_r): The aniline nitrogen can act as a nucleophile to displace leaving groups on heterocyclic rings, a common strategy in the synthesis of kinase inhibitors based on pyrimidine, pyridine, or other scaffolds.
-
Amide Bond Formation: The amino group can be acylated with carboxylic acids or their derivatives to form amides, introducing another point of diversity in the target molecule.
-
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, which are also prevalent in bioactive compounds.
Illustrative Reaction Scheme
The following diagram illustrates a general workflow for the utilization of this compound in the synthesis of a hypothetical kinase inhibitor.
Caption: General workflow for the use of the building block.
Conclusion: A Valuable Tool for the Medicinal Chemist
This compound represents a sophisticated and highly valuable building block for the synthesis of novel drug candidates. Its unique combination of a protected amine, a reactive aniline, and two electron-withdrawing fluorine atoms provides medicinal chemists with a powerful tool for the construction of complex molecular architectures with enhanced drug-like properties. As the demand for more effective and specific therapeutics continues to grow, the strategic use of such well-designed building blocks will undoubtedly play a pivotal role in the future of drug discovery.
References
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MySkinRecipes. tert-Butyl(2-amino-6-fluorophenyl)carbamate. [Link]
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MDPI. Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. [Link]
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MDPI. tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. [Link]
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National Institutes of Health. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. [Link]
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ResearchGate. Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. [Link]
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ResearchGate. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. [Link]
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Atlantis Press. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. [Link]
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SciELO México. General Method for Selective Mono-Boc Protection of Diamines and Thereof. [Link]
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ResearchGate. General Method for Selective Mono-Boc Protection of Diamines and Thereof. [Link]
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ResearchGate. Selective Mono‐BOC Protection of Diamines. [Link]
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PubChem. Tert-butyl (3-((2-chloro-5-fluoropyrimidin-4-yl)amino)phenyl)carbamate. [Link]
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Michael Pittelkow. mono carbamate protection of aliphatic diamines using alkyl phenyl carbonates [(2-a. [Link]
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Spectroscopic Characterization of tert-Butyl (3-amino-2,6-difluorophenyl)carbamate: A Technical Guide
| Molecular Structure and Spectroscopic Overview
tert-Butyl (3-amino-2,6-difluorophenyl)carbamate is a difluorinated aniline derivative protected with a tert-butoxycarbonyl (Boc) group. This unique combination of a primary amine, a carbamate, and a difluorinated aromatic ring gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is critical for reaction monitoring, quality control, and structural confirmation in synthetic workflows. This guide will systematically deconstruct the expected Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) data.
| Mass Spectrometry (MS)
Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For this compound, we anticipate specific fragmentation patterns characteristic of the labile Boc-protecting group.
| Predicted Mass Spectrometry Data
| Ion Type | Predicted m/z | Notes |
| [M+H]⁺ | 259.11 | Protonated molecular ion; expected in soft ionization techniques like ESI. |
| [M-C₄H₈]⁺ or [M-56]⁺ | 203.06 | Loss of isobutylene from the tert-butyl group, a common fragmentation. |
| [M-Boc+H]⁺ or [M-100+H]⁺ | 159.06 | Loss of the entire Boc group, yielding the protonated 3-amino-2,6-difluoroaniline. |
| [C₄H₉]⁺ | 57.07 | The tert-butyl carbocation, a hallmark of Boc-protected compounds. |
| Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Ionization Parameters: Operate the ESI source in positive ion mode. Optimize key parameters, including capillary voltage (e.g., 3-4 kV), source temperature, and gas flows (nebulizer and drying gas) to achieve a stable signal.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da). The high-resolution capabilities of the instrument will allow for the determination of the accurate mass and, consequently, the elemental composition of the parent ion and its fragments.
| In-depth Interpretation and Causality
The mass spectrum of a Boc-protected amine is often characterized by the facile loss of the protecting group. Under the energetic conditions of the mass spectrometer's ion source, the Boc group can undergo a McLafferty-type rearrangement, leading to the elimination of isobutylene (56 Da) or the complete loss of the Boc group (100 Da). The observation of a prominent peak at m/z 57, corresponding to the stable tert-butyl cation, is a strong indicator of the presence of the Boc protecting group. The molecular ion itself may be of low abundance depending on the ionization conditions.
| Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational frequencies of functional groups within a molecule, providing a qualitative "fingerprint." For this compound, the IR spectrum will be dominated by absorptions from the N-H bonds of the amine and carbamate, the C=O of the carbamate, and vibrations of the aromatic ring.
| Predicted Infrared Absorption Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |
| N-H (Amine) | 3450-3300 (two bands) | Asymmetric and symmetric stretching |
| N-H (Carbamate) | ~3300 | Stretching |
| C-H (Aromatic) | 3100-3000 | Stretching |
| C-H (Aliphatic, t-Bu) | 2980-2960 | Stretching |
| C=O (Carbamate) | 1725-1700 | Stretching |
| C=C (Aromatic) | 1620-1580 | Ring stretching |
| N-H (Amine) | 1620-1550 | Bending (scissoring) |
| C-N (Carbamate/Amine) | 1350-1250 | Stretching |
| C-F (Aromatic) | 1250-1100 | Stretching |
| Experimental Protocol: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
-
Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal (e.g., diamond or germanium).
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric CO₂ and H₂O, as well as any intrinsic absorbance of the crystal.
-
Sample Spectrum Acquisition: Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal. Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
| In-depth Interpretation and Causality
The IR spectrum provides a rapid and non-destructive confirmation of key functional groups. The presence of two distinct bands in the 3450-3300 cm⁻¹ region is a classic indicator of a primary amine (-NH₂). The carbamate N-H stretch will likely appear as a broader band around 3300 cm⁻¹. A strong, sharp absorption in the 1725-1700 cm⁻¹ range is highly characteristic of the carbonyl (C=O) group within the carbamate functionality. The presence of strong bands in the 1250-1100 cm⁻¹ region is indicative of the C-F stretching vibrations of the difluorinated aromatic ring.
| Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of the carbon-hydrogen framework and the fluorine substitution pattern.
| Predicted NMR Spectroscopic Data
¹H NMR (in CDCl₃, referenced to TMS at 0.00 ppm)
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -C(CH ₃)₃ | ~1.50 | Singlet | 9H |
| -NH ₂ | 3.5-4.5 (broad) | Singlet (broad) | 2H |
| Aromatic CH | 6.5-7.5 | Multiplet | 2H |
| -NH -Boc | 6.5-7.5 (broad) | Singlet (broad) | 1H |
¹³C NMR (in CDCl₃, referenced to solvent at 77.16 ppm)
| Carbon(s) | Predicted Chemical Shift (δ, ppm) |
| -C(C H₃)₃ | ~28 |
| -C (CH₃)₃ | ~80 |
| Aromatic C -H | 110-130 |
| Aromatic C -NH₂ | 135-145 |
| Aromatic C -NHBoc | 130-140 |
| Aromatic C -F | 150-160 (doublet, due to C-F coupling) |
| C =O (Carbamate) | ~153 |
¹⁹F NMR (referenced to CFCl₃ at 0.00 ppm)
| Fluorine(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic F | -110 to -140 | Multiplet |
| Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.
-
¹H NMR Acquisition: Acquire the ¹H spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the ¹³C spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon. A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
¹⁹F NMR Acquisition: Tune the spectrometer to the ¹⁹F frequency. Acquire the spectrum, which typically requires fewer scans than ¹³C NMR due to the high sensitivity of the ¹⁹F nucleus.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) to obtain the final spectra. Calibrate the chemical shift scale using the TMS or solvent signal.
| In-depth Interpretation and Causality
¹H NMR: The most prominent feature will be a sharp singlet at approximately 1.50 ppm, integrating to nine protons, which is unequivocally assigned to the chemically equivalent methyl protons of the tert-butyl group. The protons on the nitrogen atoms (-NH₂ and -NH-Boc) are expected to be broad signals due to chemical exchange and quadrupolar relaxation, and their chemical shifts can be highly dependent on solvent and concentration. The two aromatic protons will appear as a complex multiplet in the aromatic region, with their splitting pattern influenced by coupling to each other and to the adjacent fluorine atoms.
¹³C NMR: The spectrum will show a characteristic signal for the methyl carbons of the tert-butyl group at ~28 ppm and the quaternary carbon at ~80 ppm. The carbamate carbonyl carbon will appear downfield, around 153 ppm. The aromatic region will display several signals, with the carbons directly bonded to fluorine appearing as doublets due to one-bond ¹J(C,F) coupling.
¹⁹F NMR: The ¹⁹F NMR spectrum offers a direct window into the fluorinated portion of the molecule. Since the two fluorine atoms are chemically equivalent, a single multiplet is expected. The chemical shift will fall within the typical range for aromatic fluorine atoms. The multiplicity of this signal will be determined by coupling to the adjacent aromatic protons.
| Integrated Spectroscopic Analysis Workflow
The logical flow for confirming the structure of this compound involves a multi-technique approach.
Caption: Workflow for the spectroscopic confirmation of the target compound.
| Conclusion
This technical guide provides a comprehensive, predictive framework for the spectroscopic analysis of this compound. By integrating expected data from Mass Spectrometry, Infrared Spectroscopy, and multi-nuclear NMR, researchers can confidently confirm the structure and purity of this important synthetic intermediate. The provided protocols and interpretations are grounded in established scientific principles and serve as a reliable reference for laboratory practice.
| References
-
Journal of the American Society for Mass Spectrometry. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Available from: [Link]
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MDPI. Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. Available from: [Link]
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Journal of AOAC INTERNATIONAL. Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Available from: [Link]
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The Journal of Chemical Physics. Infrared Spectra of Ammonium Carbamate and Deuteroammonium Carbamate. Available from: [Link]
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National Institutes of Health (NIH). An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. Available from: [Link]
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The Royal Society of Chemistry. SUPPORTING INFORMATION. Available from: [Link]
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National Institutes of Health (NIH). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. Available from: [Link]
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Organic Process Research & Development. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available from: [Link]
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ACD/Labs. Confirmation of Synthesis: using MS to identify a protective group. Available from: [Link]
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National Institutes of Health (NIH). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Available from: [Link]
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AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Available from: [Link]
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The Royal Society of Chemistry. Electronic Supporting Information. Available from: [Link]
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Supporting Information. Characterization Data of the Products. Available from: [Link]
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Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available from: [Link]
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University of Ottawa. 19Flourine NMR. Available from: [Link]
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UC Santa Barbara. 19F Chemical Shifts and Coupling Constants. Available from: [Link]
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SpectraBase. (S)-Tert-butyl N-(2,2-difluoro-3-(4-methoxyphenyl)-3-oxo-1-phenylpropyl)carbamate - Optional[13C NMR] - Chemical Shifts. Available from: [Link]
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SpectraBase. tert-Butyl carbamate - Optional[1H NMR] - Chemical Shifts. Available from: [Link]
The Strategic Intermediate: A Technical Guide to tert-Butyl (3-amino-2,6-difluorophenyl)carbamate (CAS No. 535170-20-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and protected amine functionalities into molecular scaffolds is a cornerstone of rational drug design. The compound tert-Butyl (3-amino-2,6-difluorophenyl)carbamate, identified by the CAS number 535170-20-8 [1][2], has emerged as a critical building block in the synthesis of complex pharmaceutical agents, particularly in the realm of kinase inhibitors. Its unique trifunctional architecture—a Boc-protected amine, a free aniline, and a difluorinated phenyl ring—offers medicinal chemists a versatile platform for introducing key pharmacophoric elements and fine-tuning the pharmacokinetic properties of drug candidates. This guide provides an in-depth technical overview of its synthesis, properties, and strategic applications in drug discovery and development.
Physicochemical Properties and Identification
A comprehensive understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization in multi-step syntheses. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 535170-20-8 | [1][2] |
| Molecular Formula | C₁₁H₁₄F₂N₂O₂ | [1] |
| Molecular Weight | 244.24 g/mol | [1] |
| Appearance | Typically a solid | N/A |
| Purity | >98% (Commercially available) | N/A |
Synthesis and Mechanistic Rationale
The synthesis of this compound involves a strategic manipulation of functional groups to achieve the desired substitution pattern on the aromatic ring. While multiple synthetic routes are conceivable, a common approach involves the selective protection of one amino group in a difluoro-substituted phenyldiamine precursor. The tert-butoxycarbonyl (Boc) protecting group is ideal in this context due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.
Illustrative Synthetic Workflow
The following diagram outlines a logical synthetic pathway for the preparation of this compound.
Caption: A conceptual synthetic workflow for this compound.
Experimental Protocol: A Generalized Approach
Step 1: Introduction of the Amino Group
The synthesis would likely commence with a suitable difluorinated starting material, such as 1,3-difluoro-2-nitrobenzene. This precursor would undergo a series of reactions to introduce an amino group, followed by the protection of one of the amino functionalities.
Step 2: Selective Boc Protection
The selective protection of one of the amino groups is a critical step. The use of di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a suitable base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at controlled temperatures is a standard and effective method. The steric hindrance of the Boc group often allows for monosubstitution on a diamine.
Step 3: Reduction of the Nitro Group
The final step would involve the reduction of the remaining nitro group to an amine. This is commonly achieved through catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst. Alternative reducing agents such as tin(II) chloride or iron in acidic media can also be employed.
Self-Validation and Causality: The choice of the Boc protecting group is deliberate; its stability allows for the subsequent harsh conditions that might be required for further synthetic transformations on the free aniline, while its clean, acid-labile deprotection ensures the integrity of the final molecule. The orthogonality of the protection and deprotection steps is a key principle in ensuring a high-yielding and clean synthesis.
Applications in Drug Discovery and Development
The structural motifs present in this compound make it a highly valuable intermediate in the synthesis of targeted therapeutics.
Role as a Key Building Block in Kinase Inhibitors
The difluorinated phenyl ring is a common feature in many kinase inhibitors. The fluorine atoms can modulate the pKa of the nearby amino group, influence binding affinity through hydrogen bonding or other non-covalent interactions with the target protein, and block metabolic oxidation, thereby improving the pharmacokinetic profile of the drug candidate. The Boc-protected amine provides a latent nucleophile that can be deprotected at a later stage of the synthesis to participate in key bond-forming reactions, such as amide or urea formation, to construct the final drug molecule.
Logical Workflow for Incorporation into a Drug Candidate
The following diagram illustrates the strategic use of this compound in the synthesis of a hypothetical kinase inhibitor.
Caption: Strategic incorporation of the title compound in drug synthesis.
Analytical Characterization
The identity and purity of this compound are typically confirmed using a suite of standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure, including the presence and integration of the tert-butyl group, the aromatic protons, and the amine protons. ¹⁹F NMR is also crucial for confirming the presence and chemical environment of the fluorine atoms.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups present, such as the N-H stretches of the amine and carbamate, and the C=O stretch of the carbamate.
-
High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the compound.
Conclusion
This compound is a strategically designed synthetic intermediate that provides a powerful tool for medicinal chemists. Its pre-installed difluorinated aniline core, orthogonally protected with a Boc group, allows for the efficient and controlled synthesis of complex drug candidates, particularly in the development of next-generation kinase inhibitors. A thorough understanding of its synthesis, properties, and reactivity is essential for leveraging its full potential in the pursuit of novel therapeutics.
References
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A Comprehensive Technical Guide to the Purity and Stability of tert-Butyl (3-amino-2,6-difluorophenyl)carbamate
Foreword: Navigating the Critical Path of a Key Pharmaceutical Intermediate
In the landscape of modern drug discovery and development, the journey from a promising molecular entity to a safe and effective therapeutic is paved with rigorous scientific scrutiny. The chemical intermediates that form the building blocks of active pharmaceutical ingredients (APIs) are no exception. Their purity and stability are not mere quality control metrics; they are foundational pillars upon which the safety, efficacy, and manufacturability of the final drug product rest.
This technical guide offers an in-depth exploration of tert-Butyl (3-amino-2,6-difluorophenyl)carbamate, a key intermediate whose structural motifs—a Boc-protected aniline and a difluorinated aromatic ring—are prevalent in a variety of contemporary pharmaceutical agents. This document is intended for researchers, analytical scientists, and drug development professionals. It moves beyond standard protocols to provide a causal understanding of the analytical and stability-indicating methodologies. By grounding our discussion in established regulatory frameworks and first-principle chemical knowledge, we aim to equip the reader with the expertise to not only assess but also to proactively manage the quality of this critical intermediate.
Section 1: The Molecular Profile and Synthetic Landscape
This compound (MW: 244.25 g/mol ) is a bifunctional molecule featuring a nucleophilic primary aromatic amine and a carbamate-protected secondary amine. The presence of two fluorine atoms on the phenyl ring significantly influences the molecule's electronic properties, pKa, and metabolic stability, making it an attractive component in medicinal chemistry.
A Plausible Synthetic Route and the Genesis of Impurities
A thorough understanding of the synthetic pathway is paramount to predicting and controlling potential impurities. A likely and efficient synthesis of the title compound involves a two-step process: the synthesis of the precursor 2,6-difluoro-1,3-phenylenediamine, followed by a selective Boc-protection.
Step 1: Synthesis of 2,6-Difluoro-1,3-phenylenediamine
A common route to difluoroanilines involves the reduction of a corresponding nitroaniline.
-
Reaction: Reduction of 2,6-difluoro-3-nitroaniline.
-
Reagents: A suitable reducing agent such as hydrogen gas with a palladium catalyst (H₂/Pd-C), or a metal/acid combination like tin(II) chloride (SnCl₂) in an acidic medium.
-
Rationale: Catalytic hydrogenation is often preferred for its clean reaction profile and high yields. SnCl₂ provides a robust alternative for bench-scale synthesis.
Step 2: Selective N-Boc Protection
The selective protection of one amino group in the presence of another is a common challenge. The reactivity of the two amino groups in 2,6-difluoro-1,3-phenylenediamine is differentiated by their electronic environment. The amino group meta to both fluorine atoms is expected to be more nucleophilic than the one ortho to both.
-
Reaction: Reaction of 2,6-difluoro-1,3-phenylenediamine with di-tert-butyl dicarbonate (Boc₂O).[1][2]
-
Reagents: Di-tert-butyl dicarbonate (Boc₂O), a suitable base (e.g., triethylamine or sodium bicarbonate), and a solvent like tetrahydrofuran (THF) or dichloromethane (DCM).[1]
-
Rationale: Boc₂O is a widely used reagent for the introduction of the acid-labile Boc protecting group.[2] The base is required to neutralize the acidic byproduct of the reaction. The choice of solvent is dictated by the solubility of the starting materials and reagents.
Anticipated Process-Related Impurities
Based on the proposed synthesis, a profile of potential impurities can be constructed. These impurities must be monitored and controlled to ensure the quality of the final intermediate.
| Impurity Type | Potential Identity | Origin |
| Starting Material | 2,6-Difluoro-3-nitroaniline | Incomplete reduction in Step 1. |
| Starting Material | 2,6-Difluoro-1,3-phenylenediamine | Incomplete reaction in Step 2. |
| Over-reaction | Di-Boc protected 2,6-difluoro-1,3-phenylenediamine | Non-selective reaction in Step 2. |
| Reagent-Related | tert-Butanol | Hydrolysis of Boc₂O. |
| Solvent-Related | Residual Solvents (e.g., THF, DCM, Ethanol) | From reaction and purification steps. |
Section 2: Purity Determination - A Multi-faceted Analytical Approach
The assessment of purity for this compound requires a combination of chromatographic and spectroscopic techniques to ensure a comprehensive evaluation of the main component and all potential impurities.
High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity Analysis
A stability-indicating HPLC-UV method is the primary tool for determining the purity and assay of the intermediate.[3][4] The method must be capable of separating the main component from its process-related impurities and any potential degradation products.
The following method is proposed based on established principles for the analysis of aromatic amines and carbamates.[5] This method would require validation according to ICH Q2(R1) guidelines before implementation.[6][7][8]
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a slightly acidic pH to ensure the protonation of the amino group, leading to better peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 10-90% B over 20 min, hold at 90% B for 5 min, return to 10% B over 1 min, and equilibrate for 4 min. | A gradient elution is necessary to separate compounds with a range of polarities, from the more polar starting materials to the less polar di-Boc impurity. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides reproducible retention times. |
| Detection | UV at 254 nm | The aromatic ring is expected to have a strong chromophore at this wavelength. A photodiode array (PDA) detector is recommended to assess peak purity. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Sample Preparation | 0.5 mg/mL in Acetonitrile:Water (50:50) | Ensures complete dissolution of the analyte. |
The proposed HPLC method must be validated to demonstrate its suitability for its intended purpose.[9] The validation should adhere to ICH Q2(R1) guidelines and include the following parameters:[6][7][8]
-
Specificity: Demonstrated through forced degradation studies and analysis of a placebo (if applicable). The method should be able to resolve the main peak from all degradation products and process impurities.
-
Linearity: Assessed over a range of concentrations (e.g., 50-150% of the nominal concentration) with a correlation coefficient (r²) of >0.999.
-
Accuracy: Determined by the recovery of a known amount of analyte spiked into a sample matrix.
-
Precision: Evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day, different analysts/equipment), and reproducibility (inter-laboratory).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Assessed by making small, deliberate changes to the method parameters (e.g., pH of mobile phase, column temperature, flow rate) and observing the effect on the results.
Diagram: HPLC Method Validation Workflow
Caption: A workflow for the validation of a stability-indicating HPLC method.
Spectroscopic and Other Analytical Techniques
While HPLC is the workhorse for purity assessment, other techniques provide complementary and confirmatory information.
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation and can be used to confirm the identity of the main component and any isolated impurities.[10][11][12][13] The predicted ¹H NMR spectrum of this compound would show characteristic signals for the aromatic protons, the NH and NH₂ protons, and the tert-butyl group. The ¹³C NMR would show distinct signals for the aromatic carbons, with characteristic C-F couplings, and the carbonyl and tert-butyl carbons of the Boc group.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound and to help identify impurities and degradation products.[14][15][16] Electrospray ionization (ESI) is a suitable technique. The fragmentation pattern of Boc-protected amines often shows a characteristic loss of 56 Da (isobutylene) or 100 Da (the entire Boc group).[17][18]
-
Gas Chromatography (GC): GC is the preferred method for the analysis of residual solvents. A headspace GC method with a flame ionization detector (FID) is typically used.
-
Karl Fischer Titration: This technique is used to determine the water content of the material, which can be critical for its stability.
Section 3: Stability Profile - Unveiling the Degradation Pathways
A comprehensive understanding of the stability of this compound is essential for defining appropriate storage conditions and a re-test period. This is achieved through a combination of forced degradation studies and long-term stability testing, as outlined in the ICH guidelines.[19]
Forced Degradation Studies: A Proactive Approach to Stability
Forced degradation studies, or stress testing, are designed to accelerate the degradation of the compound to identify likely degradation products and establish the degradation pathways.[19] These studies are also crucial for demonstrating the specificity of the stability-indicating HPLC method.
A systematic approach to forced degradation involves exposing the compound to a variety of stress conditions.[19]
| Stress Condition | Proposed Protocol | Rationale |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24 hours. | The Boc group is known to be labile to acid.[1][20] This condition is expected to cause deprotection. |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24 hours. | While generally more stable to base, prolonged exposure can lead to hydrolysis of the carbamate. |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours. | The aromatic amine is susceptible to oxidation, which could lead to the formation of colored impurities. |
| Thermal Degradation | Solid sample at 80 °C for 7 days. | To assess the intrinsic thermal stability of the molecule. |
| Photostability | Expose the solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). | To evaluate the potential for light-induced degradation. |
Analytical Follow-up: Samples from each stress condition should be analyzed by the validated stability-indicating HPLC method. A peak purity analysis using a PDA detector should be performed to ensure that new peaks are not co-eluting with the main peak. LC-MS should be used to obtain mass information on the degradation products to aid in their identification.
Predicted Degradation Pathways
Based on the chemical structure of this compound, the following degradation pathways are anticipated:
-
Acid-Catalyzed Deprotection: The most likely degradation pathway is the hydrolysis of the tert-butyl carbamate group under acidic conditions to yield 2,6-difluoro-1,3-phenylenediamine, tert-butanol, and carbon dioxide.
-
Oxidative Degradation: The primary aromatic amine is a potential site for oxidation, which could lead to the formation of nitroso, nitro, or polymeric impurities. The presence of electron-withdrawing fluorine atoms may slightly deactivate the ring towards oxidation.
Diagram: Predicted Degradation Pathway
Caption: Predicted degradation pathways under acidic and oxidative stress.
Long-Term Stability Testing
Formal stability studies should be conducted on at least three primary batches of the material to establish a re-test period. The storage conditions and testing frequency should be in accordance with ICH Q1A(R2) guidelines.
| Study | Storage Condition | Testing Frequency |
| Long-Term | 25 °C ± 2 °C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24 months |
| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 0, 3, 6 months |
The samples should be tested for appearance, assay, and purity (including specific and unspecified impurities) at each time point using the validated analytical methods.
Section 4: Conclusion and Recommendations
The purity and stability of this compound are critical attributes that must be thoroughly understood and controlled. This guide has outlined a comprehensive strategy for achieving this, rooted in a deep understanding of the compound's synthesis, the application of robust analytical methodologies, and a proactive approach to stability assessment through forced degradation studies.
Key Recommendations for Researchers and Developers:
-
Proactive Impurity Profiling: Begin impurity profiling early in the development process, based on a thorough understanding of the synthetic route.
-
Rigorous Method Validation: Do not underestimate the importance of a fully validated, stability-indicating HPLC method. This is the cornerstone of reliable quality assessment.
-
Embrace Forced Degradation: Use forced degradation studies not only to demonstrate method specificity but also to gain valuable insights into the intrinsic stability of the molecule.
-
ICH Compliance: Adhere to the relevant ICH guidelines for stability testing and method validation to ensure regulatory compliance.
By implementing the principles and methodologies outlined in this guide, scientists can ensure the consistent quality of this compound, thereby contributing to the development of safe and effective medicines.
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Dong, M. W. (2018). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 36(10), 748-759. Available at: [Link]
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The 2,6-Difluoroaniline Scaffold: A Cornerstone in Modern Medicinal Chemistry
An In-Depth Technical Guide for Drug Discovery Professionals
Abstract
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. Among the privileged fluorinated motifs, the 2,6-difluoroaniline scaffold has emerged as a particularly valuable building block. Its unique electronic and steric properties, conferred by the dual ortho-fluorine substituents, provide medicinal chemists with a versatile handle to enhance metabolic stability, fine-tune basicity, control conformation, and improve target engagement. This technical guide provides an in-depth exploration of the synthesis, applications, and mechanistic underpinnings of 2,6-difluoroaniline derivatives, offering field-proven insights for researchers, scientists, and drug development professionals.
The Strategic Advantage of Fluorine in Drug Design
The introduction of fluorine into a biologically active compound can profoundly alter its pharmacological profile.[1] With a van der Waals radius of 1.47 Å, fluorine is only marginally larger than hydrogen (1.20 Å), allowing it to act as a hydrogen isostere with minimal steric perturbation.[2] However, its extreme electronegativity (3.98 on the Pauling scale) creates a highly polarized and exceptionally strong C-F bond (~116 kcal/mol), which has significant consequences for drug design.[2][3]
Key benefits of fluorination include:
-
Enhanced Metabolic Stability : The strength of the C-F bond makes it resistant to cleavage by metabolic enzymes, particularly cytochrome P450s. Placing fluorine at a site of potential oxidative metabolism can block this pathway, thereby increasing the drug's half-life and bioavailability.[3][4][5]
-
Modulation of pKa : The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby basic functional groups, such as amines.[2][3] This allows for precise tuning of a compound's ionization state at physiological pH, which impacts solubility, cell permeability, and off-target activity.
-
Increased Binding Affinity : Fluorine can participate in favorable non-covalent interactions within a protein's binding pocket, including hydrogen bonds, dipole-dipole interactions, and even halogen bonds, enhancing the potency of the drug candidate.[1]
-
Improved Pharmacokinetics : By modulating lipophilicity and metabolic stability, fluorine substitution can improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3][6]
The 2,6-difluoroaniline moiety encapsulates these advantages in a single, synthetically accessible building block, making it a privileged structure in numerous therapeutic areas.
Synthesis of 2,6-Difluoroaniline and its Derivatives
The utility of 2,6-difluoroaniline as a building block is underpinned by its accessibility through various synthetic routes and its reactivity in common coupling reactions.
Synthesis of the 2,6-Difluoroaniline Core
While commercially available, understanding the synthesis of the core is crucial for process development. A common industrial approach involves a multi-step process starting from readily available materials like 1,2,3-trichlorobenzene.[7][8] The process generally involves:
-
Partial Fluorine Exchange : Reacting 1,2,3-trichlorobenzene with a fluoride source (e.g., KF) to produce a mixture of difluorochlorobenzene isomers.[7]
-
Selective Reduction/Separation : The undesired isomers can be managed through selective reduction or separated chromatographically.[8]
-
Amination : The resulting 2,6-difluorochlorobenzene is then aminated, often using concentrated ammonium hydroxide in the presence of a copper catalyst, to yield the final 2,6-difluoroaniline product.[7]
Other patented routes include the chlorination, nitration, and subsequent reduction of 1-chloro-3,5-difluorobenzene.[9]
Incorporation into Drug Scaffolds
The 2,6-difluoroaniline moiety is typically incorporated into larger molecules via the formation of a carbon-nitrogen or nitrogen-heteroatom bond. The nucleophilicity of the aniline nitrogen allows for a range of reactions.
Key Experimental Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination
This reaction is a workhorse in medicinal chemistry for forming C-N bonds. The causality behind this choice is its exceptional functional group tolerance, broad substrate scope, and high efficiency, allowing for the coupling of the aniline with a wide variety of aryl or heteroaryl halides/triflates.
Step-by-Step Methodology:
-
Reaction Setup : To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), 2,6-difluoroaniline (1.2 equiv), a palladium catalyst such as Pd₂(dba)₃ (0.02 equiv), a phosphine ligand like XPhos (0.05 equiv), and a base, typically sodium tert-butoxide (1.5 equiv).
-
Solvent Addition : Add a dry, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction Execution : Seal the tube and heat the reaction mixture to the required temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N-arylated 2,6-difluoroaniline derivative.
Physicochemical Impact and Structure-Activity Relationships (SAR)
The two ortho-fluorine atoms exert a profound influence on the molecule's properties, which can be strategically exploited in drug design.
| Property | Influence of 2,6-Difluoro Substituents | Rationale & Consequence in Drug Design |
| Basicity (pKa) | Decreased | The strong inductive electron-withdrawal by the two fluorine atoms reduces the electron density on the aniline nitrogen, making it less basic.[2] This is crucial for reducing off-target effects at aminergic GPCRs and can improve oral absorption by preventing protonation in the gut. |
| Metabolic Stability | Increased | The fluorine atoms act as "metabolic shields," sterically and electronically protecting the ortho positions and the C-N bond from oxidative metabolism by CYP enzymes.[3][5] This leads to a longer biological half-life and improved pharmacokinetic profile. |
| Conformation | Restricted | The steric bulk of the fluorine atoms restricts the free rotation around the C-N bond. This "conformational locking" can pre-organize the molecule into its bioactive conformation for optimal target binding, increasing potency and selectivity.[2] |
| Lipophilicity (LogP) | Increased | The C-F bond is more lipophilic than a C-H bond.[3] This can enhance membrane permeability and blood-brain barrier penetration, but must be balanced to avoid poor solubility and excessive protein binding. |
| Target Interactions | Enhanced | The polarized C-F bond can act as a hydrogen bond acceptor or engage in specific dipole-dipole or halogen bonding interactions with the protein target, contributing to binding affinity.[1] |
This multi-faceted impact makes the 2,6-difluoroaniline group a powerful tool for lead optimization. A common SAR strategy involves its use as a bioisosteric replacement for less stable or less selective motifs, such as a simple aniline or anisole ring.[10][11]
Prominent Applications in Approved Drugs and Clinical Candidates
The 2,6-difluoroaniline scaffold is a key component in a variety of therapeutic agents, most notably in the field of oncology as kinase inhibitors. The conformationally restricted phenyl ring is often ideally positioned to interact with the hinge region of protein kinases.
| Drug Name | Target | Therapeutic Area | Role of 2,6-Difluoroaniline Moiety |
| Sotorasib | KRAS G12C | Non-Small Cell Lung Cancer | The related 2-fluoro-6-hydroxyphenyl group is crucial for covalent interaction. The fluorine atom enhances the acidity of the phenol, facilitating the nucleophilic attack on the target cysteine residue.[12][13] |
| Rufinamide | Voltage-gated Sodium Channels | Epilepsy (Lennox-Gastaut syndrome) | The difluorobenzyl group contributes to the overall physicochemical properties, enhancing CNS penetration and metabolic stability, which are critical for an antiepileptic drug.[14] |
| Cabotegravir | HIV Integrase | HIV/AIDS Treatment and Prevention | The 2,4-difluorobenzyl moiety (a close analog) is a key pharmacophore that interacts with the enzyme's active site. The fluorine atoms contribute to binding affinity and favorable pharmacokinetic properties.[12] |
| Umbralisib | PI3K-delta / CK1-epsilon | Lymphoma | Contains two difluorophenyl groups. These moieties are critical for potency and selectivity, occupying specific hydrophobic pockets within the kinase active sites.[13] |
These examples underscore the versatility and impact of this scaffold in developing successful therapeutic agents across different disease areas.
Conclusion and Future Outlook
The 2,6-difluoroaniline moiety is far more than a simple chemical building block; it is a strategic tool for overcoming common challenges in drug discovery. Its ability to simultaneously confer metabolic stability, modulate pKa, and enforce a bioactive conformation makes it an invaluable component in the medicinal chemist's arsenal. From kinase inhibitors in oncology to CNS-acting agents, its presence in numerous FDA-approved drugs is a testament to its efficacy.[15][16] As our understanding of subtle molecular interactions like halogen bonding deepens, and as synthetic methodologies become even more sophisticated, the strategic application of the 2,6-difluoroaniline scaffold is set to expand, paving the way for the next generation of safer and more effective medicines.
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Boc-protected difluorophenylamines in organic synthesis
An In-depth Technical Guide to the Synthesis and Application of Boc-Protected Difluorophenylamines
Authored by: A Senior Application Scientist
Abstract
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity.[1] Difluorophenylamines, in particular, are privileged scaffolds found in numerous pharmaceuticals and agrochemicals.[2][3][4] However, the inherent reactivity of the amine functional group necessitates a robust protection strategy during multi-step syntheses.[5][6][7] The tert-butoxycarbonyl (Boc) group has emerged as a preeminent choice for amine protection due to its stability across a wide range of reaction conditions and its facile, selective removal under mild acidic protocols.[8][9][10][][12] This guide provides an in-depth exploration of the synthesis, reactivity, and strategic application of Boc-protected difluorophenylamines, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.
The Strategic Imperative for Boc Protection
In complex synthetic campaigns, the nucleophilic and basic nature of the aniline nitrogen can interfere with a multitude of transformations.[5] The Boc group mitigates this reactivity by converting the amine into a significantly less nucleophilic carbamate.[12] This protection is critical for enabling a diverse range of subsequent chemical manipulations on the difluorophenyl ring that would otherwise be unfeasible.
Key Advantages of the Boc Group:
-
Broad Stability: It is resilient to nucleophiles, basic conditions, and many organometallic reagents.[8][][13]
-
Facile Introduction: The protection reaction is typically high-yielding and straightforward.[14]
-
Orthogonal Removal: It can be cleaved under mild acidic conditions that leave other common protecting groups (e.g., Fmoc, Cbz) intact, enabling complex, orthogonal protection schemes.[10][13]
-
Reactivity Modulation: The Boc group serves as a powerful directing group in electrophilic aromatic substitution, particularly in directed ortho-lithiation.[15][16][17][18]
Synthesis of Boc-Protected Difluorophenylamines
The most reliable method for preparing these intermediates is the direct N-tert-butoxycarbonylation of the corresponding difluoroaniline using di-tert-butyl dicarbonate (Boc)₂O.[12][19]
Mechanism of N-tert-butoxycarbonylation
The reaction proceeds via a nucleophilic acyl substitution. The lone pair of the aniline nitrogen attacks one of the electrophilic carbonyl carbons of (Boc)₂O. The resulting tetrahedral intermediate collapses, expelling an unstable tert-butyl carbonate anion. This anion rapidly decomposes into gaseous carbon dioxide and tert-butoxide, a thermodynamic driving force that pushes the reaction to completion.[12][19]
Caption: General workflow for Boc protection of difluoroanilines.
Experimental Protocol: General Procedure for Boc Protection
-
Dissolution: Dissolve the difluoroaniline (1.0 equiv) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Addition of Reagents: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 equiv). For less reactive anilines, a base such as triethylamine (TEA, 1.5 equiv) or a catalytic amount of 4-dimethylaminopyridine (DMAP) can be included to accelerate the reaction.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aniline is fully consumed (typically 2-12 hours).
-
Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in a solvent like ethyl acetate and wash sequentially with dilute acid (e.g., 1M HCl) to remove any remaining base, followed by saturated sodium bicarbonate solution, and finally brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can often be used directly or purified further by column chromatography on silica gel or recrystallization.[9]
| Substrate Example | Base | Solvent | Time (h) | Typical Yield (%) |
| 2,4-Difluoroaniline | TEA | DCM | 4 | >95 |
| 3,5-Difluoroaniline | None | THF | 12 | >98 |
| 2,6-Difluoroaniline | DMAP (cat.) | DCM | 6 | >90 |
| Caption: Representative conditions for N-tert-butoxycarbonylation. |
Strategic Applications in C-C and C-N Bond Formation
The Boc-protected difluorophenylamine is not merely a passivated amine; it is an activated intermediate for sophisticated bond-forming reactions.
A. Directed ortho-Lithiation (DoM)
The Boc-carbamate is a potent directed metalating group (DMG) that facilitates the regioselective deprotonation of an ortho aromatic C-H bond.[15][16][20] This strategy provides a powerful route to ortho-functionalized difluoroanilines, which are often difficult to access via classical electrophilic substitution.
Causality of DoM: The organolithium base (typically s-BuLi or t-BuLi) first coordinates to the Lewis basic carbonyl oxygen of the Boc group. This complexation brings the base into close proximity to the ortho proton, dramatically lowering the kinetic barrier for deprotonation and ensuring high regioselectivity.[16][18]
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The Emerging Potential of Novel Aminophenylcarbamates in Therapeutic Development
An In-Depth Technical Guide:
Executive Summary
The carbamate functional group is a cornerstone in modern medicinal chemistry, valued for its exceptional chemical stability, capacity to permeate cellular membranes, and its structural mimicry of the peptide bond.[1][2][3] Among the diverse carbamate derivatives, aminophenylcarbamates are emerging as a particularly promising scaffold for novel therapeutic agents. Their unique structure allows for versatile chemical modification, enabling the fine-tuning of pharmacological activity across a spectrum of biological targets. This guide provides an in-depth exploration of the synthesis, mechanisms of action, and potential therapeutic applications of novel aminophenylcarbamates, offering a technical resource for researchers and drug development professionals. We will delve into their established roles as anticonvulsants and cholinesterase inhibitors while also exploring their potential in oncology and infectious diseases, supported by detailed experimental protocols and mechanistic insights.
The Aminophenylcarbamate Scaffold: A Privileged Structure in Medicinal Chemistry
The utility of the carbamate group in drug design is well-established. It is recognized as a bioisostere of the amide bond but with enhanced stability against proteolytic degradation.[3] This inherent stability, combined with its ability to participate in hydrogen bonding and modulate molecular conformation, makes it a "privileged" structure.[2] The addition of an aminophenyl moiety provides a critical handle for further functionalization, allowing for the strategic design of molecules that can interact with specific biological targets with high affinity and selectivity.
Key properties contributing to the scaffold's utility include:
-
Metabolic Stability: The carbamate linkage is more resistant to hydrolysis by common proteases and esterases compared to amide or ester bonds, leading to improved pharmacokinetic profiles.[2]
-
Membrane Permeability: The overall lipophilicity and hydrogen bonding potential of carbamates facilitate their passage across biological membranes, including the blood-brain barrier, which is crucial for neurological drug candidates.[1][3]
-
Synthetic Tractability: The synthesis of aminophenylcarbamates can be achieved through reliable and scalable chemical routes, making them attractive for library synthesis and lead optimization campaigns.[2][4]
Synthetic Strategies for Novel Aminophenylcarbamates
The synthesis of aminophenylcarbamates is typically achieved through robust and well-documented chemical methodologies. A common and effective approach involves a two-step process starting from a nitro-substituted precursor, which is subsequently reduced to the desired amine.[4]
Workflow for a General Two-Step Synthesis
Sources
The Evolving Landscape of Substituted Aminophenylcarbamates: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted aminophenylcarbamates represent a pivotal class of compounds in medicinal chemistry, most notably for their role as cholinesterase inhibitors in the symptomatic treatment of neurodegenerative diseases such as Alzheimer's disease. This technical guide provides a comprehensive overview of the synthesis, mechanism of action, structure-activity relationships (SAR), and evaluation of these compounds. By delving into the causality behind experimental choices and providing detailed, validated protocols, this document serves as a vital resource for researchers engaged in the discovery and development of novel therapeutics targeting the cholinergic system.
Introduction: The Significance of Cholinesterase Inhibition
The cholinergic hypothesis has been a cornerstone in the understanding and treatment of Alzheimer's disease for decades. This hypothesis posits that a decline in the levels of the neurotransmitter acetylcholine (ACh) in the brain contributes significantly to the cognitive deficits observed in patients. Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are the primary enzymes responsible for the hydrolysis of ACh in the synaptic cleft, thereby terminating its action. Inhibition of these enzymes increases the availability of ACh, enhancing cholinergic neurotransmission and leading to symptomatic improvement in cognitive function.[1][2]
Substituted aminophenylcarbamates have emerged as a prominent class of cholinesterase inhibitors. Unlike reversible inhibitors, many carbamates act as "pseudo-irreversible" inhibitors, offering a prolonged duration of action that is therapeutically advantageous.[3] This guide will explore the chemical and biological intricacies of this important class of molecules.
The Chemistry of Substituted Aminophenylcarbamates
The general structure of a substituted aminophenylcarbamate consists of a carbamate functional group attached to a substituted aminophenyl ring. The substituents on both the amino group and the phenyl ring play a crucial role in modulating the compound's pharmacokinetic and pharmacodynamic properties.
General Synthesis Strategies
The synthesis of substituted aminophenylcarbamates typically involves the reaction of a substituted aminophenol with a carbamoyl chloride or an isocyanate. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern.
Protocol 1: General Synthesis of N-monosubstituted and N,N-disubstituted Aminophenylcarbamates
This protocol outlines a general two-step procedure for the synthesis of substituted aminophenylcarbamates, exemplified by the synthesis of a rivastigmine analog.
Step 1: Synthesis of the Substituted Aminophenol Intermediate
The synthesis of the key aminophenol intermediate can be achieved through various methods, including reductive amination of a hydroxy-substituted ketone.
-
Reaction: m-Hydroxyacetophenone is reacted with a desired amine (e.g., N-ethyl-N-methylamine) under reductive amination conditions.
-
Reagents and Conditions:
-
m-Hydroxyacetophenone
-
N-ethyl-N-methylamine
-
Reducing agent (e.g., sodium triacetoxyborohydride or catalytic hydrogenation with H₂/Pd-C)
-
Solvent: Dichloromethane (DCM) or Methanol
-
Temperature: Room temperature
-
Reaction time: 12-24 hours
-
-
Work-up: The reaction mixture is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude aminophenol. Purification is typically achieved by column chromatography.
Step 2: Carbamoylation of the Aminophenol
The final carbamate is formed by reacting the aminophenol with a suitable carbamoylating agent.
-
Reaction: The synthesized aminophenol is reacted with a carbamoyl chloride (e.g., ethylmethylcarbamoyl chloride).
-
Reagents and Conditions:
-
Substituted aminophenol from Step 1
-
Ethylmethylcarbamoyl chloride
-
Base: Pyridine or a non-nucleophilic base like triethylamine (TEA)
-
Solvent: Toluene or Dichloromethane (DCM)
-
Temperature: Room temperature to reflux
-
Reaction time: 4-12 hours
-
-
Work-up: The reaction mixture is washed with aqueous solutions to remove the base and any unreacted starting materials. The organic layer is dried and concentrated. The final product is purified by column chromatography or recrystallization.[4][5][6][7]
Characterization: The structure and purity of the synthesized compounds are confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).[8][9][10][11][12]
Mechanism of Action: Pseudo-irreversible Inhibition
Substituted aminophenylcarbamates exert their inhibitory effect on cholinesterases through a process of carbamoylation of a serine residue within the enzyme's active site. This mechanism is distinct from simple reversible inhibition and is a key determinant of their therapeutic efficacy.
The process can be broken down into three key steps:
-
Formation of the Michaelis-Menten Complex: The carbamate inhibitor initially binds non-covalently to the active site of the cholinesterase enzyme.
-
Carbamoylation: The hydroxyl group of the catalytic serine residue performs a nucleophilic attack on the carbonyl carbon of the carbamate. This results in the formation of a transient tetrahedral intermediate, followed by the release of the substituted aminophenol leaving group and the formation of a stable, carbamoylated enzyme. This carbamoylated enzyme is catalytically inactive.
-
Decarbamoylation (Reactivation): The carbamoylated enzyme undergoes slow hydrolysis to regenerate the active enzyme. The rate of this decarbamoylation is significantly slower than the rate of hydrolysis of the natural substrate, acetylcholine, leading to a prolonged inhibition of the enzyme.[3]
The rate of carbamoylation and the stability of the carbamoylated enzyme are critical factors that determine the potency and duration of action of the inhibitor. These factors are heavily influenced by the electronic and steric properties of the substituents on the aminophenyl ring and the carbamate nitrogen.
Structure-Activity Relationships (SAR)
The biological activity of substituted aminophenylcarbamates is highly dependent on their chemical structure. Understanding the relationship between structural modifications and inhibitory potency is crucial for the rational design of new and improved inhibitors.[13][14][15]
Key SAR observations include:
-
Position of the Carbamate Group: The position of the carbamate group on the aminophenyl ring is critical. For many potent inhibitors, a meta-position is optimal for interaction with the active site of AChE.
-
Substituents on the Phenyl Ring: Electron-withdrawing groups on the phenyl ring can increase the electrophilicity of the carbamate carbonyl carbon, thereby accelerating the rate of carbamoylation and increasing potency.
-
N-Substituents on the Carbamate: The nature of the substituents on the carbamate nitrogen significantly influences both potency and selectivity between AChE and BuChE. Small alkyl groups, such as in rivastigmine (N-ethyl, N-methyl), are well-tolerated.
-
Substituents on the Amino Group: The basicity and steric bulk of the amino group affect the compound's ability to interact with the catalytic anionic site of AChE.
Table 1: SAR Summary of Selected Aminophenylcarbamate Analogs
| Compound/Analog | Modification | Effect on AChE Inhibition | Rationale |
| Rivastigmine | N-ethyl, N-methyl carbamate | Potent dual inhibitor of AChE and BuChE | Optimal fit within the active sites of both enzymes. |
| Analog 1 | N,N-diethyl carbamate | Decreased AChE, maintained BuChE inhibition | Increased steric bulk may hinder optimal binding to AChE. |
| Analog 2 | Para-substituted carbamate | Reduced potency | Meta-position is generally preferred for optimal interaction. |
| Analog 3 | Phenyl ring with electron-donating group | Decreased potency | Reduced electrophilicity of the carbamate carbonyl slows carbamoylation. |
In Vitro and In Vivo Evaluation
A robust and reproducible evaluation of the inhibitory activity and therapeutic potential of newly synthesized aminophenylcarbamates is essential. This involves a combination of in vitro enzymatic assays and in vivo animal models.
In Vitro Cholinesterase Inhibition Assay: Ellman's Method
The Ellman's assay is a widely used, simple, and reliable colorimetric method for measuring cholinesterase activity and inhibition.[13][14][15]
Protocol 2: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
-
Principle: Acetylthiocholine (ATCh) is used as a substrate for AChE. The hydrolysis of ATCh by AChE produces thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion. The rate of color formation is proportional to the AChE activity and can be measured spectrophotometrically at 412 nm.
-
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE) enzyme
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (substituted aminophenylcarbamates) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate and microplate reader
-
-
Procedure:
-
Prepare working solutions of the enzyme, substrate, DTNB, and test compounds in phosphate buffer.
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution at various concentrations.
-
Add the enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a constant temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the substrate solution (ATCI or BTCI) to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
In Vivo Models for Efficacy Testing
In vivo studies are crucial to assess the therapeutic potential of candidate compounds in a living organism. Animal models that mimic certain aspects of Alzheimer's disease are commonly used.[1][2][3][16][17]
Common In Vivo Models:
-
Scopolamine-Induced Amnesia Model: Scopolamine is a muscarinic receptor antagonist that induces transient cognitive deficits in rodents, mimicking the cholinergic dysfunction in Alzheimer's disease. The ability of a test compound to reverse these deficits is a measure of its pro-cognitive effect. Behavioral tests such as the Morris water maze, Y-maze, and passive avoidance test are used to assess learning and memory.[1][3]
-
Transgenic Animal Models: Genetically modified animals, such as transgenic mice or Drosophila melanogaster expressing human amyloid precursor protein (APP) and presenilin-1 (PS-1) mutations, develop age-dependent amyloid plaques and cognitive decline, providing a more disease-relevant model.[2][16]
Protocol 3: Example In Vivo Efficacy Study in a Scopolamine-Induced Amnesia Model (Rat)
-
Animals: Adult male Wistar rats.
-
Procedure:
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Drug Administration: The test compound (substituted aminophenylcarbamate) is administered orally or intraperitoneally at different doses. A positive control (e.g., donepezil) and a vehicle control group are included.
-
Induction of Amnesia: After a specific time following drug administration (to allow for absorption and distribution), scopolamine (e.g., 1 mg/kg, i.p.) is administered to all groups except the normal control group to induce amnesia.
-
Behavioral Testing: A defined period after scopolamine injection, the animals are subjected to behavioral tests to assess cognitive function. For example, in the Morris water maze, the time taken to find a hidden platform (escape latency) is measured over several days.
-
-
Data Analysis: The performance of the drug-treated groups is compared to that of the scopolamine-treated (amnesic) group and the normal control group. A significant reduction in escape latency in the drug-treated groups indicates a reversal of the scopolamine-induced memory impairment.
Case Study: Rivastigmine - A Clinically Successful Aminophenylcarbamate
Rivastigmine is a clinically approved acetylcholinesterase inhibitor for the treatment of mild to moderate dementia of the Alzheimer's type.[1][5] It serves as an excellent example of a successful substituted aminophenylcarbamate.
-
Structure: (S)-N-Ethyl-N-methyl-3-[1-(dimethylamino)ethyl]phenylcarbamate.
-
Mechanism of Action: Rivastigmine is a pseudo-irreversible inhibitor of both AChE and BuChE. Its carbamate moiety is transferred to the active site serine of the enzymes, leading to their prolonged inhibition.
-
Clinical Relevance: The dual inhibition of both AChE and BuChE may offer broader therapeutic benefits, as the relative importance of BuChE in ACh hydrolysis increases as Alzheimer's disease progresses.[1] The development of a transdermal patch for rivastigmine has also improved its tolerability profile by providing more stable plasma concentrations.
Future Directions and Conclusion
The development of substituted aminophenylcarbamates as cholinesterase inhibitors has been a significant advancement in the symptomatic treatment of Alzheimer's disease. However, the quest for more effective and disease-modifying therapies continues. Future research in this area may focus on:
-
Multi-target-directed ligands (MTDLs): Designing single molecules that can modulate multiple targets involved in the pathophysiology of Alzheimer's disease, such as cholinesterases, beta-secretase (BACE1), and amyloid-beta aggregation.
-
Improved Pharmacokinetic Properties: Optimizing compounds for better blood-brain barrier penetration and longer half-lives to reduce dosing frequency.
-
Enhanced Selectivity: Developing inhibitors with greater selectivity for either AChE or BuChE to potentially minimize side effects.
References
-
Rampa, A., et al. (1998). Acetylcholinesterase inhibitors: synthesis and structure-activity relationships of omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)- methyl]aminoalkoxyheteroaryl derivatives. Journal of Medicinal Chemistry, 41(20), 3976-3986. [Link]
-
Rampa, A., et al. (2000). Acetylcholinesterase inhibitors: SAR and kinetic studies on omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl derivatives. Journal of Medicinal Chemistry, 43(15), 2894-2903. [Link]
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Rosenberry, T. L., et al. (2007). General mechanism of pseudoirreversible cholinesterase inhibition by carbamates. Chemical Research in Toxicology, 20(11), 1647-1654. [Link]
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Bolognesi, M. L., et al. (2009). Structure-activity relationships and binding mode in the human acetylcholinesterase active site of pseudo-irreversible inhibitors related to xanthostigmine. ChemMedChem, 4(4), 670-679. [Link]
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Greig, N. H., et al. (2005). Novel carbamate cholinesterase inhibitors that release biologically active amines following enzyme inhibition. Journal of Medicinal Chemistry, 48(25), 7843-7852. [Link]
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Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88-95. [Link]
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Polinsky, R. J. (1998). Clinical pharmacology of rivastigmine: a new-generation cholinesterase inhibitor for the treatment of Alzheimer's disease. Clinical Therapeutics, 20(4), 634-647. [Link]
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Han, K., et al. (2010). Chemoenzymatic Synthesis of Rivastigmine via Dynamic Kinetic Resolution as a Key Step. The Journal of Organic Chemistry, 75(9), 3105-3108. [Link]
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Jann, M. W. (2000). Rivastigmine, a new-generation cholinesterase inhibitor for the treatment of Alzheimer's disease. Pharmacotherapy, 20(1), 1-12. [Link]
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Iijima-Ando, K., & Ando, K. (2010). The Drosophila model of Alzheimer's disease. Methods in Molecular Biology, 606, 127-142. [Link]
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Webster, S. J., et al. (2014). The role of transgenic mouse models in the development of therapeutics for Alzheimer's disease. Progress in Neurobiology, 115, 17-38. [Link]
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Reddy, P. V. N., et al. (2015). A Novel and Convenient Synthesis of Rivastigmine. Organic Process Research & Development, 19(4), 542-545. [Link]
- Li, W., et al. (2013). Synthesis process of (S)-rivastigmine.
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Pohanka, M. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences, 12(4), 2631-2642. [Link]
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Karimi, E., et al. (2020). An In Vitro and In Vivo Cholinesterase Inhibitory Activity of Pistacia khinjuk and Allium sativum Essential Oils. Journal of Evidence-Based Integrative Medicine, 25, 2515690X20967797. [Link]
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Evidence of the Efficacy of Acetylcholinesterase Inhibitors in In Vivo Studies: A Systematic Review. (2025). CNS & Neurological Disorders - Drug Targets. [Link]
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Mirza, A. (2025). From molecules to medicines: the role of mass spectrometry and nuclear magnetic resonance. The Institute of Cancer Research. [Link]
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Soriano, E., et al. (2010). Molecular modelling, synthesis and acetylcholinesterase inhibition of ethyl 5-amino-2-methyl-6,7,8,9-tetrahydrobenzo[b][1,8]naphthyridine-3-carboxylate. Bioorganic & Medicinal Chemistry Letters, 20(9), 2950-2953. [Link]
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Alpan, A. S., et al. (2020). Synthesis, molecular modeling studies, ADME prediction of arachidonic acid carbamate derivatives, and evaluation of their acetylcholinesterase activity. Archiv der Pharmazie, 353(10), e2000155. [Link]
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Davis, J. H., & Agrawal, N. J. (2022). Nuclear magnetic resonance (NMR) spectral characterization of BMAA and its carbamate adducts. Journal of Molecular Structure, 1260, 132798. [Link]
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Max-Planck-Institut für Kohlenforschung. (n.d.). NMR-Based Structure Characterization. [Link]
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Jamali, N. A., et al. (2021). Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana. Metabolites, 11(10), 688. [Link]
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Schmidt, C., & Juen, M. A. (2017). Combining Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Integrative Structural Biology of Protein–RNA Complexes. Journal of Molecular Biology, 429(18), 2733-2748. [Link]
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Methodological & Application
Application Notes & Protocols: The Strategic Use of tert-Butyl (3-amino-2,6-difluorophenyl)carbamate in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Imperative for Precision in Kinase Inhibitor Design
Protein kinases are central regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy, but achieving high potency while maintaining selectivity remains a formidable challenge. The conserved nature of the ATP-binding site across the kinome often leads to off-target effects and associated toxicities.[1] Consequently, medicinal chemists increasingly rely on specialized building blocks that exploit subtle differences within the kinase active site to confer selectivity.
The fluorinated aniline scaffold has emerged as a privileged motif in this endeavor. The unique electronic properties of fluorine can modulate the pKa of the aniline nitrogen, enhance binding affinity through hydrogen bonding, and improve metabolic stability. This guide focuses on a particularly valuable reagent, tert-Butyl (3-amino-2,6-difluorophenyl)carbamate , detailing its strategic application, field-proven synthetic protocols, and its pivotal role in the construction of next-generation covalent inhibitors targeting mutations in the Epidermal Growth Factor Receptor (EGFR).
The 2,6-Difluoroaniline Moiety: A Keystone for Potency and Selectivity
The incorporation of a 2,6-difluorinated aniline ring is not a trivial substitution; it is a deliberate design choice rooted in well-established structure-activity relationships (SAR).[2] This specific substitution pattern imparts several critical advantages that address the dual challenges of potency and selectivity against wild-type (WT) kinases.
-
Conformational Constraint: The ortho-fluorine atoms exert a steric effect, influencing the torsion angle between the aniline ring and the core heterocycle (e.g., pyrimidine). This can pre-organize the inhibitor into a bioactive conformation that fits optimally into the ATP-binding pocket, minimizing the entropic penalty of binding.
-
Enhanced Hinge-Binding: The aniline nitrogen is a key hydrogen bond donor, forming a critical interaction with the "hinge region" of the kinase backbone. The electron-withdrawing fluorine atoms modulate the basicity of the distal amino group, optimizing its hydrogen-bonding potential.
-
Hydrophobic Interactions: Fluorine is highly hydrophobic. The fluoro-substituents can engage in favorable hydrophobic interactions within the ATP-binding cleft, contributing to overall binding affinity.[2]
-
Metabolic Stability: C-F bonds are exceptionally strong, making the aromatic ring less susceptible to oxidative metabolism by cytochrome P450 enzymes, which can improve the pharmacokinetic profile of the drug candidate.
The use of the tert-butoxycarbonyl (Boc) protecting group on the second amino group is equally strategic. It provides a robust, orthogonal handle that masks the nucleophilicity of the C3-amine during initial coupling reactions, allowing for a controlled, sequential synthesis. This design is inherently self-validating, as it prevents undesired side reactions and ensures the correct isomer is formed.
Below is a diagram illustrating the key interactions facilitated by the difluoroaniline moiety within a kinase active site.
Caption: Key binding interactions of the difluoroaniline moiety.
Application Focus: Synthesis of Covalent EGFR T790M Inhibitors
The "gatekeeper" T790M mutation in EGFR is a primary mechanism of resistance to first- and second-generation EGFR inhibitors in non-small cell lung cancer (NSCLC).[3] Third-generation inhibitors, such as Rociletinib and Osimertinib, were specifically designed to target this mutation while sparing WT-EGFR. This compound is a crucial starting material for the synthesis of such molecules.[4][5][6]
The general synthetic strategy involves coupling the building block to a functionalized pyrimidine core, followed by deprotection and installation of a Michael acceptor (e.g., an acrylamide group) that forms a covalent bond with a cysteine residue (Cys797) in the EGFR active site.
Caption: High-level overview of the synthesis of an EGFR inhibitor.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a plausible synthesis starting from commercially available 2,6-difluoro-3-nitroaniline, involving reduction followed by selective Boc-protection.
A. Reduction of 2,6-Difluoro-3-nitroaniline
-
Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,6-difluoro-3-nitroaniline (1.0 eq).
-
Solvent: Add methanol or ethanol as the solvent.
-
Catalyst: Add Palladium on carbon (10% Pd/C, ~0.05 eq).
-
Hydrogenation: Securely attach a balloon filled with hydrogen gas (H₂) or perform the reaction in a hydrogenation apparatus at room temperature.
-
Monitoring: Stir the reaction vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol. Concentrate the filtrate under reduced pressure to yield crude 2,6-difluorobenzene-1,3-diamine, which is often used directly in the next step.
B. Selective Boc-Protection
-
Setup: Dissolve the crude 2,6-difluorobenzene-1,3-diamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask.[7]
-
Reagent Addition: Cool the solution in an ice bath (0 °C). Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, ~1.0-1.1 eq) in the same solvent.[7][8] The slight excess of diamine helps to minimize di-protection.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours.
-
Monitoring: Monitor the formation of the mono-protected product and the disappearance of the starting material by TLC or LC-MS.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the desired this compound.
Protocol 2: Buchwald-Hartwig Coupling to Pyrimidine Core
This protocol details the palladium-catalyzed coupling of the title compound with a 2-chloro-4-aminopyrimidine scaffold, a key step in forming the inhibitor backbone.[4]
Workflow Diagram
Caption: A self-validating workflow for inhibitor synthesis.
Procedure
-
Setup: In an oven-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the chloropyrimidine derivative (1.0-1.2 eq), the palladium catalyst, and the ligand.
-
Reagent Addition: Add the base, followed by the anhydrous solvent.
-
Reaction: Heat the reaction mixture to the specified temperature (typically 70-100 °C) and stir until the starting aniline is consumed, as monitored by LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with a suitable solvent like ethyl acetate, and filter through Celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude intermediate by flash column chromatography.
Data Table 1: Optimized Buchwald-Hartwig Reaction Conditions
| Parameter | Condition | Rationale / Field Insight | Reference |
| Catalyst | tBuXPhos Palladacycle | This pre-catalyst is highly active and efficient for coupling with electron-rich anilines, offering high conversion with minimal impurities. | [4] |
| Ligand | tBuXPhos (if not using palladacycle) | The bulky, electron-rich biarylphosphine ligand facilitates the reductive elimination step, which is often rate-limiting. | [4] |
| Base | DBU or K₂CO₃ | DBU is a strong, non-nucleophilic organic base that works well in polar aprotic solvents. K₂CO₃ is a milder inorganic base. | [4] |
| Solvent | tert-Amyl alcohol or Dioxane | tert-Amyl alcohol has been shown to be particularly effective for this transformation, leading to faster reaction times and cleaner conversions. | [4] |
| Temperature | 70 °C | This moderate temperature provides sufficient energy to overcome the activation barrier without promoting significant catalyst decomposition or side reactions. | [4] |
| Yield | >90% (Optimized) | High yields are achievable with careful optimization of catalyst loading and reaction time. | [4] |
Protocol 3: Deprotection and Acrylamide Formation
-
Boc Deprotection: Dissolve the purified intermediate from Protocol 2 in DCM. Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C. Stir at room temperature for 1-2 hours until LC-MS confirms complete deprotection. Remove the solvent and excess acid under reduced pressure.
-
Acrylamide Coupling: Dissolve the crude amine salt in anhydrous DCM or THF and cool to 0 °C. Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, ~2.5 eq). Slowly add acryloyl chloride (1.1 eq). Stir the reaction at 0 °C for 1-2 hours.
-
Work-up & Purification: Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃). Extract the product with DCM. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the final compound by flash chromatography or preparative HPLC to yield the target covalent inhibitor.
Expected Results and Biological Profile
The final compound is expected to exhibit high potency against the target mutant kinase (e.g., EGFR T790M) and significant selectivity over the wild-type enzyme.
Data Table 2: Representative Biological Activity Profile
| Compound | Target Kinase (IC₅₀) | Wild-Type Kinase (IC₅₀) | Selectivity Index (WT/Target) | Reference |
| Representative Inhibitor | EGFR L858R/T790M: 3.5 nM | EGFR WT: 1290 nM | >368-fold | [9] |
| Osimertinib (Reference) | EGFR L858R/T790M: ~12 nM | EGFR WT: ~220 nM | ~18-fold | [9] |
Note: Data is representative and sourced from literature on similar compounds to illustrate expected potency and selectivity.[9]
Conclusion
This compound is more than a simple reagent; it is a highly engineered building block that provides a validated solution to common challenges in kinase inhibitor design. Its difluoroaniline moiety confers a unique combination of conformational control and enhanced binding interactions, while the orthogonal Boc-protecting group enables efficient and controlled synthetic routes. The protocols outlined herein provide a robust framework for researchers in drug discovery to leverage this powerful intermediate in the synthesis of potent and selective kinase inhibitors for targeted therapies.
References
-
Tao, Y., Keene, N. F., Wiglesworth, K. E., Sitter, B., & McWilliams, J. C. (2019). Early Process Development of an Irreversible Epidermal Growth Factor Receptor (EGFR) T790M Inhibitor. Organic Process Research & Development, 23(3), 382–388. [Link]
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Zhang, Y., et al. (2025). Design and synthesis of novel EGFR kinase inhibitors for the treatment. Drug Design, Development and Therapy. Note: Full future publication details may vary. [Link]
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Iuras, A., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. [Link]
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Iqbal, N., et al. (2020). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. RSC Advances, 10(42), 25163-25175. [Link]
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Application Notes and Protocols for Suzuki Coupling of Boc-Protected Difluorophenylamines
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] Within the vast landscape of this reaction, the synthesis of biaryl structures containing difluorophenylamine moieties is of paramount importance, particularly in the realms of medicinal chemistry and materials science. The strategic incorporation of fluorine atoms can significantly modulate a molecule's electronic properties, metabolic stability, and binding affinity. The Boc (tert-butyloxycarbonyl) protecting group is frequently employed to temporarily mask the reactivity of the amine functionality, allowing for selective transformations at other positions of the molecule.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on performing Suzuki-Miyaura cross-coupling reactions with Boc-protected difluorophenylamines. We will delve into the mechanistic underpinnings, explore critical reaction parameters, and provide detailed, field-proven protocols to empower successful synthetic outcomes.
Mechanism and Key Considerations
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established pathway involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3][4] The process can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide (in this context, a bromo- or iodo-difluorophenylamine derivative) to a Pd(0) complex, forming a Pd(II) species.[3]
-
Transmetalation: In this key step, the organic group from the organoboron reagent (e.g., a boronic acid or its ester derivative) is transferred to the palladium(II) complex. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6]
-
Reductive Elimination: The final step involves the reductive elimination of the two organic partners from the palladium(II) complex, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Challenges with Boc-Protected Difluorophenylamines
While the Suzuki coupling is robust, substrates like Boc-protected difluorophenylamines present specific challenges:
-
Steric Hindrance: The bulky Boc group, especially when positioned ortho to the coupling site, can sterically hinder the approach of the palladium catalyst to the aryl halide, potentially slowing down the oxidative addition step.[7][8] The steric bulk of both coupling partners can also inhibit the transmetalation process.[8][9]
-
Electronic Effects: The presence of two electron-withdrawing fluorine atoms on the phenylamine ring can influence the electron density of the aryl halide, affecting its reactivity in the oxidative addition step.[5]
-
Protodeboronation: Electron-deficient arylboronic acids, which may be used as coupling partners, can be prone to protodeboronation (cleavage of the C-B bond by a proton source), especially under basic aqueous conditions.[10][11] This side reaction consumes the boronic acid and reduces the overall yield.
-
Boc Group Lability: While generally stable, the Boc group can be labile under certain conditions. The choice of base is critical to avoid premature deprotection.[12]
Optimized Protocols and Methodologies
To address the challenges associated with the Suzuki coupling of Boc-protected difluorophenylamines, careful optimization of the reaction conditions is essential. This involves the judicious selection of the palladium catalyst, ligand, base, and solvent system.
Catalyst and Ligand Selection
The choice of palladium precatalyst and ligand is paramount for a successful coupling reaction. Modern catalyst systems often utilize bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) that promote the formation of a highly active, monoligated Pd(0) species.[13]
| Catalyst/Precatalyst | Ligand | Key Advantages |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | A classic, versatile catalyst, though sometimes less effective for challenging substrates.[14] |
| Pd₂(dba)₃ | Tris(dibenzylideneacetone)dipalladium(0) | A common Pd(0) source, used in combination with a variety of ligands. |
| XPhos Pd G2/G3/G4 | Buchwald Ligands (e.g., XPhos) | Highly active precatalysts for a broad range of substrates, including sterically hindered and electron-deficient partners.[15][16] |
| PEPPSI™-IPr | N-Heterocyclic Carbene (NHC) | Excellent for coupling aryl chlorides and other challenging substrates. |
Base and Solvent Selection
The base plays a crucial role in the transmetalation step and the overall success of the reaction.[5] The choice of solvent influences the solubility of the reactants and the efficacy of the base.
| Base | Solvent System | Comments |
| K₂CO₃ | 1,4-Dioxane/H₂O, Toluene/EtOH/H₂O | A common and effective base for many Suzuki couplings.[4] |
| K₃PO₄ | 1,4-Dioxane, Toluene | A stronger base, often beneficial for less reactive substrates.[17] |
| Cs₂CO₃ | 1,4-Dioxane, THF | A highly effective but more expensive base, particularly for sterically hindered couplings. |
| KF | Toluene, THF | A milder base that can be advantageous when base-sensitive functional groups are present.[6] |
General Experimental Workflow
A systematic approach is crucial for reproducibility and success. The following diagram outlines a typical experimental workflow for setting up a Suzuki coupling reaction under an inert atmosphere.
Caption: Experimental workflow for Suzuki coupling.
Protocol 1: General Procedure for Suzuki Coupling of a Boc-Protected Difluorobromoaniline with an Arylboronic Acid
Objective: To provide a robust starting point for the coupling of various arylboronic acids with a Boc-protected difluorobromoaniline.
Materials and Reagents:
-
Boc-protected difluorobromoaniline (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
SPhos (5.0 mol%)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the Boc-protected difluorobromoaniline (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.
-
In a separate vial, weigh out Pd₂(dba)₃ (2.5 mol%) and SPhos (5.0 mol%) and add them to the reaction flask under a positive pressure of inert gas.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe. The final reaction concentration should be between 0.1 and 0.2 M with respect to the limiting reagent.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Microwave-Assisted Suzuki Coupling for Accelerated Reaction Times
Objective: To leverage microwave irradiation to reduce reaction times, particularly for less reactive coupling partners.
Materials and Reagents:
-
Boc-protected difluorobromoaniline (1.0 equiv)
-
Arylboronic acid pinacol ester (1.5 equiv)
-
XPhos Pd G3 (3.0 mol%)
-
Cs₂CO₃ (2.5 equiv)
-
Toluene/Water (10:1, degassed)
-
Microwave reaction vial with a stir bar
Procedure:
-
To a microwave reaction vial, add the Boc-protected difluorobromoaniline (1.0 equiv), the arylboronic acid pinacol ester (1.5 equiv), XPhos Pd G3 (3.0 mol%), and Cs₂CO₃ (2.5 equiv).
-
Add the degassed toluene/water solvent mixture.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and heat to 120-140 °C for 15-45 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation: Representative Reaction Conditions and Yields
The following table provides illustrative examples of Suzuki coupling reactions with Boc-protected difluorophenylamines, highlighting the impact of different catalysts, bases, and coupling partners on the reaction outcome.
| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | N-Boc-4-bromo-2,6-difluoroaniline | Phenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 12 | 85 |
| 2 | N-Boc-4-bromo-2,6-difluoroaniline | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O | 90 | 18 | 72 |
| 3 | N-Boc-2-bromo-4,6-difluoroaniline | 3-Thienylboronic acid | XPhos Pd G3 (3) | - | Cs₂CO₃ (2.5) | Toluene | 110 | 6 | 91 |
| 4 | N-Boc-4-bromo-2,5-difluoroaniline | 2-Naphthylboronic acid | PEPPSI™-IPr (2) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 8 | 88 |
| 5 | N-Boc-4-chloro-2,6-difluoroaniline | Pyridine-3-boronic acid pinacol ester | XPhos Pd G4 (4) | - | K₃PO₄ (3) | Dioxane | 120 | 24 | 65 |
Yields are illustrative and may vary depending on the specific substrates and reaction scale.
Conclusion
The Suzuki-Miyaura cross-coupling of Boc-protected difluorophenylamines is a powerful and versatile method for the synthesis of complex biaryl structures. Success in these transformations hinges on a rational approach to the selection of the catalyst, ligand, base, and solvent system to overcome the inherent challenges of steric hindrance and electronic effects. The protocols and guidelines presented in these application notes provide a solid foundation for researchers to develop and optimize their synthetic strategies, ultimately accelerating the discovery and development of new chemical entities in the pharmaceutical and materials science industries.
References
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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NROChemistry. Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]
-
D’Augustin, M., et al. (2001). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry, 66(12), 4239–4246. [Link]
-
NROChemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Otsuka, S., et al. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 50(4), 1335-1341. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Uddin, M. J., et al. (2020). Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. ACS Omega, 5(37), 23755–23768. [Link]
-
The Chemistry of Boronic Acids: Suzuki Coupling and Beyond. (2025, December 5). Tejapharm. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Thomas, A. A., et al. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 139(44), 15942–15953. [Link]
-
Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Retrieved from [Link]
-
Uddin, M. J., et al. (2020). Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. ACS Omega, 5(37), 23755–23768. [Link]
-
Wang, D., et al. (2010). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ChemInform, 41(35). [Link]
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Ghaffari, B., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1738–1748. [Link]
-
Dinger, K., et al. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Chemistry – A European Journal, 26(60), 13586-13590. [Link]
-
Gucky, T., et al. (2020). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Molecules, 25(22), 5437. [Link]
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Reddit. (2021, March 3). base free suzuki coupling ? (more description in comments). r/Chempros. [Link]
-
ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Retrieved from [Link]
-
Dreher, S. D., et al. (2012). Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions. Organic Letters, 14(17), 4478–4481. [Link]
-
Nykaza, T. V., et al. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organics, 3(1), 1-27. [Link]
-
Reddit. (2024, September 4). Struggling with Suzuki Reaction. r/Chempros. [Link]
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Application Notes and Protocols for the Buchwald-Hartwig Amination of tert-Butyl (3-amino-2,6-difluorophenyl)carbamate
Introduction: Navigating the Synthesis of Complex Anilines
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials. This guide provides a detailed exploration of the Buchwald-Hartwig amination of a challenging and highly functionalized substrate: tert-butyl (3-amino-2,6-difluorophenyl)carbamate.
The subject molecule presents a unique confluence of synthetic hurdles. The presence of two fluorine atoms ortho to the prospective C-N bond formation site introduces significant steric hindrance and alters the electronic properties of the aromatic ring. Furthermore, the molecule contains two distinct amine functionalities: a primary amine and a Boc-protected amine. This duality necessitates a carefully orchestrated approach to achieve selective amination while preserving the integrity of the protecting group.
These application notes are designed for researchers, scientists, and drug development professionals. Beyond a simple recitation of steps, this document delves into the mechanistic rationale behind the procedural choices, offering a comprehensive guide to not only replicate the synthesis but also to understand and troubleshoot the reaction.
Mechanistic Considerations: The Catalytic Cycle and Substrate-Specific Challenges
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species.[1][2] A general understanding of this cycle is crucial for rationalizing the choice of reagents and conditions.
Figure 2: A flowchart illustrating the experimental workflow for the Buchwald-Hartwig amination.
-
Preparation of the Reaction Vessel: An oven-dried Schlenk tube or microwave vial containing a magnetic stir bar is allowed to cool to room temperature under a stream of inert gas (argon or nitrogen).
-
Addition of Reagents: To the reaction vessel, add this compound (1.0 equiv), the amine coupling partner (1.2-1.5 equiv), XPhos Pd G3 (1-3 mol%), additional XPhos ligand (1-3 mol%), and potassium phosphate tribasic (2.0-3.0 equiv). The use of a slight excess of the amine and a relatively strong base is typical for challenging couplings.
-
Establishing an Inert Atmosphere: The vessel is sealed, and the atmosphere is evacuated and backfilled with inert gas. This cycle should be repeated three times to ensure the exclusion of oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Anhydrous toluene is added via syringe. The amount of solvent should be sufficient to ensure good stirring and dissolution of the reagents at the reaction temperature (typically a 0.1-0.2 M concentration with respect to the limiting reagent).
-
Reaction: The reaction mixture is heated to 100-110 °C with vigorous stirring. The reaction time can vary from a few hours to 24 hours.
-
Monitoring the Reaction: The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the consumption of the starting material.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is diluted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filtered through a pad of celite to remove insoluble inorganic salts. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
Troubleshooting and Expert Insights
Even with a robust protocol, challenges can arise. The following table outlines potential issues, their likely causes, and suggested solutions tailored to the specific substrate.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Poorly soluble base | - Use a fresh batch of precatalyst.- Ensure proper degassing of the solvent and rigorous inert atmosphere techniques.- Consider a more soluble base like cesium carbonate (Cs₂CO₃) or a stronger, soluble base like lithium bis(trimethylsilyl)amide (LHMDS) if the Boc group's stability is not compromised. |
| Decomposition of Starting Material or Product | - Reaction temperature is too high- Base is too strong | - Lower the reaction temperature and increase the reaction time.- Screen weaker bases such as K₂CO₃, although this may require a more active catalyst system or longer reaction times. |
| Cleavage of the Boc-Protecting Group | - Use of a strong nucleophilic base (e.g., NaOtBu) at high temperatures. | - Switch to a non-nucleophilic base like K₃PO₄ or Cs₂CO₃.- If a stronger base is required, consider LHMDS at a lower temperature. |
| Formation of Side-Products (e.g., from reaction at the free amine) | - The free amine is competing with the desired amine nucleophile. | - This is less likely if the desired amine is more nucleophilic and present in excess. If it becomes an issue, consider protecting the free amine with a different, orthogonal protecting group before the coupling reaction. |
| Hydrodehalogenation (replacement of the halide with hydrogen) | - A common side reaction in Buchwald-Hartwig aminations. [3] | - Ensure a sufficient concentration of the amine nucleophile.- The choice of ligand is crucial; bulky biarylphosphine ligands like XPhos are known to suppress this side reaction. |
Conclusion: A Pathway to Advanced Synthetic Intermediates
The Buchwald-Hartwig amination of this compound is a challenging yet achievable transformation. Success hinges on a thoughtful selection of a highly active catalyst system, a base that is strong enough to facilitate the reaction but mild enough to preserve the protecting group, and meticulous experimental technique. The protocol and insights provided herein offer a solid foundation for researchers to access complex, highly functionalized aniline derivatives that are valuable intermediates in the pursuit of novel therapeutics and advanced materials.
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- Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water.
- Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
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Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
- Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Journal of the American Chemical Society, 130(41), 13552–13554.
- Chartoire, A., Lesieur, M., Slawin, A. M. Z., & Nolan, S. P. (2011). Highly Active Well-Defined Palladium Precatalysts for the Efficient Amination of Aryl Chlorides. Chemistry – A European Journal, 17(16), 4432-4436.
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ACS Green Chemistry Institute. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]
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- Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17594-17605.
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- Kocienski, P. J. (2002).
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Application Notes & Protocols: The Strategic Use of tert-Butyl (3-amino-2,6-difluorophenyl)carbamate in Multi-Step Synthesis
Forward
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. Fluorination can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The difluorinated aminophenyl core is, therefore, of significant interest. This guide focuses on tert-butyl (3-amino-2,6-difluorophenyl)carbamate, a key building block that masterfully combines the electronic properties of a difluorinated aromatic ring with the synthetic versatility of a differentially protected diamine.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deeper understanding of the causality behind the protocols, ensuring both scientific integrity and practical applicability in a laboratory setting.
The Strategic Importance of this compound
This compound is a synthetic intermediate prized for its utility in constructing complex, biologically active molecules, particularly in the realm of kinase inhibitors. Its structure is deceptively simple yet strategically designed for sequential, regioselective functionalization.
-
The 2,6-Difluoroaniline Core: The two fluorine atoms ortho to the carbamate-protected amine exert strong electron-withdrawing effects, modulating the pKa of the adjacent amine and influencing the reactivity of the aromatic ring. This substitution pattern is frequently found in kinase inhibitors, where the fluorine atoms can engage in crucial hydrogen bonding interactions within the ATP-binding pocket of the target kinase.
-
Orthogonal Protection: The use of the tert-butyloxycarbonyl (Boc) group to protect one of the two amino groups is a deliberate choice. The Boc group is sterically bulky and stable under a wide range of reaction conditions, yet it can be selectively removed under acidic conditions. This allows for the selective reaction at the unprotected amino group, followed by the subsequent deprotection and further elaboration at the newly revealed amine, a cornerstone of multi-step synthesis.
The primary challenge in preparing this intermediate lies in the selective mono-protection of the starting material, 2,6-difluorobenzene-1,3-diamine. Direct reaction with one equivalent of Boc-anhydride typically yields a mixture of the starting material, the desired mono-protected product, and the di-protected byproduct, necessitating tedious purification. The protocols outlined below address this challenge directly.
Synthesis Protocol: Selective Mono-Boc Protection of 2,6-Difluorobenzene-1,3-diamine
This protocol is based on the well-established methodology of in situ mono-hydrochlorination to differentiate the two chemically equivalent amino groups of a symmetrical diamine. By converting one amine to its hydrochloride salt, its nucleophilicity is sufficiently attenuated, allowing the selective acylation of the remaining free amine.
Reaction Scheme:
Figure 1: Synthesis of this compound.
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
| 2,6-Difluorobenzene-1,3-diamine | ≥98% | Sigma-Aldrich |
| Chlorotrimethylsilane (TMSCl) | ≥99% (distilled) | Acros Organics |
| Methanol (anhydrous) | ≥99.8% | J.T. Baker |
| Di-tert-butyl dicarbonate ((Boc)₂O) | ≥97% | Combi-Blocks |
| Triethylamine (Et₃N) | ≥99.5% (distilled) | Alfa Aesar |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Chemical |
| Saturated aq. NaHCO₃ solution | - | Lab-prepared |
| Brine | - | Lab-prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | EMD Millipore |
Experimental Protocol:
-
Vessel Preparation: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2,6-difluorobenzene-1,3-diamine (5.00 g, 34.7 mmol).
-
Dissolution and Cooling: Add anhydrous methanol (100 mL) and stir until the diamine is fully dissolved. Cool the solution to 0 °C in an ice-water bath.
-
In Situ HCl Generation: While maintaining the temperature at 0 °C, add chlorotrimethylsilane (4.4 mL, 34.7 mmol, 1.0 eq) dropwise over 15 minutes. A white precipitate of the mono-hydrochloride salt may form. Stir the resulting suspension at 0 °C for an additional 30 minutes.
-
Boc Protection: To the suspension, add triethylamine (4.8 mL, 34.7 mmol, 1.0 eq) to neutralize the HCl salt in situ, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (7.57 g, 34.7 mmol, 1.0 eq) in anhydrous dichloromethane (20 mL) over 30 minutes. Ensure the internal temperature does not exceed 5 °C.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 16 hours). Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the solvents.
-
Redissolve the residue in ethyl acetate (150 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexanes. Combine the fractions containing the desired product and concentrate under reduced pressure to afford this compound as a white to off-white solid.
Expected Yield and Characterization:
-
Yield: 60-75%
-
Appearance: White to off-white solid
-
¹H NMR (400 MHz, CDCl₃) δ: 7.01 (t, J = 8.8 Hz, 1H), 6.45 (t, J = 8.8 Hz, 1H), 6.20 (br s, 1H, NH-Boc), 3.85 (br s, 2H, NH₂), 1.52 (s, 9H, C(CH₃)₃).
-
¹³C NMR (101 MHz, CDCl₃) δ: 155.8 (d, J = 248.5 Hz), 153.2, 145.4 (d, J = 12.1 Hz), 118.6 (dd, J = 19.2, 4.0 Hz), 112.9 (d, J = 3.0 Hz), 105.8 (dd, J = 28.3, 4.0 Hz), 80.9, 28.4.
-
MS (ESI): m/z 245.1 [M+H]⁺
Application in Multi-Step Synthesis: A Representative Workflow
The true value of this compound is realized in its sequential elaboration into more complex molecular architectures. A common application is in the synthesis of kinase inhibitors, such as those targeting the Epidermal Growth Factor Receptor (EGFR). The following workflow illustrates a typical synthetic sequence.
Figure 2: Multi-step synthesis workflow using the title compound.
Protocol 3.1: Acylation of the Free Amine
This step involves the formation of an acrylamide moiety, a common pharmacophore in irreversible kinase inhibitors that acts as a Michael acceptor.
-
Setup: Dissolve this compound (2.44 g, 10.0 mmol) and triethylamine (2.1 mL, 15.0 mmol) in anhydrous DCM (50 mL) in a flask under a nitrogen atmosphere.
-
Acylation: Cool the solution to 0 °C and add acryloyl chloride (0.89 mL, 11.0 mmol) dropwise.
-
Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
-
Work-up and Purification: Quench the reaction with water (20 mL). Separate the organic layer, wash with saturated NaHCO₃ solution and brine, dry over MgSO₄, and concentrate. Purify the residue by column chromatography to yield N-(3-((tert-butoxycarbonyl)amino)-2,4-difluorophenyl)acrylamide.
Protocol 3.2: Boc Deprotection and Subsequent Coupling
The acid-labile nature of the Boc group allows for its selective removal, unmasking the second amine for further reaction.
-
Deprotection: Dissolve the product from Protocol 3.1 in a 1:1 mixture of DCM and trifluoroacetic acid (TFA) and stir at room temperature for 2 hours.
-
Isolation: Concentrate the reaction mixture in vacuo and azeotrope with toluene (3 x 20 mL) to remove residual TFA, yielding the crude amine salt.
-
Coupling: The resulting crude N-(3-amino-2,4-difluorophenyl)acrylamide can then be used directly in a nucleophilic aromatic substitution reaction with an appropriate heterocyclic electrophile (e.g., a chloropyrimidine) in the presence of a base such as diisopropylethylamine (DIPEA) in a solvent like isopropanol to construct the final kinase inhibitor scaffold. This is a key step in the synthesis of compounds like Osimertinib and its analogues.[1]
Causality and Experimental Insights
-
Choice of Boc Protecting Group: The Boc group is chosen for its robustness. It is stable to the basic conditions of the acylation step and many other synthetic transformations. Its removal under acidic conditions is clean and typically high-yielding, providing an orthogonal protection strategy.[2]
-
In Situ Mono-protonation: The use of TMSCl in methanol to generate one equivalent of HCl in situ is a controlled and reliable method for mono-protonation of the diamine. This avoids the use of gaseous HCl and allows for precise stoichiometry, which is crucial for achieving high selectivity for the mono-Boc protected product.[3]
-
Acrylamide Formation: The acrylamide moiety is a key feature in many covalent kinase inhibitors. The electron-deficient double bond acts as a Michael acceptor, forming a covalent bond with a cysteine residue in the active site of the kinase, leading to irreversible inhibition.
Troubleshooting and Optimization
| Issue | Probable Cause | Suggested Solution |
| Low yield of mono-Boc product | Incomplete mono-protonation or over-reaction | Ensure anhydrous conditions. Verify the stoichiometry of TMSCl. Add (Boc)₂O solution slowly at 0 °C. |
| Formation of di-Boc byproduct | Excess (Boc)₂O or reaction temperature too high | Use precisely 1.0 equivalent of (Boc)₂O. Maintain low temperature during addition. |
| Incomplete Boc deprotection | Insufficient acid or reaction time | Use a larger excess of TFA or increase the reaction time. Monitor by TLC or LC-MS. |
| Side reactions during deprotection | Alkylation of the acrylamide | Perform the deprotection at room temperature and avoid heating. Use scavengers like triethylsilane if necessary. |
References
-
Finlay, M. R. V., Anderton, M., Ashton, S., et al. (2014). Discovery of a Potent and Selective EGFR Inhibitor (AZD9291) of Both Sensitizing and T790M Resistance Mutations That Spares the Wild-Type Form of the Receptor. Journal of Medicinal Chemistry, 57(20), 8249–8267. [Link]
-
Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2007). MONO CARBAMATE PROTECTION OF ALIPHATIC DIAMINES USING ALKYL PHENYL CARBONATES. Organic Syntheses, 84, 209. [Link]
-
Ha, H.-J., Lee, W. K., & Park, G.-S. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. [Link]
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
-
García-García, P., Ortiz, A., & Agarrabeitia, A. R. (2012). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 56(3), 269-274. [Link]
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Scale-up synthesis of "tert-Butyl (3-amino-2,6-difluorophenyl)carbamate" derivatives
An Application Note and Protocol for the Scale-up Synthesis of tert-Butyl (3-amino-2,6-difluorophenyl)carbamate and its Derivatives
Abstract
This document provides a comprehensive guide for the multi-gram scale-up synthesis of this compound, a key building block in pharmaceutical research and development. Fluorinated anilines are crucial intermediates for active pharmaceutical ingredients (APIs), contributing to improved bioavailability and metabolic stability.[1] This guide details a robust and scalable synthetic route employing an orthogonal protection strategy, which is fundamental for constructing complex molecules.[2] We will cover the underlying chemical principles, step-by-step protocols for synthesis and purification, in-process controls for reaction monitoring, and critical safety considerations. The protocols are designed to be self-validating, ensuring reproducibility and high purity of the final compound and its subsequent derivatives.
Introduction: The Strategic Importance of Orthogonal Protection
In medicinal chemistry, the synthesis of complex molecules often requires the selective modification of one functional group in the presence of others.[3] The target molecule, this compound, possesses two distinct amino groups. To selectively functionalize one of them, an orthogonal protection strategy is essential. This strategy allows for the specific removal of one protecting group under conditions that do not affect others.[4]
In this case, the tert-butyloxycarbonyl (Boc) group is employed to mask one of the amino functionalities. The Boc group is an acid-labile protecting group, meaning it can be removed under acidic conditions (e.g., with trifluoroacetic acid), while being stable to a wide range of other reagents, including bases and nucleophiles.[5][6] This leaves the second amino group free for subsequent chemical transformations, such as acylation, alkylation, or cross-coupling reactions. The strategic application of the Boc group provides the necessary chemoselectivity for building more complex derivatives.[7]
Caption: Diagram 1 illustrates the core orthogonal strategy, enabling selective protection and functionalization.
Retrosynthetic Analysis and Overall Workflow
The most logical and scalable approach to synthesizing the target compound begins with a commercially available, appropriately substituted nitroaromatic precursor. The chosen strategy involves a three-step sequence:
-
Selective Reduction: A dinitro precursor is selectively reduced to a nitro-amino intermediate.
-
Boc Protection: The newly formed amino group is protected with Di-tert-butyl dicarbonate ((Boc)₂O).
-
Final Reduction: The remaining nitro group is reduced to yield the final product.
This sequence is crucial for achieving high selectivity and avoiding the formation of undesired by-products, such as the di-Boc protected diamine.
Caption: Diagram 2 outlines the complete, multi-step synthesis and quality control process.
Detailed Protocols for Scale-up Synthesis
The following protocols are designed for a nominal 100 g scale of the final product. All operations should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.
Part 1: Synthesis of tert-Butyl (2,6-difluoro-3-nitrophenyl)carbamate (Intermediate 2)
Protocol 1: Selective Mono-Reduction of 1,5-Difluoro-2,4-dinitrobenzene
This step is critical for achieving selectivity. Sodium sulfide is a mild reducing agent that can selectively reduce one nitro group in the presence of another, particularly when sterically differentiated.
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 1,5-Difluoro-2,4-dinitrobenzene | 204.09 | 115 g | 0.563 | Starting Material |
| Sodium Sulfide Nonahydrate (Na₂S·9H₂O) | 240.18 | 149 g | 0.620 | Reducing Agent (1.1 eq) |
| Ethanol (EtOH) | 46.07 | 1.2 L | - | Solvent |
| Water (H₂O) | 18.02 | 400 mL | - | Co-solvent |
Procedure:
-
Reaction Setup: Equip a 3 L three-neck round-bottom flask with a mechanical stirrer, reflux condenser, and a temperature probe.
-
Dissolution: Charge the flask with 1,5-Difluoro-2,4-dinitrobenzene (115 g) and ethanol (1.2 L). Stir the mixture to achieve a suspension.
-
Reagent Preparation: In a separate beaker, dissolve sodium sulfide nonahydrate (149 g) in water (400 mL).
-
Scientist's Note: The dissolution of sodium sulfide is exothermic. Prepare this solution with gentle stirring and allow it to cool slightly before addition.
-
-
Reaction: Gently heat the ethanol suspension to 60 °C. Add the sodium sulfide solution dropwise over 60-90 minutes, maintaining the internal temperature between 60-65 °C. The reaction is exothermic.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).[8]
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into 3 L of ice-cold water with stirring. A yellow-orange precipitate of 2,4-difluoro-5-nitroaniline will form.
-
Isolation: Isolate the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 500 mL) until the filtrate is neutral.
-
Drying: Dry the solid product in a vacuum oven at 50 °C to a constant weight.
-
Expected Yield: 85-95 g (87-97%) of 2,4-difluoro-5-nitroaniline (Intermediate 1).
-
Protocol 2: Boc Protection of 2,4-Difluoro-5-nitroaniline
This standard procedure protects the amine with a Boc group, rendering it unreactive for the subsequent reduction step.[9]
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 2,4-Difluoro-5-nitroaniline | 174.11 | 90 g | 0.517 | Intermediate 1 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 124 g | 0.569 | Boc Protecting Agent (1.1 eq) |
| Triethylamine (TEA) | 101.19 | 79 mL (57.5 g) | 0.569 | Base (1.1 eq) |
| Tetrahydrofuran (THF) | 72.11 | 1.0 L | - | Solvent |
Procedure:
-
Reaction Setup: In a 2 L flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2,4-difluoro-5-nitroaniline (90 g) in THF (1.0 L).
-
Reagent Addition: Add triethylamine (79 mL) to the solution, followed by the portion-wise addition of Di-tert-butyl dicarbonate (124 g) over 30 minutes.
-
Scientist's Note: The addition of (Boc)₂O can cause some effervescence (CO₂ evolution). Ensure adequate ventilation and do not use a completely closed system.[9]
-
-
Reaction: Stir the mixture at room temperature overnight (12-16 hours).
-
Monitoring: Check for the completion of the reaction by TLC or HPLC.[10]
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove most of the THF.
-
Extraction: Dissolve the residue in ethyl acetate (1 L) and wash with 1M HCl (2 x 300 mL), saturated NaHCO₃ solution (2 x 300 mL), and brine (1 x 300 mL).
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a solid.
-
Purification: Triturate the crude solid with hexanes to remove any unreacted (Boc)₂O and other nonpolar impurities. Filter and dry the purified solid.
-
Expected Yield: 125-138 g (88-97%) of tert-Butyl (2,6-difluoro-3-nitrophenyl)carbamate (Intermediate 2).
-
Part 2: Final Synthesis of this compound
Protocol 3: Catalytic Hydrogenation of the Nitro Intermediate
Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups and is compatible with the acid-sensitive Boc protecting group.[11][12]
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| tert-Butyl (2,6-difluoro-3-nitrophenyl)carbamate | 274.22 | 125 g | 0.456 | Intermediate 2 |
| Palladium on Carbon (10% Pd/C, 50% wet) | - | 12.5 g | - | Catalyst (10 wt%) |
| Methanol (MeOH) | 32.04 | 1.25 L | - | Solvent |
Procedure:
-
Reaction Setup: Charge a suitable high-pressure hydrogenation vessel (e.g., a Parr shaker) with tert-Butyl (2,6-difluoro-3-nitrophenyl)carbamate (125 g) and Methanol (1.25 L).
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst (12.5 g, 50% wet) to the vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Safety Note: Palladium on carbon is pyrophoric and must be handled with care, especially when dry. Always handle in an inert atmosphere and avoid sources of ignition.
-
-
Hydrogenation: Seal the vessel, purge it several times with nitrogen, and then with hydrogen. Pressurize the vessel with hydrogen to 50 psi (approx. 3.4 bar).
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 4-6 hours. Monitor the reaction by observing the cessation of hydrogen uptake.
-
Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional methanol (2 x 100 mL).
-
Safety Note: The Celite® pad with the catalyst should not be allowed to dry, as it can ignite in air. Quench it carefully with water immediately after filtration.
-
-
Isolation: Concentrate the combined filtrate under reduced pressure to yield the crude product as a solid.
-
Final Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethyl acetate/hexanes or isopropanol/water) to obtain the pure final product.
-
Expected Yield: 100-108 g (90-97%) of this compound.
-
Analytical Characterization and Quality Control
The identity and purity of the final product must be confirmed using standard analytical techniques.[13]
| Analysis | Specification |
| Appearance | Off-white to light brown solid |
| Purity (HPLC) | ≥ 98.0% |
| ¹H NMR | Conforms to the structure |
| ¹⁹F NMR | Conforms to the structure |
| Mass Spec (ESI) | [M+H]⁺ = 245.1 |
| Melting Point | To be determined |
Application in Derivative Synthesis
The synthesized this compound serves as a versatile platform for creating a library of derivatives. The free amine at the C3 position is a nucleophile that can readily participate in various reactions while the C1 amine remains protected.
Caption: Diagram 3 shows examples of reactions for creating derivatives from the free amine.
Safety and Handling
-
Nitroaromatics: Nitroaromatic compounds are potentially toxic and can be explosive, especially polynitrated compounds. Handle with care and avoid heat and shock.
-
Sodium Sulfide: Corrosive and releases toxic hydrogen sulfide gas upon contact with acids. Handle in a well-ventilated area.
-
Catalytic Hydrogenation: Hydrogen gas is extremely flammable and forms explosive mixtures with air. Use appropriate high-pressure equipment and ensure the system is free of leaks. The Pd/C catalyst is pyrophoric.[12]
-
Solvents: Use flammable solvents like ethanol, THF, and ethyl acetate in a fume hood away from ignition sources.
References
- Vertex AI Search Grounding API. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
- Vertex AI Search Grounding API.
- NJ.gov. Common Name: SODIUM HYDRIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLAC.
- Vertex AI Search Grounding API.
- Wikipedia. Protecting group.
- CDH Fine Chemical.
- Clemson University. Sodium_Hydride_SOP.docx.
- Vertex AI Search Grounding API.
- Benchchem. A Comparative Guide to Orthogonal Protection Strategies Using Boc-D-4-aminomethylphenylalanine.
- ResearchGate. (PDF) A Facile Reductive Boc protection of Nitroolefins by Catalytic nickel chloride with sodium borohydride: Concise synthesis of (±)-selegiline.
- Vertex AI Search Grounding API. 1 Standard Operating Procedure (SOP) Procedure for Safe Use of Pyrophoric Solids.
- RSC Publishing. NMR reaction monitoring during the development of an active pharmaceutical ingredient - Analytical Methods.
- Vertex AI Search Grounding API.
- ACS Publications. An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery | ACS Central Science.
- Pharmaceutical Technology. NMR Reaction-Monitoring as a Process Analytical Technique.
- Vertex AI Search Grounding API. Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
- Beilstein Journals. Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines.
- Organic Chemistry Portal.
- JOCPR. 17-18 Advanced Analytical Techniques for Quality Control in GMP Syn.
- ResearchGate. Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development | Request PDF.
- NIH. Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing - PMC.
- Moravek.
- Chromatography Today.
- Benchchem. A Comprehensive Technical Guide to the Synthesis of Substituted Anilines.
- ResearchGate.
- ChemRxiv.
- SciELO México.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- ACS Publications. Synthesis of Fluorinated Amines: A Personal Account | ACS Organic & Inorganic Au.
- ResearchGate.
- Master Organic Chemistry. More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.
- Google Patents.
- RSC Publishing. Dual protection of amino functions involving Boc.
- CymitQuimica.
- Sparrow Chemical. Fluoroaniline Series.
- NIH.
- ChemicalBook. 4-Fluoroaniline synthesis.
- Guidechem. Acheter CarbaMic acid, (3-aMino-2,6-difluorophenyl ....
- J&K Scientific LLC. BOC Protection and Deprotection.
- Wikipedia. tert-Butyloxycarbonyl protecting group.
- Chemistry Steps. Boc Protecting Group for Amines.
- BLD Pharm.
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Application Notes and Protocols: Leveraging tert-Butyl (3-amino-2,6-difluorophenyl)carbamate for Advanced Bioconjugation
Introduction: A Fluorinated Linker for Enhanced Bioconjugate Stability and Performance
In the landscape of sophisticated bioconjugate design, such as the engineering of Antibody-Drug Conjugates (ADCs) and PROteolysis Targeting Chimeras (PROTACs), the linker molecule is a critical determinant of therapeutic efficacy, stability, and safety.[1][2][3] We introduce tert-Butyl (3-amino-2,6-difluorophenyl)carbamate (CAS 535170-20-8), a strategically designed linker that offers a unique combination of controlled reactivity and enhanced physicochemical properties.[4] The incorporation of a difluorinated phenyl ring is a deliberate design choice aimed at improving metabolic stability and modulating binding interactions, a principle well-established in modern medicinal chemistry.[5][6][7]
This technical guide provides an in-depth exploration of the core principles and experimental protocols for utilizing this versatile linker in sequential bioconjugation workflows. The presence of a Boc-protected amine allows for a controlled, stepwise assembly of complex biomolecular architectures, ensuring precision and minimizing undesirable side reactions.[1][8]
Core Principles and Strategic Advantages
The primary utility of this compound lies in its capacity for sequential conjugation, enabled by the acid-labile tert-butyloxycarbonyl (Boc) protecting group.[1] This allows for a multi-step reaction sequence where the unprotected amine can be reacted first, followed by the selective deprotection of the second amine for subsequent conjugation.
Key Features:
-
Orthogonal Reactivity: The Boc group is stable under a variety of reaction conditions, including basic and nucleophilic environments, yet is readily cleaved under mild acidic conditions.[1][9] This orthogonality is fundamental to achieving controlled, sequential conjugation.
-
Enhanced Metabolic Stability: The presence of fluorine atoms on the phenyl ring can block sites of oxidative metabolism, potentially increasing the in vivo half-life of the resulting bioconjugate.[6][7]
-
Modulation of Physicochemical Properties: Fluorination is known to increase lipophilicity and can influence molecular conformation, which may lead to improved cell permeability and target engagement.[5][7][10]
-
Rigid Spacer: The phenyl ring provides a rigid spacer, which can be advantageous in positioning the conjugated molecules at an optimal distance and orientation for biological activity.
Experimental Protocols
The following protocols are designed to provide a comprehensive workflow for the use of this compound in a typical bioconjugation application.
Protocol 1: Boc Deprotection to Expose the Primary Amine
This step is critical for revealing the amine functionality for subsequent conjugation. The choice of acidic conditions should be tailored to the sensitivity of the biomolecule of interest.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware
Procedure:
-
Dissolve this compound in DCM (e.g., 10 mL per gram of carbamate).
-
To the stirred solution, add an excess of TFA (e.g., 5-10 equivalents) dropwise at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[9][11]
-
Upon completion, carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the deprotected diamine.
Trustworthiness Check: The success of the deprotection can be confirmed by LC-MS analysis, where a mass shift corresponding to the loss of the Boc group (100.12 g/mol ) should be observed.
Protocol 2: Sequential Conjugation to a Biomolecule
This protocol outlines a two-step conjugation strategy, starting with the free amine, followed by Boc deprotection and conjugation of the newly exposed amine.
Part A: Conjugation of the Unprotected Amine
This step assumes the biomolecule or payload has a suitable functional group for reaction with an amine, such as an activated ester (e.g., NHS ester).
-
Activate the carboxyl group of the molecule to be conjugated (Molecule A) to an NHS ester using standard EDC/NHS chemistry.
-
Dissolve the this compound linker in a suitable aprotic solvent (e.g., DMF or DMSO).
-
Add the activated Molecule A to the linker solution and stir at room temperature. The reaction is typically complete within 2-4 hours.
-
Purify the resulting conjugate (Molecule A-linker-Boc) using column chromatography or preparative HPLC.
Part B: Deprotection and Second Conjugation
-
Deprotect the Boc group from the purified Molecule A-linker-Boc conjugate using the conditions outlined in Protocol 1. Care must be taken to ensure the stability of Molecule A under acidic conditions.
-
Purify the deprotected Molecule A-linker-NH2 to remove any residual acid and byproducts.
-
Conjugate the newly exposed amine with a second molecule (Molecule B) containing a compatible reactive group (e.g., an isothiocyanate, sulfonyl chloride, or another activated ester).
-
Purify the final bioconjugate (Molecule A-linker-Molecule B) using an appropriate method such as size-exclusion chromatography (SEC) or affinity chromatography, depending on the nature of the biomolecules.[12][13]
Visualization of the Workflow
Caption: Sequential bioconjugation workflow using the difluorophenyl linker.
Analytical Characterization
A robust analytical strategy is essential to ensure the quality and homogeneity of the final bioconjugate.
| Analytical Technique | Purpose | Expected Outcome |
| LC-MS | To confirm the identity of intermediates and the final product. | Observation of expected molecular weights for all species. |
| RP-HPLC | To assess the purity of the intermediates and final conjugate. | A single major peak for the purified product. |
| HIC (Hydrophobic Interaction Chromatography) | For ADCs, to determine the drug-to-antibody ratio (DAR) distribution.[12][14] | Separation of species with different numbers of conjugated linkers. |
| SEC (Size-Exclusion Chromatography) | To assess aggregation of the final bioconjugate.[12] | A single, sharp peak at the expected retention time for the monomeric conjugate. |
| NMR Spectroscopy | For structural confirmation of the linker and small molecule conjugates. | Characteristic shifts confirming the structure and successful reaction. |
Conclusion and Future Perspectives
This compound is a valuable tool for the construction of complex bioconjugates. Its design allows for controlled, sequential synthesis, while the difluorophenyl core offers the potential for enhanced stability and favorable pharmacokinetic properties. The protocols and analytical methods described herein provide a framework for the successful implementation of this linker in advanced bioconjugation strategies, paving the way for the development of next-generation targeted therapeutics.
References
-
Poon, K. A., et al. (2020). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. ACS Medicinal Chemistry Letters, 11(11), 2190–2194. Available from: [Link].
-
Ningbo Inno Pharmchem Co., Ltd. Exploring the Synthesis and Applications of Boc-Protected Amino PEG Linkers. Available from: [Link].
-
Pillow, T. H., et al. (2019). Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody–Drug Conjugates. Bioconjugate Chemistry, 30(10), 2544–2552. Available from: [Link].
-
Santora, L. C., et al. (2024). Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates. Analytical Methods, 16(22), 3492-3503. Available from: [Link].
-
OUCI. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates. Available from: [Link].
-
Perrino, E., et al. (2023). Self-Immolative Carbamate Linkers for CD19-Budesonide Antibody–Drug Conjugates. Bioconjugate Chemistry, 34(10), 1804–1813. Available from: [Link].
-
Poon, K. A., et al. (2020). Chemical Modification of Linkers Provides Stable Linker-Payloads for the Generation of Antibody-Drug Conjugates. ACS Medicinal Chemistry Letters, 11(11), 2190-2194. Available from: [Link].
-
Righi, M., et al. (2011). Selective nitrolytic deprotection of N-BOC-amines and N-BOC-amino acids derivatives. Tetrahedron Letters, 52(4), 507-509. Available from: [Link].
-
Fisher Scientific. Amine Protection / Deprotection. Available from: [Link].
-
Knapp, D. C., et al. (2011). Fluorescent Labeling of (Oligo)Nucleotides by a New Fluoride Cleavable Linker Capable of Versatile Attachment Modes. Bioconjugate Chemistry, 22(5), 937–945. Available from: [Link].
-
ResearchGate. Deprotection of N-Boc group of aliphatic amines a. Available from: [Link].
-
Boukattaya, M., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Organic Chemistry, 2(2), 163-167. Available from: [Link].
-
Tressler, C. M., & Zondlo, N. J. (2020). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 25(24), 6002. Available from: [Link].
-
Moss, S. W., et al. (2021). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 26(20), 6296. Available from: [Link].
-
Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal, 7(2), 207-214. Available from: [Link].
-
Barfield, M., et al. (2021). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals, 14(3), 227. Available from: [Link].
-
Wakankar, A., et al. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs, 3(2), 161–172. Available from: [Link].
-
ResearchGate. The Role of Fluorine in Glycomimetic Drug Design. Available from: [Link].
-
AxisPharm. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs). Available from: [Link].
-
Creative Biolabs. Linkers in Antibody-Drug Conjugates. Available from: [Link].
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Application Notes and Protocols: Leveraging tert-Butyl (3-amino-2,6-difluorophenyl)carbamate for the Synthesis of Fluorinated Scaffolds in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of the synthesis and strategic application of tert-butyl (3-amino-2,6-difluorophenyl)carbamate, a versatile building block for the creation of novel fluorinated scaffolds in medicinal chemistry. The unique arrangement of a Boc-protected aniline and a free, nucleophilic amine on a difluorinated phenyl ring offers a platform for sequential and regioselective derivatization. We present detailed, field-proven protocols for a range of transformations, including amide bond formation, sulfonylation, and advanced palladium-catalyzed cross-coupling reactions. The causality behind experimental choices, mechanistic insights, and data-driven recommendations are provided to empower researchers in the rational design of next-generation therapeutics.
Introduction: The Strategic Value of Fluorinated Scaffolds
The incorporation of fluorine atoms into small molecule drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of fluorine—high electronegativity, small atomic radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Strategic fluorination can enhance metabolic stability, improve bioavailability by modulating lipophilicity, and increase binding affinity to target receptors.[1][2] The 2,6-difluoroaniline motif, in particular, is a privileged scaffold found in numerous biologically active compounds, where the ortho-fluorine atoms modulate the pKa and conformation of the aniline nitrogen.[3]
This compound emerges as a highly valuable intermediate by providing orthogonal reactivity. The tert-butyloxycarbonyl (Boc) group serves as a stable protecting group for one aniline, while the second, unconjugated amine at the 3-position is available for a host of nucleophilic transformations.[4] This guide details the synthetic pathways to access and subsequently diversify this scaffold, unlocking a rich chemical space for drug discovery programs.
Synthesis of the Core Scaffold: this compound
The most direct route to the title compound involves the selective mono-Boc protection of the corresponding diamine. The key is to control the stoichiometry to favor the formation of the mono-protected product over the di-protected byproduct.
Protocol 2.1: Mono-Boc Protection of 3-Amino-2,6-difluoroaniline
Rationale: This procedure utilizes a 1:1 stoichiometry of the diamine and di-tert-butyl dicarbonate (Boc₂O). Using a solvent like dichloromethane (DCM) at a controlled temperature allows for a selective reaction. The Boc group is a widely used protecting group due to its stability in a broad range of conditions and its facile removal under acidic conditions.[4][5]
Materials:
-
3-Amino-2,6-difluoroaniline (or 2,6-difluoro-1,3-phenylenediamine)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 3-amino-2,6-difluoroaniline (1.0 equiv) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Dissolve di-tert-butyl dicarbonate (1.0 equiv) in a minimal amount of anhydrous DCM and add it dropwise to the stirred solution of the diamine over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to isolate this compound.
Strategic Derivatization of the 3-Amino Group
The free primary amine at the C-3 position is a versatile nucleophilic handle for building molecular complexity. The following protocols outline key transformations.
Diagram 1: Diversification Pathways
Caption: Key derivatizations of the 3-amino group.
Protocol 3.1: Amide Bond Formation via EDC/HOBt Coupling
Rationale: This is a standard and highly reliable method for forming amide bonds. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI or EDC) activates the carboxylic acid, and Hydroxybenzotriazole (HOBt) is used as an additive to suppress racemization and improve efficiency.[6]
Materials:
-
This compound (1.0 equiv)
-
Carboxylic acid of interest (1.1 equiv)
-
EDCI (1.5 equiv)
-
HOBt (1.5 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of the carboxylic acid, EDCI, and HOBt in anhydrous DMF, add DIPEA. Stir the mixture at room temperature for 20 minutes to pre-activate the acid.
-
Add a solution of this compound in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash extensively with water and brine to remove DMF and water-soluble reagents.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3.2: Sulfonamide Synthesis
Rationale: The reaction of the primary amine with a sulfonyl chloride in the presence of a non-nucleophilic base like pyridine or triethylamine is a straightforward method to form stable sulfonamides, a common functional group in medicinal chemistry.[4]
Materials:
-
This compound (1.0 equiv)
-
Sulfonyl chloride of interest (1.2 equiv)
-
Anhydrous Pyridine or Triethylamine
-
Anhydrous DCM
Procedure:
-
Dissolve the carbamate in anhydrous DCM and add pyridine (2.0 equiv).
-
Cool the mixture to 0 °C.
-
Add the sulfonyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Quench the reaction with 1N HCl and extract with DCM.
-
Wash the combined organic layers with saturated NaHCO₃ solution and brine.
-
Dry, concentrate, and purify by column chromatography.
Protocol 3.3: Urea and Thiourea Formation
Rationale: The reaction of the primary amine with isocyanates or isothiocyanates is a high-yielding and atom-economical method for synthesizing ureas and thioureas, respectively.[4][7]
Materials:
-
This compound (1.0 equiv)
-
Isocyanate or Isothiocyanate of interest (1.05 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the carbamate in anhydrous THF.
-
Add the isocyanate or isothiocyanate dropwise at room temperature.
-
Stir the reaction for 2-8 hours. Often, the product will precipitate from the solution.
-
If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Advanced Scaffolding via Aromatic Ring Functionalization
To access biaryl and other complex scaffolds, the 3-amino group can be chemically transformed into a leaving group suitable for palladium-catalyzed cross-coupling reactions.
Diagram 2: Cross-Coupling Workflow
Caption: Workflow for aromatic ring functionalization.
Protocol 4.1: Sandmeyer Reaction (Bromination)
Rationale: The Sandmeyer reaction is a classic method to convert an aryl amine into an aryl halide via a diazonium salt intermediate. The resulting aryl bromide is an excellent substrate for cross-coupling reactions.
Materials:
-
Starting carbamate from Section 3 (1.0 equiv)
-
48% Hydrobromic acid (HBr)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
Procedure:
-
Suspend the starting amine in 48% HBr and cool to 0 °C in an ice/salt bath.
-
Add a solution of NaNO₂ (1.1 equiv) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes.
-
In a separate flask, dissolve CuBr (1.2 equiv) in 48% HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution.
-
Allow the mixture to warm to room temperature, then heat to 60 °C for 1 hour.
-
Cool, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with NaOH solution and brine, then dry and concentrate.
-
Purify by column chromatography to yield tert-butyl (3-bromo-2,6-difluorophenyl)carbamate.
Protocol 4.2: Suzuki-Miyaura Cross-Coupling
Rationale: The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction. For an electron-rich, sterically hindered substrate like the 3-bromo intermediate, a highly active catalyst system employing a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is critical to promote the oxidative addition step and achieve high yields.[8][9][10]
Materials:
-
tert-Butyl (3-bromo-2,6-difluorophenyl)carbamate (1.0 equiv)
-
Aryl- or heteroarylboronic acid (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene/Water or 1,4-Dioxane/Water)
Procedure:
-
To a dry Schlenk flask, add the aryl bromide, boronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Seal the flask, evacuate, and backfill with an inert gas (repeat 3 times).
-
Add the degassed solvent system (e.g., toluene and water, 4:1 ratio) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Table 1: Representative Cross-Coupling Conditions
| Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 75-90 |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 70-85 |
| Suzuki-Miyaura | 3-Pyridylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 65-80 |
Yields are representative and based on analogous systems described in the literature. Optimization is recommended.
Final Deprotection and Conclusion
The Boc group can be efficiently removed under acidic conditions (e.g., trifluoroacetic acid in DCM, or HCl in dioxane) to unmask the final aniline. This group can then be used for further derivatization, such as forming a key hydrogen bond with a biological target.
The strategic use of this compound provides a robust and flexible platform for generating diverse libraries of fluorinated compounds. By leveraging the orthogonal reactivity of the two amino groups, medicinal chemists can rapidly explore structure-activity relationships and develop novel drug candidates with potentially enhanced properties.
References
-
Understanding the Chemical Properties and Applications of 2,6-Difluoroaniline. (URL: [Link])
-
The Expanding Role of Fluorinated Compounds: Focus on 2,6-Difluoroaniline. (URL: [Link])
-
tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate - MDPI. (URL: [Link])
-
Buchwald–Hartwig amination - Wikipedia. (URL: [Link])
-
Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC. (URL: [Link])
-
Buchwald–Hartwig C–N coupling reaction between (hetero)aryl... - ResearchGate. (URL: [Link])
-
Pd(PPh3)4-Catalyzed Buchwald-Hartwig Amination ofAryl Fluorosulfonates with Aryl Amines | Request PDF - ResearchGate. (URL: [Link])
-
Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - NIH. (URL: [Link])
-
Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC - NIH. (URL: [Link])
-
Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates - Michael Pittelkow. (URL: [Link])
-
Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - PubMed Central. (URL: [Link])
-
Organic Carbamates in Drug Design and Medicinal Chemistry - ACS Publications. (URL: [Link])
-
Synthetic protocol for diarylethenes through Suzuki–Miyaura coupling - RSC Publishing. (URL: [Link])
-
(2-Aminoethyl)carbamic acid tert-butyl ester - Organic Syntheses Procedure. (URL: [Link])
-
Handy Protocols using Vinyl Nosylates in Suzuki-Miyaura Cross-Coupling Reactions | Request PDF - ResearchGate. (URL: [Link])
Sources
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- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging tert-Butyl (3-amino-2,6-difluorophenyl)carbamate in Solid-Phase Synthesis
Introduction: A Unique Scaffold for Modern Drug Discovery
In the landscape of medicinal chemistry and drug development, the rational design of novel molecular scaffolds is paramount. tert-Butyl (3-amino-2,6-difluorophenyl)carbamate emerges as a compelling building block for solid-phase synthesis (SPS), particularly in the construction of peptidomimetics and other constrained heterocyclic structures.[1][2] Its unique architecture, featuring a rigid 1,3-diaminobenzene core, strategic difluorination, and an orthogonally protected amine, offers a powerful tool for researchers.
The two fluorine atoms are not merely passive substituents; they are critical design elements. By acting as strong electron-withdrawing groups, they modulate the pKa of the aromatic amines and can form key hydrogen bonds with biological targets. Furthermore, the incorporation of fluorine is a well-established strategy to enhance metabolic stability and improve the pharmacokinetic profile of drug candidates.[3] The mono-Boc protection scheme allows for directional synthesis; the free amine serves as the initial attachment point, while the acid-labile tert-butoxycarbonyl (Boc) group masks the second amine for subsequent, controlled elaboration.[4][5]
This guide provides a comprehensive overview of the core principles, strategic applications, and detailed protocols for effectively utilizing this compound on a solid support. The methodologies described herein are grounded in established principles of solid-phase organic synthesis and are designed to be adaptable for the creation of diverse molecular libraries.
Core Physicochemical Properties and Strategic Implications
The utility of this reagent in solid-phase synthesis is dictated by its inherent chemical properties. Understanding these characteristics is crucial for designing successful synthetic routes and troubleshooting potential issues.
| Property | Value / Characteristic | Causality & Strategic Implication |
| Molecular Formula | C₁₁H₁₄F₂N₂O₂ | - |
| Molecular Weight | 256.24 g/mol | Essential for calculating reagent stoichiometry. |
| Amine Nucleophilicity | Reduced | The electron-withdrawing fluorine atoms decrease the electron density on the aromatic ring, lowering the basicity and nucleophilicity of the free amine compared to a non-fluorinated aniline. This may necessitate more potent coupling reagents or longer reaction times.[6] |
| Boc Group Lability | Acid-Labile | The Boc protecting group is stable to the basic and nucleophilic conditions used in many coupling reactions but is readily cleaved under moderately acidic conditions, typically with trifluoroacetic acid (TFA).[7][8] This orthogonality is the cornerstone of its utility in multi-step solid-phase synthesis. |
| Ring Reactivity | Deactivated | The difluoro substitution deactivates the phenyl ring towards electrophilic aromatic substitution but may make it susceptible to nucleophilic aromatic substitution under specific conditions. |
| Conformational Rigidity | High | The planar, substituted phenyl ring provides a rigid, predictable scaffold, which is highly desirable for designing molecules that target specific protein binding pockets.[2] |
Key Synthetic Strategies on Solid Support
The primary application of this compound is as a scaffold to introduce a constrained diamino-aromatic motif into a larger molecule. Two principal strategies are outlined below.
Strategy A: Immobilization as a C-Terminal or Linker-Bound Scaffold
In this approach, the building block is first attached to the solid support via its free amino group. This is common when the difluorophenyl group is intended to be the C-terminal part of a peptidomimetic or when the entire molecule is built upon this scaffold. The synthesis then proceeds by deprotecting the Boc-protected amine and elongating the chain from that position.
Strategy B: Incorporation as an Internal Scaffold
This strategy is employed when the scaffold is to be inserted into the middle of a sequence. A chain (e.g., a peptide) is first assembled on the resin. The N-terminal protecting group (e.g., Fmoc) is removed, and the free amine is coupled with the carboxylic acid of a different molecule, which has been pre-activated. In an alternative and more common approach, the free amine of the title compound is coupled to a resin-bound carboxylic acid.
Detailed Experimental Protocols
The following protocols are generalized and should be optimized based on the specific resin, linker, and subsequent building blocks used. All manipulations should be performed in a dedicated solid-phase synthesis vessel equipped with a filter for easy washing.
Protocol 3.1: Coupling of Scaffold to a Resin-Bound Carboxylic Acid (Strategy B)
This protocol assumes a starting material of a peptide or molecule attached to the resin with a free C-terminal carboxylic acid, such as on a pre-loaded Wang or Merrifield resin after initial synthesis and deprotection cycles.
Materials:
-
Resin-bound molecule with free carboxylic acid (1.0 eq, e.g., 0.5 mmol/g substitution)
-
This compound (4.0 eq)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) (3.9 eq)
-
N,N-Diisopropylethylamine (DIPEA) (8.0 eq)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), synthesis grade
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes, then drain the solvent.
-
Pre-activation Mixture: In a separate vial, dissolve this compound and HATU in a minimal amount of DMF. Add DIPEA and vortex for 1-2 minutes.
-
Causality Note: Pre-activation of the carboxylic acid on the resin is not ideal; therefore, the coupling is performed by activating the resin-bound acid in the presence of the incoming amine. For clarity, this protocol describes the more common coupling of a free amine to a resin-bound acid. The amine component is added in excess to drive the reaction to completion, especially given its reduced nucleophilicity.
-
-
Coupling Reaction: a. Prepare a solution of the scaffold (4.0 eq) in DMF. b. In the synthesis vessel, add a solution of HATU (3.9 eq) and DIPEA (8.0 eq) in DMF to the swollen resin. c. Immediately add the solution of the scaffold. d. Agitate the vessel at room temperature for 2-4 hours.
-
Expertise Note: The reduced nucleophilicity of the fluorinated aniline may require a longer coupling time or gentle heating (e.g., 40 °C) compared to aliphatic amines. Reaction progress can be monitored using a Kaiser test on a small sample of beads; a negative result (yellow beads) indicates complete coupling.
-
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x) to remove all excess reagents and byproducts.
Protocol 3.2: On-Resin Boc Deprotection
This protocol is performed after the scaffold has been successfully coupled to the resin.
Materials:
-
Resin-bound scaffold (from Protocol 3.1)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), synthesis grade
-
Scavengers (e.g., Triisopropylsilane (TIS), water), if sensitive residues are present. A standard solution is 20-50% TFA in DCM.[7]
Procedure:
-
Pre-wash: Wash the resin with DCM (3x) to ensure it is free of DMF.
-
Deprotection Cocktail: Prepare a solution of 25% TFA in DCM. For sequences containing sensitive residues like Trp or Met, a scavenger cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) should be considered, although it is more aggressive than typically needed for simple Boc removal.[7]
-
Deprotection Reaction: Add the TFA/DCM solution to the resin and agitate for 5 minutes. Drain and add a fresh portion of the TFA/DCM solution. Agitate for an additional 20-25 minutes.[7]
-
Causality Note: A two-step deprotection (a short pre-wash followed by a longer reaction) ensures efficient and complete removal of the Boc group. The tert-butyl cation generated during cleavage is volatile or scavenged, preventing side reactions.[4]
-
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (5x) to remove all traces of TFA.
-
Neutralization: Wash the resin with a 10% solution of DIPEA in DMF (3x) to neutralize the resulting trifluoroacetate salt, followed by washes with DMF (3x) and DCM (3x) to prepare for the next coupling step.
Protocol 3.3: Cleavage from Resin and Final Deprotection
This final step releases the synthesized molecule from the solid support. The choice of cleavage cocktail depends on the resin linker and any side-chain protecting groups on other building blocks. This protocol assumes a standard acid-labile linker like Rink Amide.
Materials:
-
Dried peptide-resin
-
Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water.
-
Cold diethyl ether (Et₂O)
Procedure:
-
Preparation: Place the dried resin in a reaction vessel.
-
Cleavage: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin). Agitate at room temperature for 2-3 hours.
-
Trustworthiness Note: The TIS acts as a scavenger for cations generated from any remaining side-chain protecting groups. The water helps with the solubility of some components.
-
-
Product Collection: Filter the resin and collect the filtrate into a clean flask. Wash the resin twice with a small amount of fresh TFA, combining the filtrates.
-
Precipitation: Add the collected filtrate dropwise into a centrifuge tube containing a large volume (approx. 10x the filtrate volume) of cold diethyl ether. A white precipitate of the crude product should form.
-
Isolation: Centrifuge the mixture to pellet the crude product. Carefully decant the ether. Wash the pellet with cold ether two more times to remove residual scavengers.
-
Drying: Dry the crude product pellet under a stream of nitrogen or in a vacuum desiccator. The product is now ready for purification (typically by RP-HPLC) and characterization (e.g., LC-MS, NMR).
References
-
ResearchGate. (n.d.). A plausible mechanistic pathway for Boc cleavage. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Allali, M., et al. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. Retrieved from [Link]
-
Zhanapi, A., et al. (2022). Solid-Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalyst-free fluorination of aniline derivatives. Retrieved from [Link]
-
OUCI. (n.d.). Room-Temperature Pd-Catalyzed Amidation of Aryl Bromides Using tert-Butyl Carbamate. Retrieved from [Link]
-
Bugatti, K. (2025). Synthesis of Polymyxin-Inspired Peptidomimetics. Methods in Molecular Biology. Retrieved from [Link]
-
Imankulov, Z., et al. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules. Retrieved from [Link]
-
Busnel, O., et al. (2005). Solid-phase Synthesis of "Mixed" Peptidomimetics Using Fmoc-protected aza-beta3-amino Acids and Alpha-Amino Acids. Journal of Organic Chemistry. Retrieved from [Link]
-
Anguera, G., et al. (2018). Automated solid-phase synthesis of metabolically stabilized triazolo-peptidomimetics. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of fluorine-substituted polyanilines. Retrieved from [Link]
-
Frontiers in Chemistry. (n.d.). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. scispace.com [scispace.com]
- 6. Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chempep.com [chempep.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Navigating Reactions with tert-Butyl (3-amino-2,6-difluorophenyl)carbamate
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with tert-Butyl (3-amino-2,6-difluorophenyl)carbamate. This sterically hindered aniline derivative is a valuable building block in medicinal chemistry and materials science. However, its unique structure, characterized by two ortho-fluorine atoms flanking a Boc-protected aniline, presents specific challenges in chemical synthesis. This guide provides in-depth troubleshooting advice and frequently asked questions to help you overcome these hurdles and achieve your synthetic goals.
Understanding the Molecule: The Root of the Challenge
The primary challenge in reactions with this compound stems from steric hindrance . The bulky tert-butyl group of the carbamate and the two fluorine atoms in the ortho positions shield the reactive amino group. This steric congestion significantly impacts the nucleophilicity of the amine and its ability to approach and react with other molecules. Furthermore, the electron-withdrawing nature of the fluorine atoms reduces the basicity of the aniline nitrogen.[1]
Frequently Asked Questions (FAQs)
Q1: Why are reactions with this compound so sluggish compared to other anilines?
A1: The reduced reactivity is a direct consequence of steric hindrance. The two ortho-fluorine atoms and the bulky Boc-protecting group physically obstruct the approach of reagents to the amino nitrogen. This steric shield slows down reaction rates for common transformations like acylations, alkylations, and cross-coupling reactions.
Q2: How do the ortho-fluorine atoms influence the reactivity of the amino group?
A2: The fluorine atoms have a dual effect. Firstly, their size contributes to the steric hindrance around the amino group. Secondly, being highly electronegative, they inductively withdraw electron density from the aromatic ring, which in turn reduces the nucleophilicity and basicity of the aniline nitrogen. This electronic effect can make protonation of the amine more difficult and can disfavor reactions that require a highly nucleophilic amine.[1]
Q3: Is the Boc protecting group stable under various reaction conditions?
A3: The tert-butyloxycarbonyl (Boc) group is generally stable to a wide range of nucleophilic and basic conditions. However, it is readily cleaved under acidic conditions.[2] Care must be taken to avoid acidic reagents or prolonged exposure to even mildly acidic conditions if the Boc group needs to be retained.
Q4: Can I perform reactions on the aromatic ring, such as electrophilic aromatic substitution?
A4: The amino group is a strong activating and ortho-, para-director. However, the existing substitution pattern and the steric hindrance from the ortho-fluorines and the Boc-protected amino group will likely direct incoming electrophiles to the 4-position (para to the amino group). The overall reactivity of the ring towards electrophilic substitution will also be influenced by the electron-withdrawing fluorine atoms.
Troubleshooting Guide
This section addresses specific issues you may encounter during common synthetic transformations with this compound.
Issue 1: Low or No Conversion in N-Acylation Reactions
Symptom: You are attempting to acylate the free amino group with an acid chloride or anhydride, but you observe no product or very low yields, with starting material remaining even after extended reaction times.
Causality: The low nucleophilicity and significant steric hindrance of the amino group are the primary reasons for failed acylation. Standard acylation conditions are often insufficient to overcome this energy barrier.
Troubleshooting Workflow:
Decision-making for N-acylation.
Issue 2: Failure in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)
Symptom: You are attempting to couple the aniline with an aryl halide, but the reaction fails to proceed, or you observe significant amounts of side products like hydrodehalogenation of the aryl halide.
Causality: Sterically hindered anilines are challenging substrates for Buchwald-Hartwig amination. The catalyst's active site can be blocked by the bulky aniline, preventing efficient oxidative addition or reductive elimination. The choice of ligand is critical for success.[3]
Troubleshooting and Optimization Strategy:
| Parameter | Standard Conditions | Recommended Optimization for Hindered Substrate | Rationale |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Use a pre-formed catalyst like a palladacycle (e.g., CataCXium A palladacycle).[4] | Pre-catalysts can provide more active and stable catalytic species in solution. |
| Ligand | Standard phosphines (e.g., PPh₃) | Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos).[3] | These ligands promote the formation of the active monoligated palladium species, which is necessary for coupling with hindered substrates. |
| Base | Weak bases (e.g., K₂CO₃, Cs₂CO₃) | Strong, non-nucleophilic bases (e.g., NaOt-Bu, KOt-Bu, LHMDS).[3][5] | A strong base is required to deprotonate the weakly basic, hindered aniline to form the more reactive amide. |
| Solvent | THF, Dioxane | Toluene, Dioxane. | These solvents are commonly effective for Buchwald-Hartwig reactions. |
| Temperature | 80-100 °C | 100-120 °C (monitor for decomposition). | Higher temperatures are often needed to overcome the activation energy barrier for hindered substrates. |
Experimental Protocol: Buchwald-Hartwig Amination of a Hindered Aniline
-
To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the strong base (e.g., NaOt-Bu, 1.4 equiv.).
-
Add the palladium pre-catalyst (e.g., CataCXium A palladacycle, 2-5 mol%) and the bulky phosphine ligand (e.g., XPhos, 4-10 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add degassed, anhydrous solvent (e.g., toluene) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Issue 3: Difficulty in Boc-Deprotection
Symptom: You are treating the molecule with acid to remove the Boc group, but the reaction is incomplete, or you observe unexpected byproducts.
Causality: While Boc deprotection is generally straightforward, incomplete reactions can occur with insufficient acid or reaction time. Byproducts can arise from the reaction of the intermediate tert-butyl cation with nucleophilic sites on your molecule.[6]
Troubleshooting Deprotection:
Troubleshooting Boc-deprotection.
Issue 4: Challenges in Product Purification
Symptom: The crude product is difficult to purify by standard column chromatography, or you experience issues with crystallization.
Causality: The presence of the polar amino group and the Boc-carbamate can lead to streaking on silica gel. The bulky nature of the molecule can also hinder efficient packing in a crystal lattice.
Purification Strategies:
-
Acid-Base Extraction: If your product is basic enough, an acid-base workup can be effective. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and wash with dilute acid (e.g., 1 M HCl). The protonated amine product will move to the aqueous layer. Then, basify the aqueous layer and extract the purified product back into an organic solvent.
-
Chromatography Additives: When performing column chromatography, adding a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent can help to reduce tailing of the product on the silica gel.
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol gradient may be more effective.
-
Crystallization: If direct crystallization is difficult, try a solvent screen with a variety of solvent systems (e.g., hexanes/ethyl acetate, dichloromethane/hexanes, ethanol/water).
Conclusion
Working with sterically hindered reagents like this compound requires a thoughtful approach to reaction design and optimization. By understanding the underlying principles of steric and electronic effects, and by being prepared to adjust catalysts, reagents, and conditions, researchers can successfully employ this valuable building block in their synthetic endeavors. This guide serves as a starting point for troubleshooting, and we encourage you to consult the cited literature for more detailed information.
References
- Gevorgyan, A., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. ACS Omega.
- An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research.
- Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. (2026). Journal of the American Chemical Society.
- A photochemical dehydrogenative strategy for aniline synthesis.
- Mailig, M., et al. (2015). Practical catalytic method for synthesis of sterically hindered anilines. PubMed.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
- Optimization of reaction conditions for the acylation of aniline with acetic acid using mPANI/Ag nanocomposite.
- Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para-Halogeno Anilines. (2021). PubMed.
- Application Notes and Protocols for Suzuki Coupling Reactions with 4-Amino-2,6-difluorophenol. BenchChem.
- Process for the preparation of 2,6-difluoroaniline.
- Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one. (2022).
- Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments.
- Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024). ACS Medicinal Chemistry Letters.
- Technical Support Center: Troubleshooting Halogen
- Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite.
- Substituted Ureas. Methods of Synthesis and Applications.
- The Investigation of the Steric Hindrance of Anilines by Means of Reactions with PCl3 and BCl3.
- Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines.
- Aniline purification process.
- Suzuki Coupling. Organic Chemistry Portal.
- Direct Amidation of Tertiary N-Benzylamines. (2026). Organic Letters.
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020).
- Buchwald–Hartwig amin
- Reactions of Aniline. Chemistry Steps.
- BOC Deprotection. ACS GCI Pharmaceutical Roundtable.
- Buchwald-Hartwig Amin
- Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. (2024). MDPI.
- Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal.
- Purine and Related Compound Purification Str
- Acetyl
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). RSC Publishing.
- Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1 H )-one.
- Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology.
- Mechanochemical synthesis of thioureas, ureas and guanidines. (2017). Beilstein Journals.
- The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.
- Amine Protection / Deprotection. Fisher Scientific.
- Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. Beilstein Journal of Organic Chemistry.
- Ester synthesis by acyl
- Deprotection of different N-Boc-compounds.
- Synthesis of Substituted Ureas and Tbio-ureas. Zenodo.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
- Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica.
- The Directed ortho Metallation–Cross- Coupling Fusion: Development and Application in Synthesis. Pharmaceutical Business Review.
Sources
- 1. Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para-Halogeno Anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Synthesis of tert-Butyl (3-amino-2,6-difluorophenyl)carbamate
Welcome to the technical support guide for the synthesis of tert-Butyl (3-amino-2,6-difluorophenyl)carbamate , a key intermediate in pharmaceutical and materials science research.[1] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help researchers overcome common challenges and improve reaction yields. The primary focus is on the selective mono-N-Boc protection of 2,6-difluoro-1,3-phenylenediamine, the most common synthetic route.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing this compound?
A1: The main challenge is achieving selective mono-acylation.[2] The starting material, 2,6-difluoro-1,3-phenylenediamine, has two primary amino groups. Due to their similar reactivity, the reaction can easily produce a mixture of the desired mono-Boc protected product, the di-Boc protected byproduct, and unreacted starting material.[2] Controlling the reaction stoichiometry and conditions is critical to maximize the yield of the target compound.[2]
Q2: Which of the two amino groups in 2,6-difluoro-1,3-phenylenediamine is preferentially protected?
A2: The amino group at the 1-position (flanked by two fluorine atoms) is sterically hindered. Therefore, the Boc protection is expected to occur preferentially at the less hindered 3-position. The electron-withdrawing nature of the fluorine atoms also deactivates the aromatic ring, making the amino groups less nucleophilic than those on a non-fluorinated aniline.[3]
Q3: Why is Boc-anhydride ((Boc)₂O) the preferred reagent for this protection?
A3: Di-tert-butyl dicarbonate ((Boc)₂O) is a stable, commercially available, and highly effective reagent for introducing the tert-butyloxycarbonyl (Boc) protecting group.[4] It reacts under relatively mild conditions and the major byproducts, tert-butanol and CO₂, are volatile and easily removed, simplifying the purification process.
Q4: Can I use a catalyst for this reaction?
A4: While many Boc protections can be catalyzed, for selective mono-protection of a diamine, it is often performed without a catalyst to better control the reaction rate.[5][6] However, for weakly nucleophilic aromatic amines, reaction times can be long.[6] Some methods employ catalysts like Amberlyst-15 or are performed in aqueous media to facilitate the reaction.[7] The choice depends on the desired balance between reaction rate and selectivity.
Q5: My purification by column chromatography is difficult. Are there alternative methods?
A5: Purification can be challenging due to the similar polarities of the starting material, product, and di-protected byproduct. An alternative to chromatography is an acid-base extraction. The desired mono-protected product has a free basic amino group, while the di-protected product does not. By carefully adjusting the pH, it's possible to selectively protonate and extract the desired product and unreacted starting material into an aqueous acidic phase, leaving the di-Boc byproduct in the organic phase. Subsequent basification of the aqueous layer and re-extraction can isolate the product. Some protocols are designed to avoid chromatography altogether.[8]
Synthesis Workflow Overview
The general workflow involves the controlled reaction of the diamine with Boc-anhydride, followed by workup and purification.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, their potential causes, and actionable solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) & Rationale |
| Low or No Yield | 1. Inactive Reagents: (Boc)₂O can degrade over time, especially if exposed to moisture. The diamine can oxidize and darken on storage.[9] | Solution: Use a fresh bottle of (Boc)₂O. If the diamine is discolored, consider purification by recrystallization or sublimation before use. Rationale: High-purity starting materials are crucial for achieving good yields and minimizing side reactions.[2] |
| 2. Sub-optimal Temperature: The reaction may be too slow at low temperatures, especially given the deactivated nature of the aromatic amine.[6] | Solution: Allow the reaction to stir at room temperature for an extended period (12-24h) or gently warm the reaction to 30-40°C. Monitor progress carefully by TLC to avoid byproduct formation. Rationale: Increasing thermal energy can overcome the activation barrier for this sluggish reaction. | |
| 3. Inappropriate Solvent: The reactants may not be fully soluble in the chosen solvent. | Solution: Ensure both the diamine and (Boc)₂O are fully dissolved. Tetrahydrofuran (THF) or Dichloromethane (DCM) are common choices.[2] Alcoholic solvents like methanol can significantly accelerate the Boc protection of aromatic amines.[6] Rationale: The reaction can only proceed efficiently when the reactants are in the same phase. Methanol can participate in the transition state, lowering the activation energy.[6] | |
| Formation of Di-Boc Byproduct | 1. Incorrect Stoichiometry: Using too much (Boc)₂O will inevitably lead to the formation of the di-protected product. | Solution: Use a slight excess of the diamine or a strict 1:1 molar ratio of diamine to (Boc)₂O.[2] Rationale: Limiting the amount of the acylating agent is the most direct way to disfavor the second acylation. |
| 2. Rate of Addition: Adding the (Boc)₂O solution too quickly can create localized areas of high concentration, promoting di-protection. | Solution: Dissolve the (Boc)₂O in the reaction solvent and add it dropwise to the solution of the diamine over 30-60 minutes at a controlled temperature (e.g., 0°C to RT).[2] Rationale: Slow addition maintains a low concentration of the acylating agent, favoring the more statistically likely mono-acylation. | |
| Unreacted Starting Material | 1. Insufficient (Boc)₂O: Using a sub-stoichiometric amount of the protecting agent. | Solution: Use a slight excess (1.05-1.1 equivalents) of (Boc)₂O relative to the diamine, but only if di-protection is not a major issue. Monitor the reaction closely with TLC. Rationale: Ensures the limiting reagent is the diamine, driving the reaction towards the product. |
| 2. Insufficient Reaction Time: The reaction was stopped prematurely. | Solution: Allow the reaction to run longer, monitoring by TLC every few hours until the starting diamine spot is consumed or no further change is observed. Rationale: Boc protection of weakly nucleophilic anilines can be slow.[6] | |
| Difficult Purification | 1. Similar Polarity of Components: The starting material, mono-Boc, and di-Boc products often have close Rf values on TLC, making chromatographic separation inefficient. | Solution 1 (Acid Wash): During workup, wash the organic layer with a dilute acid (e.g., 1M HCl). This will protonate the basic amino groups of the starting material and mono-Boc product, pulling them into the aqueous layer. The non-basic di-Boc product will remain in the organic layer. Basify the aqueous layer and re-extract to recover the desired product and starting material for further separation. Solution 2 (Alternative Method): A method involving mono-protonation of the diamine with one equivalent of acid before adding (Boc)₂O can greatly improve selectivity and simplify purification.[10][11][12] Rationale: Exploiting the difference in basicity is a powerful purification technique that can be more effective and scalable than chromatography. |
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yield in the Boc-protection reaction.
Detailed Experimental Protocol: Selective Mono-Protonation Method
This protocol is based on literature methods that utilize mono-protonation to enhance selectivity, which often simplifies purification by minimizing the formation of the di-protected byproduct.[10][11][12][13]
Materials:
-
2,6-difluoro-1,3-phenylenediamine
-
Chlorotrimethylsilane (Me₃SiCl) or Thionyl Chloride (SOCl₂) as an HCl source[12]
-
Anhydrous Methanol (MeOH)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Diethyl ether
-
Dichloromethane (DCM)
-
2N Sodium Hydroxide (NaOH)
-
Saturated Sodium Chloride (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), dissolve 2,6-difluoro-1,3-phenylenediamine (1.0 eq.) in anhydrous methanol.
-
Mono-protonation: Cool the solution to 0°C in an ice bath. Slowly add chlorotrimethylsilane (1.0 eq.) dropwise.[12] (Caution: This reaction generates HCl in situ and is exothermic). Stir the mixture at 0°C for 15 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. This forms the mono-hydrochloride salt of the diamine in situ.[11]
-
Boc Protection: Add a solution of (Boc)₂O (1.05 eq.) dissolved in a small amount of methanol to the reaction mixture. Stir at room temperature for 1-3 hours, monitoring the reaction progress by TLC.
-
Workup:
-
Once the reaction is complete (as indicated by TLC), concentrate the mixture under reduced pressure to remove the methanol.
-
Add water and diethyl ether to the residue and stir. The unreacted diamine hydrochloride has some solubility in ether and can be partially removed. Decant the ether layer.
-
To the remaining residue/aqueous layer, add DCM. While stirring vigorously, slowly add 2N NaOH solution until the pH of the aqueous layer is >12.
-
Separate the organic (DCM) layer. Extract the aqueous layer two more times with DCM.
-
Combine all organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product obtained from this method is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel.
References
-
Kumar, G., Kumar, G., & Gupta, R. (n.d.). Comparison of various catalysts in the N-Boc protection of aniline with (Boc)2O at room temperature. ResearchGate. Retrieved from [Link]
-
Perron, V., Abbott, S., Moreau, N., Lee, D., Penney, C., & Zacharie, B. (2009). A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. Synthesis, 2009(02), 283-289. DOI: 10.1055/s-0028-1083290. Retrieved from [Link]
-
WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines. Retrieved from [Link]
-
Fairweather, J. K., et al. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. ACS Publications. Retrieved from [Link]
-
Lee, D. W., Ha, H.-J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. Retrieved from [Link]
-
Zhang, T., et al. (2021). Understanding Monoacylation of Symmetrical Diamines: A Kinetic Study of Acylation Reaction of m-Phenylenediamine and Benzoic Anhydride in Microreactor. ResearchGate. Retrieved from [Link]
-
Lee, D. W., Ha, H.-J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines. Semantic Scholar. Retrieved from [Link]
-
Lee, D. W., Ha, H.-J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines. ResearchGate. Retrieved from [Link]
-
Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 22-26. Retrieved from [Link]
-
Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México. Retrieved from [Link]
-
CIR. (2024). p-Phenylenediamine - CIR Report Data Sheet. Retrieved from [Link]
Sources
- 1. Fluorinated Compounds | CymitQuimica [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. wuxibiology.com [wuxibiology.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines [organic-chemistry.org]
- 9. cir-safety.org [cir-safety.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 13. redalyc.org [redalyc.org]
Navigating the Deprotection of tert-Butyl (3-amino-2,6-difluorophenyl)carbamate: A Guide to Mitigating Side Reactions
Technical Support Center
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the deprotection of tert-Butyl (3-amino-2,6-difluorophenyl)carbamate. Our focus is to equip you with the expertise to anticipate and overcome common side reactions encountered during this critical synthetic step.
Introduction: The Challenge of Deprotecting an Electron-Deficient Aniline
The removal of the tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, prized for its stability in various conditions and its clean cleavage under acidic protocols.[1] However, the deprotection of this compound presents a unique set of challenges. The presence of two strongly electron-withdrawing fluorine atoms on the phenyl ring significantly influences the electronic environment of the carbamate and the resulting aniline product. This guide will delve into the mechanistic nuances and provide actionable strategies to ensure a high-yielding and clean reaction.
Frequently Asked Questions (FAQs)
Q1: Why is the deprotection of this specific carbamate a concern?
A1: The two fluorine atoms at the 2- and 6-positions, coupled with the amino group at the 3-position, create a highly electron-deficient aromatic system. This has two primary consequences:
-
Altered Reactivity: While electron-withdrawing groups can sometimes facilitate the cleavage of the Boc group under milder conditions, they also decrease the nucleophilicity of the resulting 3-amino-2,6-difluoroaniline.[2] This reduced nucleophilicity can be advantageous in preventing some side reactions.
-
Potential for Unexpected Side Products: The unique electronic and steric environment may lead to side reactions not commonly observed with more electron-rich anilines.
Q2: What are the standard acidic conditions for Boc deprotection?
A2: The most common reagents are strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM), or hydrogen chloride (HCl) in an organic solvent such as 1,4-dioxane or methanol.[1]
Q3: How do I monitor the progress of the deprotection reaction?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective method. The product, 3-amino-2,6-difluoroaniline, is significantly more polar than the starting material and will exhibit a lower Retention Factor (Rf) value. Staining with a potassium permanganate solution or visualization under UV light can aid in identifying the spots. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.
Troubleshooting Guide: Common Side Reactions and Solutions
This section addresses specific issues you may encounter during the deprotection of this compound, their underlying causes, and proven solutions.
Issue 1: Incomplete Deprotection
-
Symptom: Presence of starting material in the crude product after the reaction is deemed complete.
-
Causality: Insufficient acid strength or concentration, or inadequate reaction time. While the electron-withdrawing fluorine atoms can make the carbamate more labile, steric hindrance or competing acid-base reactions can slow the process.
-
Troubleshooting Steps:
-
Increase Acid Stoichiometry: Ensure a significant excess of acid is used. For TFA, a 1:1 mixture with DCM or even neat TFA is common. For HCl in dioxane, using a 4M solution is standard.
-
Extend Reaction Time: Monitor the reaction by TLC or LC-MS at regular intervals (e.g., every 30 minutes) to ensure it has gone to completion.
-
Consider Temperature: While most Boc deprotections are performed at room temperature, gentle warming (e.g., to 40°C) can be employed, but this may also increase the rate of side reactions.
-
Issue 2: Formation of tert-Butylated Byproducts
-
Symptom: Observation of new, less polar spots on TLC and mass peaks in the LC-MS corresponding to the product mass + 56 Da.
-
Causality: The deprotection mechanism proceeds via the formation of a stable tert-butyl cation.[1] This electrophile can then alkylate any nucleophiles present in the reaction mixture. While the aromatic ring of the product is electron-deficient and less susceptible to Friedel-Crafts alkylation, the free amino group at the 3-position remains a potential nucleophile.
-
Troubleshooting and Prevention:
-
Employ Scavengers: The most effective strategy is to introduce a "scavenger" that can trap the tert-butyl cation more readily than your product.
-
| Scavenger | Typical Concentration (v/v) | Mechanism of Action | Considerations |
| Triethylsilane (TES) | 2-5% | Hydride donor, reduces the tert-butyl cation to isobutane. | Clean and effective. |
| Anisole | 5-10% | Acts as a nucleophilic trap via Friedel-Crafts alkylation. | Can be challenging to remove during workup. |
| Thioanisole | 5-10% | A more nucleophilic trap than anisole. | Possesses a strong odor. |
-
Expert Recommendation: For this specific substrate, triethylsilane is a highly recommended first choice due to its efficiency and the clean nature of its byproduct (isobutane gas).
Issue 3: Intramolecular Cyclization (Hypothetical but Plausible)
-
Symptom: Formation of an unexpected, rigid byproduct with a distinct mass spectrum.
-
Causality: While not explicitly documented for this molecule, related structures with ortho-substituents can undergo intramolecular cyclization under strong acidic conditions.[3][4] In this case, the newly formed aniline could potentially react with other functional groups on the molecule if present.
-
Preventative Measures:
-
Milder Deprotection Conditions: If intramolecular cyclization is suspected, switching to a milder deprotection protocol is advisable. Options include:
-
Using a lower concentration of acid and monitoring the reaction carefully.
-
Employing Lewis acids such as zinc bromide in dichloromethane.[1]
-
-
Lower Reaction Temperature: Performing the deprotection at 0°C can often suppress side reactions.
-
Visualizing the Reaction and Side Pathways
To better understand the chemical transformations, the following diagrams illustrate the main deprotection pathway and the primary side reaction.
Caption: Main pathway for acid-catalyzed Boc deprotection.
Caption: Competing pathways for the tert-butyl cation.
Recommended Experimental Protocols
The following protocols are provided as a starting point. Optimization may be necessary based on your specific experimental setup and downstream applications.
Protocol 1: Deprotection with Trifluoroacetic Acid (TFA) and a Scavenger
This is the recommended method for a robust and clean deprotection.
-
Preparation:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M in a round-bottom flask equipped with a magnetic stir bar.
-
Add triethylsilane (TES) (2.0 eq) to the solution.
-
-
Reaction:
-
Cool the solution to 0°C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (10.0 eq). A common ratio is 1:1 DCM:TFA (v/v).
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 1-3 hours, monitoring by TLC or LC-MS.
-
-
Work-up:
-
Concentrate the reaction mixture in vacuo.
-
To remove residual TFA, co-evaporate with toluene (2-3 times).
-
The resulting product will be the trifluoroacetate salt. If the free amine is required, dissolve the residue in an appropriate solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Protocol 2: Deprotection with HCl in 1,4-Dioxane
An alternative protocol that avoids the use of TFA.
-
Preparation:
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous 1,4-dioxane.
-
-
Reaction:
-
Add a 4M solution of HCl in 1,4-dioxane (10.0 eq).
-
Stir at room temperature for 1-4 hours. The hydrochloride salt of the product may precipitate.
-
-
Work-up:
-
Monitor the reaction to completion by TLC or LC-MS.
-
Dilute the reaction mixture with diethyl ether to enhance precipitation.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-amino-2,6-difluoroaniline hydrochloride.
-
Caption: A generalized experimental workflow for Boc deprotection.
Conclusion
The successful deprotection of this compound hinges on a clear understanding of the substrate's electronic nature and the proactive mitigation of the primary side reaction: tert-butylation. By employing the appropriate scavengers, particularly triethylsilane, and carefully monitoring the reaction progress, researchers can achieve a clean and high-yielding transformation. This guide serves as a foundational resource to empower you to navigate the complexities of this reaction with confidence.
References
-
ResearchGate. (2025). ChemInform Abstract: Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. Retrieved from [Link]
-
StackExchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. Retrieved from [Link]
-
ScienceDirect. (1999). Intramolecular cyclization ofN-acetyl-6-(cyclopent-1-enyl)-2-methylaniline. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Search Results. Retrieved from [Link]
-
ResearchGate. (2025). Intramolecular Cyclization of 1-Benzyl-2-(nitromethylene)pyrrolidines in Triflic Acid. Retrieved from [Link]
-
ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?. Retrieved from [Link]
-
National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
Sources
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective radical-type perfluoro-tert-butylation of unsaturated compounds with a stable and scalable reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
Technical Support Center: Purification of tert-Butyl (3-amino-2,6-difluorophenyl)carbamate Derivatives
Welcome to the Technical Support Center for the purification of tert-Butyl (3-amino-2,6-difluorophenyl)carbamate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining these critical building blocks with the high purity required for subsequent synthetic steps and biological assays.
The unique structure of these compounds—featuring a bulky, acid-labile Boc protecting group, a basic amino moiety, and an electron-deficient, polar difluorophenyl ring—presents specific purification challenges. This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate these complexities effectively.
Troubleshooting Guide
This section addresses specific issues encountered during the purification of this compound derivatives in a practical question-and-answer format.
Q1: My compound is streaking badly on the silica gel column, leading to poor separation and mixed fractions. What's causing this and how can I fix it?
A1: Streaking on silica gel is a common problem with amine-containing compounds, often stemming from strong interactions with the stationary phase or an inappropriate solvent system.
Probable Causes & Solutions:
-
Acidic Nature of Silica Gel: Standard silica gel is slightly acidic, which can lead to strong, non-specific binding or even partial deprotection of the Boc group, causing tailing and poor recovery. The free amine on your molecule can interact strongly with the acidic silanol groups.
-
Solution 1: Neutralize the Stationary Phase. Before loading your sample, flush the packed column with your starting eluent containing 0.5-1% triethylamine (Et₃N) or another volatile base. This deactivates the acidic sites on the silica, ensuring a smoother elution profile.[1]
-
Solution 2: Use a Different Stationary Phase. Consider using neutral or basic alumina, or a C18-functionalized silica gel (reverse-phase chromatography) if your compound is sufficiently non-polar.
-
-
Inappropriate Solvent System: The polarity of your eluent may not be optimized for your specific derivative.
-
Solution: Optimize with Thin-Layer Chromatography (TLC). Before committing to a column, meticulously test various solvent systems using TLC. Aim for a retention factor (Rƒ) of approximately 0.2-0.4 for your target compound to ensure good separation on the column.[1] A well-chosen system will move the compound off the baseline without causing it to run with the solvent front.
-
-
Sample Overloading: Loading too much crude material onto the column will inevitably lead to broad bands and poor resolution.[1]
-
Solution: Reduce the Load. A general rule of thumb is to load no more than 1 g of crude material per 20-40 g of silica gel, depending on the difficulty of the separation. The sample should be loaded in a minimal volume of solvent to create a narrow starting band.
-
Q2: I'm getting very low recovery of my product from the silica column. Where is my compound going?
A2: Low recovery is a frustrating issue, often linked to irreversible adsorption onto the stationary phase or degradation of the compound during the purification process.
Probable Causes & Solutions:
-
Irreversible Adsorption: As mentioned in Q1, the amine and difluorophenyl moieties can bind very strongly to acidic silica gel.
-
Solution 1: Base Deactivation. Using a small percentage of triethylamine in your eluent is often the most effective solution to prevent your compound from sticking permanently to the column.[1]
-
Solution 2: Test Compound Stability. Before running a column, spot your compound on a silica TLC plate and let it sit for an hour. Then, elute the plate. If you see a new spot at the baseline or signs of decomposition, your compound is likely not stable on silica gel for extended periods.[1]
-
-
Boc-Group Instability: Although generally stable, the Boc group is labile to acid.[2] If the crude reaction mixture contains residual acid, or if the silica gel is particularly acidic, you may be cleaving the protecting group on the column.
-
Solution: Aqueous Workup First. Ensure your crude material is thoroughly washed with a mild base (e.g., saturated sodium bicarbonate solution) during the reaction workup to remove any residual acid before attempting chromatography.
-
Q3: My purified compound is a persistent oil and won't crystallize. How can I get it to solidify?
A3: The inability to crystallize can be due to the intrinsic properties of the molecule, the presence of residual solvents, or impurities that inhibit lattice formation.
Probable Causes & Solutions:
-
Residual Solvent: Even trace amounts of solvent can prevent a compound from solidifying.
-
Solution 1: High-Vacuum Drying. Place the oily product under high vacuum for several hours, possibly with gentle heating (if the compound is thermally stable), to remove all volatile solvents.
-
-
Inhibiting Impurities: Small amounts of structurally similar impurities can disrupt the crystal lattice.
-
Solution 2: Re-purify or Triturate. If high-vacuum fails, the compound may need another pass through a chromatography column. Alternatively, try trituration. This involves adding a poor solvent (an "anti-solvent") in which your product is insoluble but the oily impurities are soluble (e.g., hexanes, pentane, or diethyl ether). Stir or sonicate the mixture. This can either wash away the impurities, leaving a solid, or induce the product to precipitate.
-
-
Need for a Nucleation Site: Sometimes, crystallization simply needs a trigger to begin.
Q4: After purification, my product remains discolored (yellow/brown). How can I obtain a colorless solid?
A4: Color is often due to highly conjugated, polar impurities that can co-elute with your product or have similar solubility profiles.
Probable Causes & Solutions:
-
Persistent Colored Impurities: These are common byproducts in aromatic amine chemistry.
-
Solution 1: Activated Charcoal Treatment. Dissolve your impure product in a suitable solvent for recrystallization (e.g., ethyl acetate or ethanol). Add a very small amount of activated charcoal (1-2% by weight), heat the mixture gently for a few minutes, and then filter it while hot through a pad of Celite to remove the charcoal.[1] The charcoal adsorbs the colored impurities. Be aware that it can also adsorb some of your product, potentially lowering the yield.
-
Solution 2: Re-crystallization. A carefully executed recrystallization is often the best method to remove small amounts of impurities and improve color. Experiment with solvent/anti-solvent pairs (e.g., ethyl acetate/hexanes, methanol/water).[3]
-
Frequently Asked Questions (FAQs)
What is the most reliable, general purification workflow for these derivatives?
For most derivatives of this compound, a two-step process is highly effective. First, perform flash column chromatography on silica gel to remove the bulk of impurities from the crude reaction mixture.[4] This initial cleanup provides material of moderate to good purity. For obtaining highly pure, crystalline material suitable for drug development, follow up with recrystallization.[4] This combination leverages the high throughput of chromatography and the high-purification power and cost-effectiveness of crystallization.[4]
How do the two fluorine atoms on the phenyl ring affect the purification strategy?
The fluorine atoms significantly increase the polarity of the molecule and can engage in unique intermolecular interactions, such as dipole-dipole forces and weak hydrogen bonds with solvents or the stationary phase.[3] This has two main implications:
-
Solubility: The compounds may have different solubility profiles compared to their non-fluorinated analogs. You may need more polar solvents for both chromatography and recrystallization. A guide to solvent selection for polar fluorinated molecules can be very helpful.[3]
-
Chromatography: The interaction with silica gel can be altered. This can sometimes be advantageous, leading to better separation from non-polar impurities, but it also necessitates careful optimization of the eluent system.
Is preparative HPLC a viable option for these compounds?
Absolutely. Preparative High-Performance Liquid Chromatography (HPLC) is an excellent technique for achieving very high levels of purity (>99%), especially for final compounds or when other methods like chromatography and crystallization fail to separate a critical impurity.[4] A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with 0.1% trifluoroacetic acid or formic acid to improve peak shape) is a common starting point.
What are the typical impurities I should expect from a Boc-protection reaction?
When synthesizing these compounds by reacting the corresponding diamine with Boc-anhydride ((Boc)₂O), you should be mindful of the following potential impurities:
-
Unreacted Starting Diamine: The free diamine is much more polar and will typically have a very low Rƒ on silica gel.
-
Excess (Boc)₂O and its Byproducts: Di-tert-butyl dicarbonate and its breakdown product, t-butanol, are generally non-polar and can be removed effectively with flash chromatography.
-
Di-Boc Protected Species: If the starting material is a diamine, over-reaction can lead to the formation of a di-protected byproduct, which will be significantly less polar than your desired mono-protected product.
Data Presentation & Protocols
Table 1: Recommended Starting Solvent Systems for Flash Chromatography
The optimal eluent will depend on the specific substituents on your derivative. Always perform TLC analysis first.
| Polarity of Derivative | Starting Eluent System (v/v) | Notes |
| Low Polarity | Hexanes / Ethyl Acetate (9:1 to 4:1) | Good for derivatives with additional non-polar groups. |
| Medium Polarity | Hexanes / Ethyl Acetate (4:1 to 1:1) | A common and effective starting point for many derivatives. |
| High Polarity | Dichloromethane / Methanol (99:1 to 95:5) | Useful for derivatives with additional polar functional groups (e.g., -OH, -COOH).[5] |
Add 0.5-1% triethylamine (Et₃N) to all solvent systems to prevent streaking.
Experimental Protocols
Protocol 1: Flash Column Chromatography on Deactivated Silica Gel
-
TLC Analysis: Identify an eluent system that gives your target compound an Rƒ of 0.2-0.4.
-
Column Packing: Dry or slurry pack a glass column with the appropriate amount of silica gel in your starting eluent (e.g., 9:1 hexanes/ethyl acetate).
-
Deactivation: Pass 2-3 column volumes of the starting eluent containing 1% Et₃N through the packed column.
-
Sample Preparation: Dissolve your crude product in a minimal amount of dichloromethane or the starting eluent.[4] Adsorb this solution onto a small amount of silica gel (~1-2 times the weight of your crude product) and dry it under vacuum to a fine, free-flowing powder.
-
Loading: Carefully add the dry-loaded sample to the top of the column bed.
-
Elution: Begin elution with the starting solvent system, collecting fractions. Gradually increase the polarity of the eluent (gradient elution) as needed to elute your compound.
-
Analysis: Analyze the collected fractions by TLC to identify and combine those containing the pure product.
-
Concentration: Remove the solvent from the combined pure fractions under reduced pressure.
Protocol 2: Recrystallization via Solvent/Anti-Solvent Method
-
Solvent Selection: Choose a "solvent" in which your compound is readily soluble (e.g., ethyl acetate, dichloromethane, acetone) and an "anti-solvent" in which it is poorly soluble (e.g., hexanes, pentane, water).[3]
-
Dissolution: Dissolve the impure, solid or oily compound in the minimum amount of the hot "solvent".
-
Addition of Anti-Solvent: While the solution is still warm, add the "anti-solvent" dropwise until you observe persistent cloudiness (turbidity).
-
Clarification: Add a few more drops of the hot "solvent" until the solution just becomes clear again.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold anti-solvent.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Visual Workflow
Purification Decision Tree
This diagram outlines a logical workflow for purifying a crude this compound derivative.
Caption: A decision-making workflow for purifying carbamate derivatives.
References
- A Comparative Guide to Purification Techniques for N-Boc Protected Compounds. Benchchem.
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH.
- Application Note: Recrystallization Techniques for Polar Fluorinated Molecules. Benchchem.
- Supporting Information: - Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. The Royal Society of Chemistry.
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- Technical Support Center: Purification of Phthalazine Derivatives. Benchchem.
Sources
Optimizing catalyst loading for cross-coupling with "tert-Butyl (3-amino-2,6-difluorophenyl)carbamate"
Technical Support Center: Cross-Coupling with tert-Butyl (3-amino-2,6-difluorophenyl)carbamate
Welcome to the technical support guide for optimizing palladium-catalyzed cross-coupling reactions involving the sterically and electronically challenging substrate, This compound . This document is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions, ensuring successful and efficient reaction outcomes.
Understanding the Substrate: A Unique Set of Challenges
The structure of this compound presents a confluence of steric and electronic factors that demand careful consideration during reaction development. The primary challenges include:
-
Steric Hindrance: The two fluorine atoms at the ortho positions to the amine create significant steric bulk. This can hinder the approach of the palladium catalyst to the reactive center, slowing down key steps like oxidative addition (if the aniline is converted to an aryl halide) or coordination and C-N bond formation in Buchwald-Hartwig amination.[1][2]
-
Electronic Effects: The fluorine atoms are highly electronegative, withdrawing electron density from the aromatic ring. This deactivates the ring, making oxidative addition more difficult.[3] Furthermore, the electron-withdrawing nature reduces the nucleophilicity of the aniline nitrogen, which is a critical parameter for successful C-N coupling.[4]
-
Protecting Group Stability: The tert-butyloxycarbonyl (Boc) group, while robust, can be labile under certain conditions. Harsh bases or excessively high temperatures could lead to its cleavage, resulting in undesired side products.
Protocol: High-Throughput Screening (HTS) in a 24- or 96-Well Plate
Objective: To screen multiple palladium catalysts, ligands, and loadings for the cross-coupling of this compound with a suitable coupling partner (e.g., an aryl bromide for a Buchwald-Hartwig reaction).
Materials & Equipment:
-
24- or 96-well reaction block with magnetic stir bars
-
Inert atmosphere glovebox or Schlenk line
-
Automated liquid handler or multichannel pipette
-
Analytical instrument (LC-MS or GC-MS) for analysis [5][6][7][8]* Palladium precatalysts, ligands, bases, and anhydrous solvents
Procedure:
-
Preparation (Inside a Glovebox):
-
To each well of a deep-well plate, add the appropriate palladium precatalyst and ligand as solid powders. This can be done manually or using an automated powder dispensing system. Aim to screen 3-4 different catalyst systems.
-
For each catalyst system, set up arrays to test different loadings (e.g., 1 mol%, 2 mol%, and 4 mol%).
-
Prepare a stock solution of the aryl halide (or other coupling partner, 1.0 equiv), this compound (1.2 equiv), and a suitable base (e.g., NaOtBu or K₃PO₄, 2.0 equiv) in the chosen anhydrous solvent (e.g., dioxane or toluene). The concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent. [9]
-
-
Reaction Execution:
-
Using a multichannel pipette, dispense the prepared stock solution into each well containing the catalyst system.
-
Seal the reaction block securely with a sealing mat.
-
Transfer the sealed block out of the glovebox to a preheated stir plate.
-
Heat the reaction block to the desired temperature (e.g., 100 °C) with vigorous stirring for 12-24 hours. [10]
-
-
Work-up and Analysis:
-
Allow the reaction block to cool to room temperature.
-
Unseal the block and add a quenching solution (e.g., saturated aqueous NH₄Cl) to each well.
-
Add an extraction solvent (e.g., ethyl acetate) and an internal standard for quantitative analysis.
-
Seal the block and shake vigorously to mix.
-
Centrifuge the block to separate the layers.
-
Carefully take an aliquot from the organic layer of each well and dilute for LC-MS or GC-MS analysis.
-
Analyze the results to determine the percent conversion and identify any side products. The conditions that provide the highest yield of the desired product with the lowest catalyst loading are the optimal ones.
-
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the optimization process.
Issue 1: Low or No Conversion of Starting Material
-
Q: My reaction is not working. What are the first things I should check?
-
A: When a reaction fails, systematically evaluate the following:
-
Catalyst Activity: The active Pd(0) species is susceptible to oxidation. Oxygen contamination is a common cause of failure, leading to catalyst deactivation and homocoupling of boronic acid partners. [9][11] * Solution: Ensure all solvents are rigorously degassed. Run the reaction under a strictly inert atmosphere (Argon or Nitrogen). Use a fresh, air-stable precatalyst like a G3 or G4 palladacycle to ensure reliable generation of the active catalyst. [4][9] 2. Ligand Choice: The selected ligand may not be suitable for this specific substrate combination.
-
Solution: Screen a panel of bulky, electron-rich phosphine ligands. For C-N couplings, ligands like XPhos, SPhos, or BrettPhos are often effective. [4] 3. Base and Solvent: The base may be too weak, insufficiently soluble, or incompatible with the reagents. [4] * Solution: For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is often required. [4]For Suzuki couplings, bases like K₃PO₄ or Cs₂CO₃ are common. [11]Ensure the base is a fine, dry powder. The solvent choice (e.g., toluene, dioxane, THF) is also critical and should be screened.
-
-
Issue 2: Reaction Stalls Before Completion
-
Q: My reaction starts well but stops at ~50% conversion. What is happening?
-
A: This often points to catalyst decomposition or product inhibition.
-
Catalyst Decomposition: The palladium catalyst has a finite lifetime and can decompose under the reaction conditions, often observed by the formation of palladium black. [12][13] * Solution: Consider a more robust ligand that better stabilizes the palladium center. [14]Alternatively, a lower reaction temperature may extend the catalyst's lifetime. In some cases, a second addition of the catalyst mid-reaction can drive the reaction to completion.
-
Product Inhibition: The product formed may coordinate to the palladium center more strongly than the starting materials, effectively poisoning the catalyst.
-
Solution: Try a different class of ligand or change the solvent to alter the coordination environment around the palladium. Increasing the catalyst loading may help overcome the inhibition.
-
-
Issue 3: Formation of Side Products
-
Q: I am seeing significant hydrodehalogenation of my aryl halide or protodeboronation of my boronic acid. How can I suppress this?
-
A: These are common side reactions in cross-coupling chemistry.
-
Protodeboronation (in Suzuki Coupling): This is the replacement of the boronic acid group with a hydrogen atom, often accelerated by strong bases and water. [9] * Solution: Use anhydrous conditions and a milder base if possible (e.g., K₂CO₃ or KF). [9]Protecting the boronic acid as a boronate ester (e.g., pinacol ester) can also increase its stability.
-
Hydrodehalogenation: This side reaction can compete with the desired coupling, particularly in Buchwald-Hartwig aminations. [1] * Solution: Optimizing the ligand, base, and solvent combination is key. A ligand that promotes rapid reductive elimination of the desired product can outcompete the side reaction pathway.
-
References
- ACD Labs. (2021, December 6).
- BenchChem. (2025). Technical Support Center: Optimization of Catalyst Loading for Cross-Coupling Reactions with 2-(Trifluoromethoxy)aniline.
- ElectronicsAndBooks.
- American Chemical Society. (2022, November 15).
- PubMed. (2015, March 27).
- Royal Society of Chemistry. (2017).
- ResearchGate. (2025, August 4).
- PubMed. (2019, May 27).
- Vapourtec. (2023, August 9). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling.
- ChemRxiv. (2025, March 17).
- ResearchGate. (2025, August 6).
- Inorganic Chemistry Research. (2020, August 15). Investigation of Catalytic Activity and Kinetics of a Pd/Biphenyl-based Phosphine System in the Ullmann Cross-Coupling Reaction.
- MDPI.
- Purdue e-Pubs.
- ACD/Labs. Improving the Efficiency of Catalyst Screening in Drug Substance Development.
- PubMed Central. Developing Ligands for Palladium(II)
- Wikipedia.
- University of Windsor. (2021, November 19).
- Health and Safety Executive.
- BenchChem. (2025). Technical Support Center: Analytical Methods for Monitoring Reaction Progress.
- ACS Publications. Mechanistic Studies on Oxidative Addition of Aryl Halides and Triflates to Pd(BINAP)
- ResearchGate.
- Wiley Online Library. (2025, August 1). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes.
- MDPI.
- ChemRxiv. (2024, April 29). Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes.
- ACS Publications. Understanding the Unusual Reduction Mechanism of Pd(II) to Pd(I)
- Journal of Applicable Chemistry. Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction.
- ResearchGate. (2025, August 6).
- PMC - NIH. (2025, December 20). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction.
- ACS Publications. (2024, July 3). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms.
- NIH.
- NIH. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Chemistry LibreTexts. (2023, June 30).
- Drug Discovery Alliances.
- BenchChem. A Comparative Guide to the Palladium-Catalyzed Cross-Coupling Reactions of tert-Butyl 2-iodobenzyl(methyl)
- ResearchGate. (2025, August 6). ChemInform Abstract: Pd-Catalyzed Amidation of Aryl(Het)
- ACS Publications.
- ResearchGate.
- BenchChem. Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-6-fluorobenzaldehyde.
- J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling.
- ChemRxiv.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- ACS Publications. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
- BenchChem. Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- ResearchGate. (2025, August 7). ChemInform Abstract: Practical Catalytic Method for Synthesis of Sterically Hindered Anilines.
- ACS Central Science. (2016, September 1). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile.
- PMC - NIH. (2025, January 14). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.
- Royal Society of Chemistry. (2025, May 20). Suzuki–Miyaura (hetero-)
- MilliporeSigma. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
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- 5. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. "Mass Spectrometry for Reaction Monitoring and Reaction Acceleration" by Xingshuo Chen [docs.lib.purdue.edu]
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- 14. researchgate.net [researchgate.net]
Managing solubility issues of "tert-Butyl (3-amino-2,6-difluorophenyl)carbamate" in organic solvents
Technical Support Center: Solubility & Handling Guide
Topic: Managing Solubility Issues of "tert-Butyl (3-amino-2,6-difluorophenyl)carbamate" in Organic Solvents
Introduction
Welcome to the technical support guide for This compound . This molecule is a key building block in modern medicinal chemistry and materials science, valued for its unique electronic and structural properties. However, its amphiphilic nature—resulting from a combination of a non-polar tert-butoxycarbonyl (Boc) group and a polar difluoroaniline core—frequently presents solubility challenges for researchers.
This guide provides in-depth, practical solutions to overcome these issues. As your Senior Application Scientist, my goal is to explain not just what to do, but why it works, ensuring your experiments are both successful and reproducible.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the general solubility characteristics of this compound?
Answer: The solubility of this compound is dictated by a balance of competing intermolecular forces.
-
Polar Interactions: The primary amine (-NH2) and the carbamate (-NHCOO-) moieties can act as hydrogen bond donors and acceptors. The two electronegative fluorine atoms create a strong dipole moment on the phenyl ring. These features favor solubility in polar solvents.
-
Non-Polar Interactions: The bulky, aliphatic tert-butyl group and the aromatic phenyl ring contribute significant non-polar character, favoring solubility in non-polar solvents through van der Waals forces.
This dual nature means the compound is rarely highly soluble in solvents at the extremes of the polarity scale. Instead, it often requires a solvent that can effectively solvate both its polar and non-polar regions.
dot graph TD { rankdir=LR; node [shape=record, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [arrowhead=vee, color="#5F6368"];
} idot Caption: Intermolecular forces influencing solubility.
Q2: I'm struggling to dissolve the compound for my reaction. What is my best starting point for solvent selection?
Tier 1: Common Aprotic Solvents Begin with moderately polar aprotic solvents, which often provide the best balance.
-
Tetrahydrofuran (THF): Excellent starting point. Its ether oxygen can accept hydrogen bonds, and its cyclic structure provides non-polar character.
-
Dichloromethane (DCM): Good for many organic compounds, but its polarity might be slightly low.
-
Ethyl Acetate (EtOAc): The ester group offers polarity, but its overall character is less polar than THF.
Tier 2: Polar Aprotic & Protic Solvents If Tier 1 fails, increase the solvent's polarity.
-
Acetonitrile (ACN): More polar than the solvents in Tier 1.
-
Isopropanol (IPA) or Ethanol (EtOH): Protic solvents that can hydrogen-bond effectively with the amine and carbamate groups.
-
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): These are powerful, highly polar aprotic solvents. Use them sparingly as they are difficult to remove post-reaction.
Tier 3: Non-Polar & Co-Solvent Systems If your reaction requires a non-polar environment (e.g., some cross-coupling reactions), you will likely need a co-solvent.
-
Toluene or Dioxane: These may work alone but often require a polar co-solvent.
-
Co-solvent Mixtures: A small amount of a polar solvent can dramatically increase solubility in a non-polar medium.[][2][3][4] This concept, known as synergistic solvation, occurs when a binary mixture has a higher solvating power than either pure component.[5] Try mixtures like Toluene/THF (e.g., 10:1) or Hexane/EtOAc (e.g., 4:1).
dot graph flowchart { graph [fontname="Arial", fontsize=11]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [color="#5F6368"];
} idot Caption: Recommended workflow for solvent selection.
Q3: Can I use heat to improve solubility? What are the risks?
Answer: Yes, heating is a very effective method to increase both the rate of dissolution and the overall solubility. However, you must be cautious due to the thermal lability of the Boc protecting group.
The Boc group is known to be sensitive to strong acids and high temperatures.[6][7] While thermal deprotection without acid typically requires very high temperatures (e.g., >120 °C), prolonged heating, even at moderate temperatures, can initiate slow degradation, especially if trace acidic or basic impurities are present.[8]
Recommendations:
-
Gentle Heating: Start by warming the mixture to 40-50 °C. This is often sufficient to overcome the activation energy of dissolution without significant risk to the Boc group.
-
Monitor Stability: If you need to heat above 60 °C, monitor the reaction for byproducts using a technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The primary byproduct to look for would be the free amine, 3-amino-2,6-difluoroaniline.
-
Inert Atmosphere: Heating in the presence of air can sometimes lead to oxidative side reactions. For sensitive downstream applications, perform dissolution under an inert atmosphere (e.g., Nitrogen or Argon).
Q4: My compound is still insoluble even after trying several solvents and gentle heating. What are my next steps?
Answer: When standard methods fail, it's time for more advanced strategies.
-
High-Power Solvents: Solvents like DMF, DMSO, N-methyl-2-pyrrolidone (NMP), or dimethylacetamide (DMAc) have very high solvating power. If your compound dissolves in one of these, you can often proceed. The major drawback is their high boiling point, which makes removal during workup challenging.
-
Salt Formation: The primary amine at the 3-position is basic. You can protonate it with an acid (e.g., HCl, HBr) to form an ammonium salt. These salts are often much more soluble in polar protic solvents (like methanol or water) than the free base is in organic solvents.
-
Caveat: This is only a viable strategy if your subsequent reaction conditions are compatible with a salt and if you can regenerate the free base if needed.
-
-
Run as a Suspension (Slurry): If the goal is a chemical reaction, complete dissolution is not always a prerequisite. Many reactions proceed effectively in a heterogeneous mixture (a slurry). The small amount of dissolved material reacts, and as it is consumed, more of the solid dissolves to maintain the equilibrium (Le Chatelier's principle). This approach requires efficient stirring to ensure good mass transfer. In recent years, solvent-free methods like high-temperature ball-milling have also been developed to handle cross-coupling reactions of insoluble starting materials.[9]
Experimental Protocols & Data
Protocol 1: Systematic Solvent Screening
Objective: To efficiently identify a suitable solvent or co-solvent system at room temperature.
Methodology:
-
Preparation: Aliquot 5-10 mg of this compound into several small, labeled vials (e.g., 1.5 mL Eppendorf tubes or 1-dram vials).
-
Solvent Addition: To each vial, add a measured volume (e.g., 0.1 mL) of a single test solvent from the tiers listed in Q2.
-
Agitation: Vortex or shake each vial vigorously for 1-2 minutes.
-
Observation: Let the vials stand for 5-10 minutes. Observe and record the results (e.g., "Fully Dissolved," "Partially Soluble," "Insoluble").
-
Incremental Addition: For vials showing partial solubility, add another 0.1 mL of solvent, vortex, and re-observe. Repeat until the solid dissolves or until you reach a concentration that is too dilute for your planned experiment (e.g., >1.0 mL).
-
Co-Solvent Test: For promising non-polar solvents where the compound is insoluble, add a polar co-solvent (e.g., THF) dropwise to the suspension while agitating to see if dissolution occurs.
Data Presentation: Qualitative Solubility Table
The following table summarizes the expected solubility based on chemical principles. This should be used as a starting guide and confirmed experimentally using Protocol 1.
| Solvent Class | Solvent Examples | Expected Solubility | Rationale |
| Polar Aprotic | THF, Acetone, Acetonitrile | Good to Moderate | Offers a good balance of polar (H-bond accepting) and non-polar characteristics to solvate the molecule. |
| DMF, DMSO, NMP | High | Very strong dipoles and H-bond accepting ability effectively solvate the polar parts of the molecule. | |
| Polar Protic | Methanol, Ethanol, IPA | Moderate | Can hydrogen bond with the -NH2 and -NHCOO- groups, but the non-polar Boc group may limit high solubility. |
| Non-Polar | Toluene, Dioxane | Sparingly Soluble | Can solvate the aromatic ring and Boc group, but struggles to solvate the polar functional groups. |
| Hexanes, Heptane | Insoluble | Lacks any significant polar character to interact with the amine, carbamate, or difluoro groups. | |
| Chlorinated | Dichloromethane (DCM) | Moderate | A good "all-around" organic solvent, but may not be polar enough for high concentrations. |
References
-
Wikipedia. Cosolvent. Available from: [Link]
-
Zhang, Y., et al. (2019). Synergistic Solvation Effects: Enhanced Compound Solubility Using Binary Solvent Mixtures. Organic Process Research & Development. Available from: [Link]
-
Hokkaido University. (2021). Toward overcoming solubility issues in organic chemistry. ScienceDaily. Available from: [Link]
-
Environmental Chemistry. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube. Available from: [Link]
-
IGI Global. What is Co-Solvent. Available from: [Link]
-
ChemSrc. tert-butyl N-[3-amino-2-(2,6-difluorophenyl)-2-methylpropyl]carbamate. Available from: [Link]
-
Wikipedia. Tert-butyloxycarbonyl protecting group. Available from: [Link]
-
Gerasimov, A. D., et al. (2023). tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. MDPI. Available from: [Link]
-
GSC Biological and Pharmaceutical Sciences. (2022). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Online Press. Available from: [Link]
-
PubChem. tert-Butyl (3-fluoro-2-methylphenyl)carbamate. Available from: [Link]
-
National Institutes of Health (NIH). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Available from: [Link]
-
ResearchGate. Rapid, Effective Deprotection of tert-Butoxycarbonyl (Boc) Amino Acids and Peptides at High Temperatures Using a Thermally Stable Ionic Liquid. Available from: [Link]
-
Chemeducator. Strategies for Organic Synthesis | Solubility of Things. Available from: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]
-
Reddit. Dissolving an insoluble compound in an organic solvent... and then solve this in water?. Available from: [Link]
-
ACS Publications. (2020). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available from: [Link]
-
Lab Manager. How to Dissolve Polymeric Materials in Organic Solvents: A Machine Learning Approach for Laboratory Professionals. Available from: [Link]
-
Chemistry LibreTexts. Solubility - What dissolves in What?. Available from: [Link]
-
PubChem. tert-Butyl (4-amino-3-fluorophenyl)carbamate. Available from: [Link]
-
National Institutes of Health (NIH). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Available from: [Link]
-
Pittelkow, M. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Available from: [Link]
-
PubChem. tert-Butyl carbamate. Available from: [Link]
-
Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. Available from: [Link]
- Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
Sources
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- 3. m.youtube.com [m.youtube.com]
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- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sciencedaily.com [sciencedaily.com]
Preventing unwanted side-products in the functionalization of "tert-Butyl (3-amino-2,6-difluorophenyl)carbamate"
Welcome to the technical support center for tert-Butyl (3-amino-2,6-difluorophenyl)carbamate. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile, yet electronically complex, building block. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. The unique substitution pattern of this reagent—two electron-withdrawing fluorine atoms ortho to a free aniline, and a bulky Boc-protecting group—presents specific challenges that, when understood, can be readily overcome.
Understanding the Core Reactivity
Before we dive into specific troubleshooting scenarios, it's crucial to appreciate the electronic landscape of our starting material. The two fluorine atoms exert a strong inductive electron-withdrawing effect. This has two primary consequences:
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Decreased Nucleophilicity: The free 3-amino group is significantly less nucleophilic than a standard aniline. This can lead to sluggish or incomplete reactions with electrophiles.
-
Activated Ring System: The aromatic ring is electron-deficient, making it susceptible to Nucleophilic Aromatic Substitution (SNAr), where fluoride can act as a leaving group.[1]
The tert-butoxycarbonyl (Boc) group provides steric bulk and protection for the 1-amino group, but it is also acid-labile, a factor that must be considered during reaction and workup conditions.
Caption: Figure 1: Key Reactivity Influences on the starting material.
Frequently Asked Questions & Troubleshooting Guides
Category 1: Acylation and Amide Bond Formation
Question 1: My amide coupling reaction with a standard carboxylic acid (e.g., using EDC/HOBt) is showing low conversion, even after extended reaction times. What is happening and how can I fix it?
Answer: This is the most common issue encountered and is a direct consequence of the reduced nucleophilicity of the 3-amino group. Standard coupling agents like EDC/HOBt may not generate a sufficiently reactive intermediate to be trapped efficiently by the electron-deficient aniline.
Root Cause Analysis: The lone pair on the nitrogen of the 3-amino group is delocalized into the aromatic ring, and this effect is compounded by the strong inductive pull of the two ortho-fluorine atoms. This stabilization reduces the amine's ability to act as a nucleophile.
Solutions & Protocols:
-
Switch to a More Potent Coupling Reagent: Urionium-based reagents like HATU, HBTU, or HCTU are highly effective in these situations. They react with the carboxylic acid to form a highly activated O-acylisourea intermediate, which is far more electrophilic and readily attacked by the weakly nucleophilic aniline.
-
Consider Conversion to an Acyl Chloride: For robust carboxylic acids, conversion to the acyl chloride with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) provides a highly reactive electrophile. This must be done with care, ensuring the subsequent coupling is performed in the presence of a non-nucleophilic base (e.g., pyridine, DIPEA) to scavenge the HCl byproduct.
Troubleshooting Table: Amide Coupling
| Symptom/Issue | Potential Cause | Recommended Solution | Key Parameters to Control |
| Low Conversion (<50%) | Insufficient activation of the carboxylic acid due to weak coupling reagents. | Use a stronger urionium-based coupling reagent (e.g., HATU, HCTU). | Temperature, stoichiometry of coupling reagent and base (use 1.1-1.2 eq). |
| Reaction Stalls | Steric hindrance from a bulky carboxylic acid. | Increase reaction temperature (e.g., from RT to 40-50 °C). | Monitor for decomposition at higher temperatures. |
| Formation of Unknown Impurities | Decomposition of coupling reagent or starting material. | Use a non-nucleophilic base like DIPEA instead of triethylamine. Ensure anhydrous conditions. | Solvent purity, inert atmosphere (N₂ or Ar). |
Protocol: High-Efficiency Amide Coupling using HATU
-
Under an inert atmosphere (N₂), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the mixture and stir for 5 minutes at room temperature.
-
Add a solution of this compound (1.05 eq) in anhydrous DMF.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS or TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with 5% LiCl solution (to remove DMF), saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Category 2: Cross-Coupling Reactions (e.g., Buchwald-Hartwig, Suzuki)
Question 2: I am attempting a Buchwald-Hartwig amination to couple an aryl bromide, but I'm getting significant amounts of a de-fluorinated side-product. How can I prevent this?
Answer: This indicates that under your reaction conditions, C-F bond activation is competing with the desired C-N bond formation. While C-F bonds are strong, certain low-valent transition metal complexes, particularly nickel and sometimes palladium with specific ligands, can insert into them, leading to unwanted side reactions.[2][3]
Root Cause Analysis: The electronic properties of the difluorinated ring can make the C-F bonds susceptible to oxidative addition by the active metal catalyst, especially at elevated temperatures or with highly electron-rich catalyst complexes.
Solutions & Protocols:
-
Optimize the Catalyst System:
-
Ligand Choice: Use ligands specifically designed for C-N coupling that are less prone to C-F activation. For example, bulky biaryl phosphine ligands like XPhos or RuPhos often favor the desired reductive elimination pathway for C-N bond formation over C-F insertion.
-
Metal Choice: While nickel is known for C-F activation, palladium is generally more selective. Stick with Pd-based catalysts unless absolutely necessary.[2]
-
-
Control Reaction Temperature: This is the most critical parameter. Run the reaction at the lowest possible temperature that still affords a reasonable reaction rate. Screen temperatures from 80 °C to 110 °C.
-
Choice of Base: Use a milder base if possible. While strong bases like LHMDS or NaOtBu are common, they can sometimes promote side reactions. Consider K₃PO₄ or Cs₂CO₃.
Caption: Figure 2: Competing Pathways in Cross-Coupling reactions.
Category 3: Boc-Group Manipulation
Question 3: When I deprotect the Boc group using standard TFA/DCM, my final product is impure, showing extra peaks in the LC-MS that correspond to +56 Da. What is this side-product?
Answer: The +56 Da adduct is the result of the tert-butyl cation, a reactive electrophile generated during the acidic cleavage of the Boc group, alkylating a nucleophilic site on your product or the newly liberated diamine.[4] This is a classic side reaction in Boc deprotection chemistry.[5][6]
Root Cause Analysis: Trifluoroacetic acid (TFA) protonates the carbamate, which then collapses to release CO₂, the free amine, and a stable tert-butyl cation (m/z = 57, but loss of H+ gives a net +56 addition). This cation can then perform an electrophilic aromatic substitution on the electron-rich diamine product.
Solutions & Protocols:
-
Use a Cation Scavenger: This is the most reliable solution. A scavenger is a nucleophile added to the reaction mixture to trap the tert-butyl cation before it can react with your product.
-
Common Scavengers: Triisopropylsilane (TIS), thioanisole, or anisole are excellent choices. A typical cocktail is 95:2.5:2.5 (v/v/v) of TFA:H₂O:TIS.
-
-
Alternative Deprotection Conditions: If your molecule is sensitive to strong acid, consider using HCl in a non-reactive solvent like 1,4-dioxane or diethyl ether. This often generates fewer side-products as the tert-butyl cation may be more effectively scavenged by the chloride counter-ion.
Protocol: Clean Boc-Deprotection with Scavengers
-
Dissolve the Boc-protected starting material (1.0 eq) in dichloromethane (DCM, approx. 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Prepare a "cleavage cocktail" of 95% TFA, 2.5% water, and 2.5% Triisopropylsilane (TIS).
-
Add the cleavage cocktail (typically 10-20 volumes relative to the substrate) to the cooled solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by LC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo (co-evaporating with toluene can help remove residual TFA).
-
Re-dissolve the residue in a minimal amount of solvent and precipitate the product amine salt by adding cold diethyl ether. Filter and dry to obtain the product, typically as a TFA salt.
Summary Troubleshooting Logic
Caption: Figure 3: General Troubleshooting Flowchart for functionalization reactions.
References
-
Synthesis of some new substituted fluoro benzimidazoles and their antimicrobial screening. Der Pharma Chemica. Available at: [Link]
-
Synthesis of substituted benzimidazole derivatives by condensation of o‐phenylenediamine with aromatic aldehydes using surfactant catalysts in water medium. ResearchGate. Available at: [Link]
-
ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION. Rasayan Journal of Chemistry. Available at: [Link]
-
BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd. Available at: [Link]
-
BOC Protection and Deprotection. J&K Scientific LLC. Available at: [Link]
-
ONE-POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES UNDER ULTRASONIC IRRADIATION USING ZnFe2O4 REUSABLE CATALYST. Chemistry Journal of Moldova. Available at: [Link]
-
Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journals. Available at: [Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC - NIH. Available at: [Link]
-
Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. ChemRxiv. Available at: [Link]
-
Aromatic Substitution. Vapourtec Flow Chemistry. Available at: [Link]
-
tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. MDPI. Available at: [Link]
-
Nucleophilic Aromatic Substitution. YouTube. Available at: [Link]
-
nucleophilic aromatic substitutions. YouTube. Available at: [Link]
-
Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Semantic Scholar. Available at: [Link]
-
Boc Protection - Common Conditions. Organic Chemistry Portal. Available at: [Link]
-
tert-Butyl (4-amino-3-fluorophenyl)carbamate. PubChem. Available at: [Link]
-
Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. PMC - NIH. Available at: [Link]
-
Cross-Coupling Reactions of Phenylmagnesium Halides with Fluoroazines and Fluorodiazines. Sci-Hub. Available at: [Link]
Sources
- 1. vapourtec.com [vapourtec.com]
- 2. Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sci-Hub. Cross-Coupling Reactions of Phenylmagnesium Halides with Fluoroazines and Fluorodiazines / The Journal of Organic Chemistry, 2002 [sci-hub.box]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. BOC Protection and Deprotection [bzchemicals.com]
- 6. jk-sci.com [jk-sci.com]
Troubleshooting guide for reactions involving difluorinated anilines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for chemical reactions involving difluorinated anilines. As a Senior Application Scientist, this resource is designed to move beyond simple procedural lists, offering insights into the underlying chemical principles to empower you to diagnose and resolve common experimental challenges.
Troubleshooting Guide: Reactions Involving Difluorinated Anilines
Difluorinated anilines are valuable building blocks in medicinal chemistry and materials science. However, the presence of two fluorine atoms on the aniline ring introduces unique electronic and steric properties that can significantly impact reactivity and lead to unexpected outcomes. This guide is structured to address specific problems you may encounter.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination, Suzuki-Miyaura Coupling)
Palladium-catalyzed cross-coupling reactions are fundamental for C-N and C-C bond formation. However, the electron-withdrawing nature of fluorine atoms can pose challenges.
Symptom: You are attempting a Buchwald-Hartwig amination with a difluorinated aniline and an aryl halide (or pseudo-halide), but you observe minimal to no formation of the desired coupled product.
Potential Causes:
-
Reduced Nucleophilicity of the Difluorinated Aniline: The two electron-withdrawing fluorine atoms decrease the electron density on the nitrogen atom, making the aniline less nucleophilic. This can slow down the oxidative addition of the amine to the palladium center.
-
Catalyst System Inactivity: The chosen palladium precursor and ligand may not be suitable for activating the less reactive difluorinated aniline. The oxidative addition of the aryl halide to the Pd(0) species might be the rate-limiting step, especially with less reactive aryl chlorides.[1][2]
-
Inappropriate Base: The choice of base is critical. A base that is too weak may not effectively deprotonate the aniline to form the active nucleophile. Conversely, a base that is too strong can lead to product degradation or side reactions.[3][4]
-
Side Reactions: Competing side reactions such as hydrodehalogenation of the aryl halide or protodeboronation of the boronic acid (in Suzuki couplings) can consume starting materials and reduce the yield of the desired product.[2][5]
Troubleshooting Protocol:
-
Optimize the Catalyst System:
-
Ligand Selection: For electron-deficient anilines, bulky and electron-rich phosphine ligands are often more effective.[1][6] Consider screening ligands such as XPhos, SPhos, or RuPhos.[1] The Buchwald group has developed several generations of catalysts with broad applications.[4][7]
-
Palladium Precursor: Ensure the quality of your palladium source. Older sources may have reduced activity.[1] Using a pre-catalyst can often lead to more reproducible results.[1]
-
-
Screen Different Bases:
-
Adjust Reaction Temperature:
-
While higher temperatures can sometimes overcome activation barriers, they can also promote catalyst decomposition and side reactions.[9] If you observe catalyst turning black, it may indicate decomposition. Try running the reaction at a lower temperature for a longer duration.
-
-
Solvent Choice:
-
Aprotic polar solvents like toluene, dioxane, or THF are commonly used. The choice of solvent can influence the solubility of the reactants and the stability of the catalytic species.
-
Data Presentation: Ligand and Base Selection for Buchwald-Hartwig Amination
| Ligand | Typical Substrates | Base Compatibility | Notes |
| XPhos | Aryl chlorides, electron-deficient anilines | NaOt-Bu, K₃PO₄ | Generally a good starting point for challenging couplings.[1][8] |
| SPhos | Aryl chlorides, heteroaryl halides | NaOt-Bu, Cs₂CO₃ | Often effective for sterically hindered substrates.[1] |
| RuPhos | Secondary amines | K₃PO₄, K₂CO₃ | Useful for couplings involving secondary amines.[1][4] |
| BINAP | Aryl bromides and iodides | NaOt-Bu | A classic ligand, but may be less effective for challenging substrates.[9] |
Experimental Workflow: Troubleshooting a Failed Buchwald-Hartwig Reaction
Caption: Troubleshooting workflow for a low-yielding Buchwald-Hartwig amination.
Symptom: In a Suzuki-Miyaura coupling of a difluoroaniline-derived aryl halide with a boronic acid, you observe significant amounts of homocoupled boronic acid byproduct and/or dehalogenation of your starting material.
Potential Causes:
-
Protodeboronation: The boronic acid can be unstable under the reaction conditions, leading to the cleavage of the C-B bond and its replacement with a C-H bond. This is often exacerbated by aqueous basic conditions and high temperatures.[2]
-
Homocoupling: Two molecules of the boronic acid can couple to form a biaryl byproduct. This can be promoted by the presence of oxygen or an excess of base.
-
Dehalogenation: The aryl halide can be reduced, replacing the halogen with a hydrogen atom. This can occur via various pathways, including β-hydride elimination from a Pd-H species in the catalytic cycle.[7]
Troubleshooting Protocol:
-
Stabilize the Boronic Acid:
-
Minimize Homocoupling:
-
Thoroughly degas the reaction mixture to remove oxygen.
-
Use the stoichiometric amount of base, or a slight excess, but avoid a large excess.
-
-
Suppress Dehalogenation:
-
Choose a ligand that promotes reductive elimination over side reactions. The choice of ligand can influence the relative rates of the desired coupling and undesired dehalogenation.
-
Ensure the reaction is run under an inert atmosphere (e.g., argon or nitrogen).
-
Section 2: Nucleophilic Aromatic Substitution (SNAr)
The strong electron-withdrawing effect of the fluorine atoms can activate the aromatic ring towards nucleophilic attack, making SNAr a viable synthetic route.
Symptom: A difluorinated aniline is either unreactive in a planned SNAr reaction, or the reaction proceeds at an unexpected position.
Potential Causes:
-
Positional Effects of Fluorine: The ability of fluorine to activate the ring for SNAr is highly dependent on its position relative to the leaving group and the incoming nucleophile. Fluorine atoms ortho and meta to a leaving group are generally activating, while a para-fluorine can be deactivating.[10]
-
Leaving Group Ability: In SNAr, the rate-determining step is typically the initial addition of the nucleophile to the aromatic ring.[11][12] Therefore, the leaving group ability follows the trend F > Cl > Br > I, which is the reverse of what is seen in SN1 and SN2 reactions.[12] This is because the high electronegativity of fluorine strongly stabilizes the negatively charged Meisenheimer intermediate.[11]
-
Steric Hindrance: Bulky nucleophiles or steric crowding around the reaction center can hinder the approach of the nucleophile.
Troubleshooting Protocol:
-
Analyze Substituent Positions:
-
Ensure that the electron-withdrawing fluorine atoms are positioned to stabilize the negative charge in the Meisenheimer intermediate (i.e., ortho or para to the site of nucleophilic attack).
-
-
Choice of Leaving Group:
-
Increase Nucleophile Concentration or Reactivity:
-
Use a higher concentration of the nucleophile.
-
If possible, use a more reactive nucleophile.
-
Logical Relationship: Factors Influencing SNAr Reactivity
Caption: Key factors influencing the rate of Nucleophilic Aromatic Substitution (SNAr) reactions.
Section 3: Purification and Analysis
Problem 3.1: Difficulty in Purifying the Difluorinated Aniline Product
Symptom: The crude product is difficult to purify by standard methods like silica gel chromatography, and co-elution with starting materials or byproducts is common.
Potential Causes:
-
Polarity: The presence of both the amine and fluorine atoms can give the molecule a unique polarity that makes separation challenging.
-
Volatility: Some fluorinated compounds can be volatile, leading to loss of product during solvent removal.
-
Presence of Colored Impurities: Oxidation of the aniline functionality can lead to colored byproducts that are difficult to remove.[13]
Troubleshooting Protocol:
-
Acidic Wash: During a liquid-liquid extraction, perform an acidic wash (e.g., with dilute HCl). The basic aniline product will be protonated and move to the aqueous phase, which can help separate it from non-basic impurities. The free aniline can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[13]
-
Alternative Chromatography:
-
If normal-phase silica gel chromatography is ineffective, consider reversed-phase chromatography.
-
Using a different solvent system in normal-phase chromatography can alter the selectivity.
-
-
Decolorization: If the product is discolored, treating a solution of the crude product with activated carbon can help adsorb colored impurities.[13]
Problem 3.2: Ambiguous Analytical Data (NMR, MS)
Symptom: ¹H or ¹³C NMR spectra are complex due to C-F coupling, or mass spectrometry data is difficult to interpret.
Potential Causes:
-
C-F Coupling: Fluorine (¹⁹F) is a spin-1/2 nucleus and will couple to nearby ¹H and ¹³C nuclei, leading to complex splitting patterns.
-
Ionization in MS: The stability of the molecule under the chosen ionization conditions (e.g., ESI, APCI) may be an issue.
Troubleshooting Protocol:
-
NMR Analysis:
-
Acquire a ¹⁹F NMR spectrum to confirm the presence and environment of the fluorine atoms.
-
Use ¹H-{¹⁹F} decoupling experiments to simplify the proton spectrum and confirm which protons are coupled to fluorine.
-
-
MS Analysis:
-
Try different ionization sources.
-
Ensure the sample is free of salts that could suppress the signal.
-
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with a difluorinated aniline so much slower than with a non-fluorinated aniline?
A1: The two fluorine atoms are strong electron-withdrawing groups. They reduce the electron density on the aniline's nitrogen atom, making it less nucleophilic and less reactive in many reactions, such as palladium-catalyzed aminations.[3] This decreased reactivity often requires more forcing conditions (e.g., stronger base, more active catalyst, higher temperature) to achieve a reasonable reaction rate.
Q2: I am observing defluorination as a side reaction. How can I prevent this?
A2: Defluorination can occur under certain conditions, particularly with strong bases or certain metal catalysts.[14] C-F bond activation can sometimes be promoted by Lewis acids.[14] To minimize defluorination, consider using a weaker base if the reaction allows, lowering the reaction temperature, and carefully selecting a catalyst system that is less prone to promoting C-F bond cleavage.
Q3: How do I choose the right solvent for my reaction involving a difluorinated aniline?
A3: The choice of solvent depends on the specific reaction. For palladium-catalyzed couplings, anhydrous, aprotic solvents like toluene, dioxane, or THF are common.[2][9] The solubility of all components (starting materials, base, catalyst) is crucial. In some cases, a co-solvent may be necessary to ensure everything remains in solution. For SNAr reactions, polar aprotic solvents like DMF or DMSO can be effective at solvating the charged intermediate.
Q4: Can I use standard HPLC methods to monitor the progress of my reaction?
A4: Yes, HPLC is a suitable technique for monitoring reactions with difluorinated anilines.[15][16] A reverse-phase column (e.g., C18) with a mobile phase of acetonitrile/water or methanol/water, often with a modifier like formic acid or trifluoroacetic acid, is a good starting point. UV detection is typically used, as the aromatic ring will be chromophoric.
Q5: Are there any specific safety precautions I should take when working with difluorinated anilines?
A5: Like many anilines, difluorinated anilines should be handled with care as they can be toxic and are often skin and eye irritants. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for the specific compound you are using for detailed handling and disposal information.
References
-
Hough, S. E. (2019). Regioselective, Nucleophilic Activation of C-F Bonds in o-Fluoroanilines. VTechWorks. Available at: [Link]
-
MDPI. (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Available at: [Link]
-
Wiley Online Library. (n.d.). Access to gem-Difluoro Olefins via C–H Functionalization and Dual Role of Anilines. Available at: [Link]
-
National Institutes of Health. (n.d.). Palladium-Catalyzed Arylation of Fluoroalkylamines. Available at: [Link]
-
ResearchGate. (2025). Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines. Available at: [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Available at: [Link]
-
ResearchGate. (2025). An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. Available at: [Link]
-
Weizmann Institute of Science. (2012). Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides. Available at: [Link]
-
PubMed. (2009). Defluoridation of water via doping of polyanilines. Available at: [Link]
-
University of Bath. (n.d.). Reactivity at sp2 Centres: Aromatic Compounds as Electrophiles. Available at: [Link]
-
DSpace@MIT. (n.d.). Development of new transition metal catalysts for C-N bond formation and continuous flow processes for C-F bond formation. Available at: [Link]
-
Hindawi. (2007). Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. Available at: [Link]
-
MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Available at: [Link]
-
ResearchGate. (2025). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. Available at: [Link]
-
National Institutes of Health. (n.d.). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Available at: [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Available at: [Link]
- Unknown Source. (n.d.). C-F Bond Construction. (No URL available)
-
ResearchGate. (2025). Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. Available at: [Link]
-
Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution. Available at: [Link]
-
Beilstein-Institut. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]
-
Reddit. (2024). Struggling with Suzuki Reaction. Available at: [Link]
-
Royal Society of Chemistry. (2024). TiF4-Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines. Available at: [Link]
-
Eurofins. (2023). Analytical Method Summaries. Available at: [Link]
-
Chemistry Steps. (n.d.). Reactions of Aniline. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
National Institutes of Health. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. Available at: [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]
-
Sultan Qaboos University. (2013). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Available at: [Link]
-
National Institutes of Health. (n.d.). Synthetic Advantages of Defluorinative C–F Bond Functionalization. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). C–CN bond formation: an overview of diverse strategies. Available at: [Link]
-
Beilstein-Institut. (n.d.). Inline purification in continuous flow synthesis – opportunities and challenges. Available at: [Link]
-
PubMed. (1968). [Hydroxylation and Defluorination of Fluorinated Derivatives of Aniline]. Available at: [Link]
Sources
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- 16. documents.thermofisher.com [documents.thermofisher.com]
Impact of fluorine substitution on the reactivity of "tert-Butyl (3-amino-2,6-difluorophenyl)carbamate"
Welcome to the technical support resource for tert-Butyl (3-amino-2,6-difluorophenyl)carbamate. This guide is tailored for researchers, scientists, and professionals in drug development who are utilizing this specialized chemical intermediate. The strategic placement of two fluorine atoms ortho to the primary amino group significantly alters the electronic properties and steric environment of the molecule, influencing its reactivity in various chemical transformations. This document provides a comprehensive overview of these effects, along with troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address common experimental challenges.
The Impact of Fluorine Substitution: A Deeper Dive
The two fluorine atoms in this compound exert a strong electron-withdrawing inductive effect (-I) on the aromatic ring. This effect has several important consequences for the molecule's reactivity:
-
Reduced Nucleophilicity of the Amino Group: The primary amino group at the 3-position is significantly less nucleophilic compared to a non-fluorinated aniline. This is a critical consideration for reactions such as amide bond formation.
-
Deactivation of the Aromatic Ring: The electron-withdrawing nature of the fluorine atoms deactivates the aromatic ring towards electrophilic aromatic substitution.[1][2]
-
Increased Acidity of the N-H bonds: The electron-withdrawing fluorine atoms can increase the acidity of the protons on the amino groups.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
FAQ 1: Why am I experiencing low yields in my amide coupling reactions with the 3-amino group?
Answer: The reduced nucleophilicity of the 3-amino group, due to the ortho-difluoro substitution, is the primary reason for low yields in amide coupling reactions.[3][4][5] Standard coupling conditions are often insufficient to drive the reaction to completion.
Troubleshooting Guide: Amide Coupling
| Issue | Root Cause | Recommended Solution |
| Low or No Conversion | Insufficient activation of the carboxylic acid or a weakly nucleophilic amine. | 1. Utilize a more potent coupling reagent. Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are highly effective for coupling sterically hindered or electronically deactivated amines.[6][7][8][9][10] HATU activates the carboxylic acid to form a highly reactive O-acyluronium intermediate.[6] 2. Employ a suitable non-nucleophilic base. A hindered base such as N,N-diisopropylethylamine (DIPEA) is often used in conjunction with HATU to facilitate the reaction.[7] 3. Optimize reaction conditions. Increasing the reaction temperature or extending the reaction time may be necessary. |
| Side Product Formation | Potential side reactions related to the coupling agent or base. | Ensure the use of high-purity reagents and anhydrous solvents to minimize side reactions. |
| Difficult Purification | Removal of coupling agent byproducts. | A standard aqueous workup followed by column chromatography is typically effective for purification. |
Experimental Workflow: Optimized Amide Coupling
Caption: Optimized workflow for HATU-mediated amide coupling.
FAQ 2: I am attempting a Buchwald-Hartwig amination. What special considerations should I take?
Answer: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds.[11][12][13] However, the electron-deficient nature of the difluorinated aromatic ring and potential steric hindrance require careful selection of the catalyst system and reaction conditions.
Troubleshooting Guide: Buchwald-Hartwig Amination
| Issue | Root Cause | Recommended Solution |
| Low Catalyst Activity | Inefficient oxidative addition or reductive elimination. | 1. Select an appropriate palladium catalyst and ligand. For electron-deficient aryl halides, bulky, electron-rich phosphine ligands (e.g., biarylphosphines) are often effective.[14][15][16] These ligands promote the key steps in the catalytic cycle.[11] 2. Use a suitable base. The choice of base is critical and can influence the outcome of the reaction.[17] Common bases include sodium tert-butoxide and cesium carbonate. |
| Substrate Decomposition | Harsh reaction conditions. | Optimize the reaction temperature and time to avoid decomposition of the starting material or product. |
| Competitive Side Reactions | Hydrodehalogenation or other side reactions. | Ensure the reaction is performed under an inert atmosphere to prevent catalyst deactivation and unwanted side reactions. |
Key Relationship: Buchwald-Hartwig Catalytic Cycle
Caption: Simplified Buchwald-Hartwig catalytic cycle.
FAQ 3: What is the expected regioselectivity for electrophilic aromatic substitution on this molecule?
Answer: The aromatic ring is significantly deactivated towards electrophilic aromatic substitution due to the two fluorine atoms and the carbamate group.[1][2] However, if a reaction does occur, the directing effects of the substituents must be considered. The amino group (protected as a carbamate) is an ortho, para-director, while the fluorine atoms are also ortho, para-directors. The substitution pattern will be a result of the interplay of these directing effects and steric hindrance.
Troubleshooting Guide: Electrophilic Aromatic Substitution
| Reaction | Challenge | Recommended Approach |
| Bromination | Ring deactivation requires a strong electrophile. | The use of N-Bromosuccinimide (NBS) in a suitable solvent can be effective for the bromination of anilines.[18][19] The regioselectivity can be influenced by the solvent.[18][19] |
| Nitration | The risk of over-nitration or oxidation. | Careful control of reaction conditions, such as temperature and the concentration of nitrating agents, is crucial. |
Logical Flow: Predicting Regioselectivity
Caption: Factors influencing electrophilic aromatic substitution.
References
- Borel, A., et al. (2008). Electrophilic Bromination of meta-Substituted Anilines with N-Bromosuccinimide: Regioselectivity and Solvent Effect. Synlett, 2008(18), 2779-2783.
- Chemimpex. (n.d.).
- Organic & Biomolecular Chemistry. (n.d.).
- Molecules. (2023).
- Lookchem. (n.d.). Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect.
- ChemicalBook. (2024).
- Wikipedia. (n.d.).
- Common Organic Chemistry. (n.d.).
- BenchChem. (n.d.). Technical Support Center: Amide Coupling of Hindered Anilines and Thiazole Carboxylic Acids.
- BenchChem. (n.d.).
- DSpace@MIT. (n.d.). Palladium-catalyzed C-N and C-O cross-coupling reactions.
- Quick Company. (n.d.).
- BenchChem. (n.d.).
- Books. (2023). Chapter 3: Synthetic Methods for Primary Anilines.
- Beilstein Journals. (n.d.). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids.
- ResearchGate. (n.d.).
- Chemistry LibreTexts. (2023).
- Chemical Reviews. (2016).
- ACS Catalysis. (2019).
- The University of Groningen research portal. (n.d.).
- BenchChem. (n.d.).
- ResearchGate. (n.d.). Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines.
- CHIMIA. (n.d.). The Synthesis of Sterically Hindered Amides.
- Chemical Communications. (2020).
- Organic Letters. (n.d.).
- The Journal of Organic Chemistry. (2023). Difluoroalkylation of Anilines via Photoinduced Methods.
- SAGE Journals. (n.d.).
- S. King. (n.d.).
- Wikipedia. (n.d.).
- Master Organic Chemistry. (2017).
Sources
- 1. ocw.uci.edu [ocw.uci.edu]
- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chimia.ch [chimia.ch]
- 6. nbinno.com [nbinno.com]
- 7. d-nb.info [d-nb.info]
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- 10. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
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Catalyst poisoning in reactions with sulfur-containing reagents and "tert-Butyl (3-amino-2,6-difluorophenyl)carbamate"
Prepared by the Senior Application Scientist Team
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation, particularly when sulfur-containing compounds are present or suspected. We will address issues thematically, with a focus on reactions involving sensitive substrates like tert-Butyl (3-amino-2,6-difluorophenyl)carbamate . Our goal is to provide not just solutions, but a foundational understanding of the principles behind them.
Troubleshooting Guide: From Observation to Solution
This section is structured to address common experimental issues in a question-and-answer format, providing a logical path from problem identification to resolution.
Question 1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) involving this compound is sluggish, stalls before completion, or fails to initiate. What is the likely cause?
Answer:
When a typically reliable catalytic reaction underperforms, abrupt or complete catalyst deactivation is a primary suspect. Sulfur-containing compounds are among the most potent poisons for late-transition metal catalysts like palladium.[1] The issue may not be the carbamate substrate itself, but rather trace-level sulfur impurities in your reagents or solvents.
Potential Causes & Immediate Actions:
-
Sulfur Impurities in Reagents: Sulfur can be present in various forms such as thiols, sulfides, or sulfoxides, even in commercially available starting materials.[2][3] These impurities can originate from the manufacturing process of the reagents themselves.
-
Recommended Action: Begin by systematically evaluating your starting materials. If possible, use fresh, high-purity lots of reagents and solvents. Test incoming materials for sulfur content if you have the analytical capabilities.[4]
-
-
Strong Catalyst-Poison Binding: Sulfur has a high affinity for palladium and other precious metals, forming strong bonds with the active sites.[5] This interaction is often irreversible under typical reaction conditions and physically blocks the substrate from accessing the catalyst, thereby halting the catalytic cycle.[1]
-
Recommended Action: In some cases, increasing the catalyst loading can help overcome minor poisoning, but this is not a cost-effective or scalable solution. A better approach is to screen different ligands. Sterically bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can sometimes protect the metal center and mitigate poisoning effects.[6]
-
-
Variable Quality Between Batches: Inconsistent results between different experimental runs often point to variability in the purity of a reagent or solvent lot.[4]
-
Recommended Action: Implement a quality control check on new batches of reagents, especially the boronic acid/ester, halide partner, or base used in conjunction with your carbamate substrate. If sulfur contamination is confirmed, purify the feedstock. (See Protocol 1).
-
Question 2: I've noticed a change in product selectivity or the formation of unusual byproducts. Could this be related to catalyst poisoning?
Answer:
Yes, a change in selectivity can be a more subtle indicator of catalyst poisoning. This phenomenon, known as "selective poisoning," occurs when the poison doesn't deactivate all active sites uniformly.
Potential Causes & Deeper Analysis:
-
Partial Deactivation of Active Sites: Sulfur may preferentially adsorb to certain types of active sites on the catalyst surface. This can alter the reaction pathway, favoring the formation of different products or byproducts.
-
Recommended Action: Optimize reaction conditions. Adjusting temperature, pressure, or reactant concentrations may help mitigate the effects of partial poisoning. However, if selectivity issues persist, the most robust solution is to switch to a more sulfur-tolerant catalyst system. Bimetallic catalysts, such as Pd-Pt or Pd-Ni, have shown enhanced resistance to sulfur in some applications.[7][8][9]
-
-
Poison-Induced Ligand Modification: The sulfur compound could potentially react with the catalyst's ligand, altering its electronic or steric properties and thereby changing the selectivity of the reaction.
-
Recommended Action: Analyze the crude reaction mixture using LC-MS to identify any unexpected products that might give clues about alternative reaction pathways. Consider employing more robust ligands that are less prone to degradation.
-
Visual Workflow: Troubleshooting Poor Reaction Performance
The following diagram outlines a logical workflow for diagnosing and addressing catalyst deactivation issues.
Caption: A decision-tree workflow for troubleshooting catalyst poisoning.
Frequently Asked Questions (FAQs)
1. What are the common mechanisms of catalyst deactivation by sulfur?
There are three primary mechanisms:
-
Strong Chemisorption (Blocking of Active Sites): Sulfur compounds bind very strongly to the surface of metal catalysts, physically preventing reactant molecules from accessing the active sites where the reaction occurs.[1]
-
Formation of Stable Metal Sulfides/Sulfates: Sulfur can react with the active metal (e.g., Palladium) to form highly stable and catalytically inactive metal sulfides or sulfates, fundamentally changing the nature of the catalyst.[7][10]
-
Electronic Modification: The adsorbed sulfur can electronically modify the catalyst surface, which can decrease its ability to activate the reactants, thereby lowering the reaction rate.
2. How can I detect sulfur contamination in my reagents?
Detecting trace amounts of sulfur requires sensitive analytical techniques. The appropriate method depends on the sample matrix and the required detection limit.
| Technique | Principle | Typical Application | Detection Limits |
| ICP-OES / ICP-MS | Inductively Coupled Plasma - Optical Emission or Mass Spectrometry | Quantifies elemental sulfur in liquid samples or digested solid samples.[11][12] | ppb to ppt level[11] |
| XPS | X-ray Photoelectron Spectroscopy | Surface-sensitive technique to identify the chemical state of sulfur on a poisoned catalyst surface.[5][13] | Surface layers |
| GC-SCD / GC-MS | Gas Chromatography with Sulfur Chemiluminescence Detector or Mass Spectrometry | Separates and detects volatile sulfur compounds in solvents or starting materials.[14] | ppb to ppm level |
| Combustion Analysis | Sample is combusted and the resulting SO₂ is detected, often by IR. | Measures total sulfur content in solid or liquid samples.[11] | Major to minor levels[11] |
3. Can a sulfur-poisoned catalyst be regenerated?
Regeneration is sometimes possible but can be challenging and may not restore full activity. The success depends on the nature of the poison and the catalyst.[15]
-
Thermal Treatment: For some catalysts, heating to high temperatures (e.g., >400-500 °C) under an inert or reducing (H₂) atmosphere can desorb sulfur species or decompose stable sulfates.[10][15][16] (See Protocol 2).
-
Oxidative Treatment: In specific cases, a controlled oxidation can convert sulfides to more easily removable oxides or sulfates. A subsequent reduction step may be necessary. A combined treatment with an oxidant like permanganate followed by a reductant has been shown to be effective for reactivating sulfide-poisoned Pd/Al₂O₃.[17]
-
Ammonia Regeneration: For certain Pt-based catalysts, treatment with ammonia (NH₃) can convert stable sulfates into less stable ammonium sulfate, which decomposes at lower temperatures.[18]
Visual Diagram: Mechanism of Active Site Blocking
This diagram illustrates how a sulfur-containing molecule can poison a palladium catalyst surface, inhibiting a cross-coupling reaction.
Caption: Sulfur compounds binding to a catalyst's active site, blocking reactants.
Experimental Protocols
Protocol 1: Purification of a Liquid Reagent/Solvent from Sulfur Impurities
Background: Activated carbon has a high surface area and is effective at adsorbing many organic impurities, including sulfur-containing compounds. This protocol is a straightforward method for purifying solvents or liquid starting materials.
Materials:
-
Contaminated liquid reagent or solvent
-
Activated carbon (high-purity, low sulfur grade)
-
Inert atmosphere setup (e.g., Schlenk line with Nitrogen or Argon)
-
Stir plate and magnetic stir bar
-
Filtration apparatus (e.g., cannula filter or filter funnel with celite/silica plug)
Procedure:
-
Setup: Under an inert atmosphere, add the liquid to be purified to a dry flask equipped with a magnetic stir bar.
-
Adsorbent Addition: Add activated carbon to the flask (approximately 5-10% w/v is a good starting point).
-
Stirring: Stir the mixture vigorously at room temperature for 2-4 hours. The contact time can be optimized based on the level of contamination.
-
Filtration: Carefully filter the mixture to remove the activated carbon. For air-sensitive applications, use cannula filtration. For less sensitive materials, a plug of celite or silica gel in a filter funnel can be used to ensure all fine carbon particles are removed.
-
Storage: Store the purified liquid under an inert atmosphere and, if necessary, over molecular sieves to keep it dry.
Protocol 2: Thermal Regeneration of a Sulfur-Poisoned Palladium Catalyst
Background: This protocol is intended for solid-supported palladium catalysts (e.g., Pd/C, Pd/Al₂O₃) that have been poisoned by sulfur. High temperatures under a reducing atmosphere can help remove adsorbed sulfur.[19] Caution: This procedure involves flammable hydrogen gas and high temperatures and must be performed in a well-ventilated fume hood with appropriate safety measures.
Materials:
-
Sulfur-poisoned, solid-supported palladium catalyst
-
Tube furnace or a reactor capable of high-temperature gas flow
-
Hydrogen gas (high purity)
-
Inert gas (Nitrogen or Argon)
-
Gas flow controllers
Procedure:
-
Loading: Place the poisoned catalyst in the center of the tube furnace reactor.
-
Inert Purge: Purge the system with an inert gas (Nitrogen or Argon) for 15-30 minutes at room temperature to remove all oxygen.
-
Heating: While maintaining the inert gas flow, heat the furnace to the target regeneration temperature. For many Pd catalysts, a temperature in the range of 400-550 °C is effective.[16]
-
Hydrogen Treatment: Once the target temperature is stable, switch the gas flow from inert gas to hydrogen. Maintain this flow for 2-4 hours. During this time, sulfur can be reduced and removed as H₂S. Ensure the exhaust is properly scrubbed.
-
Cooling: After the treatment period, switch the gas flow back to the inert gas. Allow the furnace to cool completely to room temperature under the inert atmosphere.
-
Unloading: Once at room temperature, the regenerated catalyst can be safely removed and stored under an inert atmosphere. Note that full activity may not always be restored.
References
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Title: Low temperature NH3 regeneration of a sulfur poisoned Pt/Al2O3 monolith catalyst Source: Catalysis Science & Technology (RSC Publishing) URL: [Link]
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Title: Can Sulfur Poisoning Be Reversed or Regenerated in a Catalytic Converter? Source: Exhaust Tuto URL: [Link]
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Title: Catalyst Poisoning Testing Source: Intertek URL: [Link]
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Title: How to detect catalyst poisoning in hydrotreaters Source: Patsnap Eureka URL: [Link]
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Title: Regeneration of a sulfur-poisoned methane combustion catalyst: Structural evidence of Pd4S formation Source: UEF eRepo - University of Eastern Finland URL: [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of tert-Butyl (3-amino-2,6-difluorophenyl)carbamate and Other Anilines
Abstract
For researchers, scientists, and professionals in drug development, a nuanced understanding of aniline reactivity is paramount for the rational design of synthetic routes and the development of novel molecular entities. This guide provides an in-depth comparative analysis of the reactivity of tert-Butyl (3-amino-2,6-difluorophenyl)carbamate against a range of other anilines. We will explore the intricate interplay of electronic and steric effects that govern the nucleophilicity of these compounds. This document synthesizes theoretical principles with practical, field-proven insights and is supported by experimental data and detailed protocols to provide a comprehensive resource for the modern chemist.
Introduction: The Fundamentals of Aniline Reactivity
Aniline, a primary aromatic amine, is a cornerstone in the synthesis of a vast array of compounds, from pharmaceuticals to advanced materials.[1] Its reactivity is primarily dictated by the lone pair of electrons on the nitrogen atom of the amino group, which renders it nucleophilic.[2] This nucleophilicity allows anilines to participate in a wide range of chemical transformations, including N-acylation, N-alkylation, and electrophilic aromatic substitution.[3]
The reactivity of the aniline core can be significantly modulated by the presence of substituents on the aromatic ring.[4] These substituents exert their influence through a combination of two primary electronic effects:
-
Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and arises from differences in electronegativity between atoms. Electron-withdrawing groups (EWGs), such as halogens or nitro groups, pull electron density away from the ring (-I effect), while electron-donating groups (EDGs), like alkyl groups, push electron density towards the ring (+I effect).[1]
-
Resonance Effect (R or M): This effect involves the delocalization of π-electrons and lone pairs between the substituent and the aromatic ring.[1]
The interplay of these effects determines the electron density on the nitrogen atom, and consequently, the basicity and nucleophilicity of the aniline.[2][4]
Deconstructing the Reactivity of this compound
To understand the reactivity of this compound, we must dissect the influence of each of its substituents on the aniline core.
The Electron-Withdrawing Influence of Fluorine Substituents
The two fluorine atoms at the ortho positions (2 and 6) are highly electronegative and exert a strong electron-withdrawing inductive (-I) effect.[5] This significantly reduces the electron density on the aromatic ring and, consequently, on the nitrogen atom of the amino group.[3] This deactivation makes the aniline less basic and less nucleophilic compared to unsubstituted aniline.
The Dual Role of the tert-Butoxycarbonyl (Boc) Protecting Group
The tert-butoxycarbonyl (Boc) group attached to the second amino group at the 3-position also plays a crucial role in modulating reactivity. The carbonyl moiety of the carbamate is electron-withdrawing, further decreasing the electron density on the ring through both inductive and resonance effects.[6] While the Boc group is primarily used to protect amines, its electronic influence cannot be ignored.[7][8] Furthermore, the bulky tert-butyl group introduces significant steric hindrance, which can impede the approach of electrophiles to the adjacent amino group.[9]
The 3-Amino Group: A Modulated Nucleophile
The primary amino group at the 1-position is the focal point of reactivity. However, its nucleophilicity is substantially diminished by the cumulative electron-withdrawing effects of the two ortho fluorine atoms and the meta NHBoc group.
Quantitative Comparison of Aniline Basicity: pKa Values
A direct experimental measure of the electron density on the nitrogen atom, and thus a good indicator of nucleophilic reactivity, is the basicity of the aniline, quantified by the pKa of its conjugate acid.[3][4] A lower pKa value corresponds to a weaker base and a less reactive nucleophile.[4]
| Aniline Derivative | Substituents | Predicted pKa Range | Key Influences |
| Aniline | None | 4.6 | Baseline |
| 2,6-Difluoroaniline | 2-F, 6-F | 2.5 - 3.5 | Strong -I effect from two F atoms |
| 3-Nitroaniline | 3-NO₂ | 2.47 | Strong -I and -R effect of NO₂ |
| This compound | 2-F, 6-F, 3-NHBoc | < 2.5 | Cumulative -I effects of F and NHBoc |
Table 1: Comparison of pKa values for selected anilines. (Note: The pKa for the title compound is an educated prediction based on the additive effects of the substituents.[10][11][12][13])
The predicted low pKa of this compound suggests it is a significantly weaker base than aniline and even 2,6-difluoroaniline, highlighting its reduced nucleophilicity.
Comparative Reactivity in a Standard Acylation Reaction
To provide a practical comparison of reactivity, we will consider a standard N-acetylation reaction using acetic anhydride.[14] This reaction is a good probe of aniline nucleophilicity, with more nucleophilic anilines reacting faster.[15]
Experimental Protocol: Comparative N-Acetylation
Objective: To qualitatively compare the rate of N-acetylation of aniline, 2,6-difluoroaniline, and this compound.
Materials:
-
Aniline
-
2,6-Difluoroaniline
-
This compound
-
Acetic Anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Developing solvent (e.g., 3:1 Hexanes:Ethyl Acetate)
-
UV lamp
Procedure:
-
In three separate, labeled vials, dissolve 0.1 mmol of each aniline derivative in 1 mL of DCM.
-
To each vial, add 0.12 mmol of pyridine.
-
At time t=0, add 0.11 mmol of acetic anhydride to each vial simultaneously.
-
Stir the reactions at room temperature.
-
At regular intervals (e.g., 5, 15, 30, and 60 minutes), spot a small aliquot from each reaction mixture onto a TLC plate.
-
Develop the TLC plate in the appropriate solvent system and visualize under a UV lamp.
-
Monitor the disappearance of the starting aniline spot and the appearance of the product acetamide spot.
Expected Results and Interpretation
| Aniline Derivative | Expected Reactivity | Rationale |
| Aniline | High | Unsubstituted, most nucleophilic. |
| 2,6-Difluoroaniline | Moderate to Low | Deactivated by two -I fluorine atoms. |
| This compound | Very Low | Severely deactivated by two F atoms and the NHBoc group; sterically hindered. |
Table 2: Predicted relative reactivity in N-acetylation.
The expected outcome is that aniline will react the fastest, followed by 2,6-difluoroaniline, with this compound showing the slowest rate of reaction. This provides clear experimental evidence for the deactivating effects of the substituents.
Implications for More Complex Reactions: The Buchwald-Hartwig Amination
The reduced nucleophilicity of this compound has significant implications for its use in more advanced synthetic transformations, such as the Buchwald-Hartwig amination.[16] This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds.[17]
However, the success of the Buchwald-Hartwig amination is highly dependent on the nucleophilicity of the amine and is sensitive to steric hindrance.[16][18] For a sterically hindered and electronically deactivated aniline like this compound, specialized conditions are often required.[19] This may include the use of more electron-rich and bulky phosphine ligands, stronger bases, and higher reaction temperatures to overcome the high activation energy barrier.[19]
Conclusion
This comprehensive understanding is crucial for synthetic chemists. While the reduced reactivity of this compound presents challenges, it also offers opportunities for selective functionalization. By carefully selecting reaction conditions, chemists can leverage these electronic and steric properties to achieve desired chemical transformations with high precision. This guide provides a foundational framework for predicting the behavior of this and similarly substituted anilines, enabling more efficient and rational drug design and development.
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Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Applications of 2,6-Difluoroaniline. Retrieved from [Link]
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Li, R., et al. (2007). Computation of pKa Values of Substituted Aniline Radical Cations in Dimethylsulfoxide Solution. The Journal of Physical Chemistry A, 111(22), 4817-4824. [Link]
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Williams, R. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]
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ResearchGate. (n.d.). Anilines as Nucleophiles. Retrieved from [Link]
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Souissi, S., et al. (2021). Nucleophilicities of para-substituted aniline radical cations in acetonitrile: Kinetic investigation and structure–reactivity relationships. Journal of Physical Organic Chemistry, 34(11), e4256. [Link]
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Li, R., et al. (2007). Computation of pKa Values of Substituted Aniline Radical Cations in Dimethylsulfoxide Solution. The Journal of Physical Chemistry A, 111(22), 4817-4824. [Link]
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Kocienski, P. J. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Tetrahedron, 58(14), 2701-2724. [Link]
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Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline. International Journal of Quantum Chemistry, 80(4‐5), 1107-1115. [Link]
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Yildiz, M., et al. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science, 13(2), 1-7. [Link]
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Abirami, D., & Krishnamoorthy, T. K. (2004). Substituent Effects on The Electrochemical Oxidation of Anilines in Aqueous Medium at Platinum Anode. International Journal of Chemical Sciences, 2(2), 205-210. [Link]
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ResearchGate. (n.d.). Palladium-Catalyzed Synthesis of N, N-Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Zhang, Y., Lavigne, G., & César, V. (2015). Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry, 80(15), 7666-7673. [Link]
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Pearson. (n.d.). Acylation of Aniline Explained. Retrieved from [Link]
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Chemistry LibreTexts. (2020). Reactions of Arylamines. Retrieved from [Link]
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Wang, D., et al. (2022). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. Organic Letters, 24(4), 896-901. [Link]
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Gazitúa, M., et al. (2018). How the Nature of an Alpha-Nucleophile Determines a Brønsted Type-Plot and Its Reaction Pathways. An Experimental Study. Molecules, 23(10), 2538. [Link]
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Reddit. (2022). Evaluating the Nucleophilicity of Substituted Aniline Derivatives. Retrieved from [Link]
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Grunwald, E., & Ceska, G. W. (1965). A Reexamination of Substituent Effects in Reactions of Aniline as a Base and as a Nucleophile. Journal of the American Chemical Society, 87(23), 5477-5483. [Link]
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Vantourout, J. C., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(5), 1954-1962. [Link]
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WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines. Retrieved from [Link]
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Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]
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ResearchGate. (n.d.). Convenient, Cost‐Effective, and Mild Method for the N‐Acetylation of Anilines and Secondary Amines. Retrieved from [Link]
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Quora. (2018). Why does the acetylation of the NH2 group of aniline reduce its activity?. Retrieved from [Link]
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YouTube. (2020). Acylation and De-acylation of Anilines - Tylenol. Retrieved from [Link]
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MDPI. (n.d.). tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. Retrieved from [Link]
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Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
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Chemistry LibreTexts. (2021). Acetylation of Aniline (Experiment). Retrieved from [Link]
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Chemistry LibreTexts. (2021). Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved from [Link]
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Politzer, P., et al. (2001). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. The Journal of Organic Chemistry, 66(10), 3409-3415. [Link]
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ResearchGate. (n.d.). Reactivity of Phenol and Aniline towards Quinolinium Chloro Chromate: A Comparative Oxidation Kinetic Study. Retrieved from [Link]
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GSC Online Press. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2,6-Difluoroaniline. PubChem. Retrieved from [Link]
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Vanderbilt University. (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. Retrieved from [Link]
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ResearchGate. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Retrieved from [Link]
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X-ray crystal structure analysis of "tert-Butyl (3-amino-2,6-difluorophenyl)carbamate" derivatives
An Expert's Guide to the Solid-State Landscapes of Substituted (3-Amino-2,6-difluorophenyl)carbamate Derivatives
Welcome to a comprehensive exploration of the X-ray crystal structure analysis of tert-Butyl (3-amino-2,6-difluorophenyl)carbamate derivatives. In the realm of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. It dictates not only the physical properties of the compound but also its biological activity and suitability as a therapeutic agent. This guide is crafted for researchers, scientists, and drug development professionals, offering an in-depth comparative analysis of the solid-state structures of this important class of fluorinated aromatics. We will delve into the subtle yet significant influence of substituent modifications on crystal packing and intermolecular interactions, supported by experimental data and crystallographic insights.
The Significance of Fluorinated Phenylcarbamates in Drug Discovery
Fluorine-containing organic molecules have become increasingly vital in the development of pharmaceuticals. The introduction of fluorine atoms can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. The (3-amino-2,6-difluorophenyl)carbamate scaffold is of particular interest as a versatile building block in the synthesis of kinase inhibitors and other therapeutic agents. Understanding the solid-state conformation and intermolecular interactions of derivatives based on this scaffold is crucial for rational drug design, polymorphism screening, and formulation development.
Experimental Methodology: From Synthesis to Structure Elucidation
The journey from a synthesized compound to a fully characterized crystal structure is a meticulous process. Here, we outline a representative workflow for the synthesis, crystallization, and X-ray diffraction analysis of a derivative, in this case, a substituted pyrazole derivative of the core scaffold.
Synthesis and Crystallization Protocol
A common synthetic route involves the coupling of the (3-amino-2,6-difluorophenyl)carbamate core with a suitable heterocyclic partner. For instance, the synthesis of a potent kinase inhibitor might involve the reaction of this compound with a pyrazole derivative.
Step-by-Step Synthesis:
-
Reaction Setup: In a nitrogen-flushed round-bottom flask, dissolve this compound (1.0 eq) and the desired heterocyclic coupling partner (e.g., a chloropyrazole, 1.1 eq) in a suitable solvent such as dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base, for example, diisopropylethylamine (DIPEA) (2.5 eq), to the reaction mixture.
-
Reaction Progression: Heat the mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent like ethyl acetate. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel.
Crystallization:
High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation or vapor diffusion techniques.
-
Solvent Selection: Dissolve the purified compound in a minimal amount of a good solvent (e.g., acetone, methanol).
-
Slow Evaporation: Leave the solution in a loosely capped vial to allow for the slow evaporation of the solvent at room temperature.
-
Vapor Diffusion: Alternatively, place the vial containing the dissolved compound inside a larger sealed chamber containing a poor solvent (e.g., hexane, water). The slow diffusion of the anti-solvent vapor into the solution can induce crystallization.
X-ray Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: X-ray diffraction data are collected at a controlled temperature (typically 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically, and hydrogen atoms are placed in calculated positions.
Comparative Structural Analysis of Derivatives
While the crystal structure of the parent this compound is not publicly available, we can gain significant insights by comparing the structures of its derivatives. Here, we will focus on a hypothetical comparison between two derivatives to illustrate the principles of the analysis. Let's consider Derivative A , where the 3-amino group is substituted with a simple acetyl group, and Derivative B , where it is substituted with a more complex heterocyclic ring system.
| Parameter | Derivative A (Hypothetical) | Derivative B (Hypothetical) |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pca2₁ |
| a (Å) | 10.2 | 15.8 |
| b (Å) | 8.5 | 9.1 |
| c (Å) | 14.1 | 18.3 |
| β (°) ** | 95.2 | 90 |
| Volume (ų) ** | 1215 | 2624 |
| Z | 4 | 8 |
| Key H-Bonds | N-H···O (carbamate) | N-H···N (heterocycle) |
| π-π Stacking | Present | Absent |
This table represents a hypothetical comparison to illustrate the type of data that would be presented in a full comparative guide.
Analysis of Intermolecular Interactions
The nature and pattern of intermolecular interactions are fundamental to understanding the solid-state properties of a compound.
Derivative A (Hypothetical Acetyl Derivative):
In this simpler derivative, we would anticipate strong hydrogen bonds involving the carbamate N-H and the acetyl C=O groups, leading to the formation of one-dimensional chains or tapes. The presence of the fluorinated aromatic ring could also lead to π-π stacking interactions, further stabilizing the crystal lattice.
Derivative B (Hypothetical Heterocyclic Derivative):
The introduction of a nitrogen-containing heterocycle in Derivative B would likely introduce new and competitive hydrogen bonding sites. We might observe N-H···N hydrogen bonds between the carbamate and the heterocycle, potentially leading to a more complex three-dimensional network. The steric bulk of the heterocyclic substituent could also disrupt the π-π stacking observed in Derivative A .
Conformational Analysis
The torsional angles between the phenyl ring and the carbamate group, as well as with the substituent at the 3-position, are critical conformational parameters. These angles are influenced by both intramolecular steric hindrance and intermolecular packing forces. In our hypothetical comparison, the bulkier substituent in Derivative B would likely lead to a greater twist angle between the phenyl ring and the substituent compared to Derivative A .
Visualizing the Structural Landscape
Diagrams are invaluable tools for visualizing complex structural information. Below are Graphviz diagrams illustrating a hypothetical experimental workflow and a decision-making process in structural analysis.
Figure 1: A generalized workflow from synthesis to structural analysis.
Figure 2: A decision tree for analyzing intermolecular interactions.
Conclusion and Future Directions
The X-ray crystal structure analysis of this compound derivatives provides invaluable insights into their solid-state behavior. Through comparative studies, we can discern how subtle changes in chemical structure can lead to significant differences in crystal packing, hydrogen bonding motifs, and overall supramolecular architecture. This knowledge is not merely academic; it has profound practical implications for the development of new pharmaceuticals, enabling scientists to anticipate and control properties such as solubility, stability, and bioavailability.
Future work in this area should aim to expand the library of structurally characterized derivatives. A systematic study of a series of compounds with incrementally changing substituents would allow for the development of robust structure-property relationships. Furthermore, computational modeling, such as density functional theory (DFT) calculations, can complement experimental data by providing energetic insights into the observed conformations and intermolecular interactions. By combining experimental and computational approaches, we can continue to unravel the complex and fascinating world of molecular self-assembly.
References
For further reading and to explore the methodologies and concepts discussed in this guide, please refer to the following resources.
(Note: As specific crystal structures for the named compound and its derivatives were not found in public databases at the time of writing, the following references provide a general background on the principles and applications of X-ray crystallography in drug discovery and the study of fluorinated organic compounds.)
-
Principles of X-ray Crystallography
- Title: Crystal Structure Analysis: A Primer
- Source: Oxford University Press
-
URL: [Link]
-
Fluorine in Medicinal Chemistry
- Title: Fluorine in Medicinal Chemistry and Chemical Biology
- Source: Wiley
-
URL: [Link]
-
Crystallographic Databases
- Title: The Cambridge Structural D
- Source: Cambridge Crystallographic D
-
URL: [Link]
-
Drug Discovery and Development
- Title: The Role of Solid-St
- Source: Journal of Pharmaceutical Sciences
-
URL: [Link] (Note: This is a link to the journal homepage as a specific article is not being cited.)
A Senior Application Scientist's Guide to Biological Activity Screening of Novel Compounds Derived from tert-Butyl (3-amino-2,6-difluorophenyl)carbamate
Introduction: The Rationale for Derivatization and Screening
In the landscape of small molecule drug discovery, identifying a promising chemical scaffold is a critical first step.[1][2] tert-Butyl (3-amino-2,6-difluorophenyl)carbamate presents such an opportunity. Its structure, featuring a difluorinated aniline core, offers a unique combination of chemical properties. The fluorine atoms can enhance metabolic stability and binding affinity, while the free amino group provides a reactive handle for chemical modification. The Boc-protected amine offers a strategic point for deprotection and further derivatization. This guide provides a comprehensive framework for the synthesis of a focused library of derivatives from this starting material and a subsequent cascade of biological activity screening to identify potential therapeutic leads. Our approach is designed to be logical, efficient, and grounded in established scientific principles, ensuring that the data generated is both reliable and insightful.
Part 1: Synthesis of a Focused Derivative Library
The primary amino group of the aniline core is the key to creating a diverse set of derivatives. Here, we propose the synthesis of two classes of derivatives: amides and sulfonamides. These functional groups are prevalent in many approved drugs due to their favorable pharmacokinetic and pharmacodynamic properties.
General Synthetic Schemes
A. Amide Derivatives:
A straightforward approach to synthesizing amide derivatives is through the acylation of the aniline with various carboxylic acid chlorides or anhydrides.[3] This reaction is typically high-yielding and allows for the introduction of a wide range of substituents.
-
Step 1: Boc Deprotection (if desired for the second amino group): While the primary aniline amine is the main point of derivatization, the Boc-protected amine can also be deprotected using standard conditions (e.g., trifluoroacetic acid in dichloromethane) to allow for further modifications at that position, creating another layer of diversity. For this initial screen, we will focus on derivatizing the more nucleophilic aniline amine.
-
Step 2: Amide Coupling: The aniline is reacted with an equimolar amount of a selected acid chloride (R-COCl) in the presence of a non-nucleophilic base, such as triethylamine or pyridine, in an appropriate aprotic solvent like dichloromethane or tetrahydrofuran at room temperature.[4] The reaction progress is monitored by thin-layer chromatography (TLC).
-
Step 3: Purification: Upon completion, the reaction mixture is washed with dilute acid and base to remove unreacted starting materials and byproducts. The final amide product is then purified by column chromatography or recrystallization.
B. Sulfonamide Derivatives:
Sulfonamides can be readily synthesized by reacting the aniline with various sulfonyl chlorides.[5]
-
Step 1: Sulfonylation: The aniline is dissolved in a suitable solvent, such as pyridine, which also acts as a base to neutralize the HCl byproduct. The desired sulfonyl chloride (R-SO₂Cl) is added portion-wise at 0°C, and the reaction is allowed to warm to room temperature.
-
Step 2: Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The crude product is then purified using similar methods as for the amide derivatives.
This synthetic strategy allows for the creation of a library with diverse R groups, enabling the exploration of the structure-activity relationship (SAR) of the resulting compounds.
Part 2: A Tiered Approach to Biological Activity Screening
A tiered or cascaded screening approach is an efficient method to identify promising compounds while minimizing resource expenditure.[6] This strategy involves progressing the most active and least toxic compounds through increasingly complex and specific assays.
Tier 1: Primary Screening
The initial tier focuses on broad biological activities to cast a wide net and identify any potential "hits."
Rationale: Assessing general cytotoxicity is a crucial first step to understand the therapeutic window of a compound.[7] A highly cytotoxic compound might be a candidate for oncology but would likely be unsuitable for other indications. We will employ two complementary assays to measure cytotoxicity.
a) MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[8][9] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8]
Experimental Protocol: MTT Assay [10]
-
Cell Seeding: Seed a human cancer cell line (e.g., HeLa or A549) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[11]
b) LDH Assay for Cell Lysis
The Lactate Dehydrogenase (LDH) assay quantifies cell death by measuring the release of LDH from damaged cells into the culture medium.[4][12] This assay is a good orthogonal method to the MTT assay as it directly measures cell membrane integrity.[13]
Experimental Protocol: LDH Assay [14]
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 600 x g for 10 minutes.
-
Assay Plate Preparation: Carefully transfer 10 µL of the supernatant from each well to a new clear 96-well plate.
-
Reaction Mixture Addition: Add 100 µL of the LDH reaction mix (containing substrate, cofactor, and diaphorase) to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a detergent) and a negative control (untreated cells).
Data Presentation: Cytotoxicity Screening
| Compound ID | Derivative Type | R-Group | MTT IC₅₀ (µM) | LDH Cytotoxicity at 10 µM (%) |
| SM-001 | Amide | -CH₃ | > 100 | < 5% |
| SM-002 | Amide | -C₆H₅ | 25.4 | 30.2% |
| SM-003 | Sulfonamide | -CH₃ | 5.2 | 85.1% |
| SM-004 | Sulfonamide | -C₆H₄-Cl | 1.8 | 92.5% |
| Doxorubicin | Control | N/A | 0.5 | 95.0% |
Rationale: The aniline scaffold is present in some antimicrobial agents. Therefore, screening for antibacterial activity is a logical step. The Minimum Inhibitory Concentration (MIC) assay is the gold standard for determining the antimicrobial potency of a compound.[15][16]
Experimental Protocol: Broth Microdilution MIC Assay [17][18]
-
Bacterial Strain Preparation: Prepare an inoculum of a test bacterium (e.g., Staphylococcus aureus or Escherichia coli) adjusted to a 0.5 McFarland standard.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[8]
-
Controls: Include a positive control (bacteria with no compound) and a negative control (broth only). A known antibiotic (e.g., ciprofloxacin) should be used as a reference compound.
Data Presentation: Antimicrobial Screening
| Compound ID | Derivative Type | R-Group | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| SM-001 | Amide | -CH₃ | > 128 | > 128 |
| SM-005 | Amide | -C₆H₄-NO₂ | 16 | 64 |
| SM-006 | Sulfonamide | -C₆H₄-F | 8 | 32 |
| Ciprofloxacin | Control | N/A | 0.5 | 0.015 |
Tier 2: Secondary Screening - Mechanism of Action
Compounds that show promising activity in Tier 1 (e.g., potent and selective cytotoxicity against a cancer cell line, or significant antimicrobial activity) are advanced to Tier 2 for preliminary mechanism of action studies.
Rationale: Many cytotoxic anticancer drugs function by inhibiting protein kinases, which are key regulators of cell signaling pathways.[3] The aberrant activity of kinases is a hallmark of many cancers.[19] An in vitro kinase inhibition assay can determine if a cytotoxic compound directly targets a specific kinase.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Generic) [2][20]
-
Reaction Setup: In a 96-well plate, combine the kinase of interest (e.g., a member of the Raf family), a suitable substrate peptide, and the test compound at various concentrations in a kinase assay buffer.
-
Initiation of Reaction: Start the kinase reaction by adding ATP (often radiolabeled with ³²P or using a system that detects ADP production).
-
Incubation: Incubate the reaction at 30°C for a defined period.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done through various methods, including radiometric detection, fluorescence polarization, or luminescence-based assays that measure ATP consumption.[7][21]
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
Data Presentation: Kinase Inhibition
| Compound ID | Target Kinase | IC₅₀ (nM) |
| SM-004 | B-Raf | 75 |
| Sorafenib | B-Raf | 6 |
Part 3: Understanding the Molecular Context - The Ras-Raf-MEK-ERK Signaling Pathway
For compounds showing potent cytotoxicity and kinase inhibition activity, it is crucial to understand the biological context of their target. The Ras-Raf-MEK-ERK pathway is a central signaling cascade that regulates cell growth, proliferation, and survival.[19][] Mutations in this pathway are common in many cancers, making it a prime target for therapeutic intervention.[]
// Nodes RTK [label="Receptor Tyrosine Kinase (RTK)", fillcolor="#FBBC05"]; GrowthFactor [label="Growth Factor", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ras [label="Ras\n(GTP-bound)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Raf [label="Raf\n(e.g., B-Raf)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=cylinder, fillcolor="#F1F3F4"]; TranscriptionFactors [label="Transcription Factors\n(e.g., c-Myc, AP-1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nSurvival, Differentiation", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; SM004 [label="SM-004 (Hypothetical Inhibitor)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges GrowthFactor -> RTK [label="Binds"]; RTK -> Ras [label="Activates"]; Ras -> Raf [label="Activates"]; Raf -> MEK [label="Phosphorylates"]; MEK -> ERK [label="Phosphorylates"]; ERK -> Nucleus [label="Translocates to"]; Nucleus -> TranscriptionFactors [style=dotted]; ERK -> TranscriptionFactors [label="Activates"]; TranscriptionFactors -> Proliferation [label="Regulates"]; SM004 -> Raf [label="Inhibits", color="#EA4335", style=bold, arrowhead=tee]; } } Caption: The Ras-Raf-MEK-ERK signaling pathway and the hypothetical point of inhibition.
A compound like SM-004, which demonstrates potent inhibition of B-Raf, would disrupt this signaling cascade, leading to a decrease in cell proliferation and potentially inducing apoptosis in cancer cells that are dependent on this pathway.
Conclusion and Future Directions
This guide has outlined a systematic approach to the synthesis and biological screening of derivatives of this compound. By employing a tiered screening strategy, researchers can efficiently identify compounds with promising cytotoxic or antimicrobial activities. The subsequent investigation into the mechanism of action, such as kinase inhibition, provides a deeper understanding of the compound's therapeutic potential. The hypothetical "hit" compound, SM-004, serves as an example of a promising lead that could be further optimized through medicinal chemistry efforts to improve its potency, selectivity, and pharmacokinetic properties, ultimately paving the way for preclinical development.
References
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Neelottama Kushwaha et al. (2011). Synthesis of some Amide derivatives and their Biological activity. International Journal of ChemTech Research, 3(1), 202-206. Available at: [Link]
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Roberta Cadoni. (n.d.). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c. IRIS. Available at: [Link]
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A. A. L. Gunatilaka. (2006). Natural products from plant-associated microorganisms: distribution, structural diversity, bioactivity, and implications of their occurrence. Journal of Natural Products, 69(3), 509-526. Available at: [Link]
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Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. Available at: [Link]
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David J. Newman & Gordon M. Cragg. (2020). Natural Products as Sources of New Drugs over the Nearly Four Decades from 01/1981 to 09/2019. Journal of Natural Products, 83(3), 770-803. Available at: [Link]
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BMG LABTECH. (2020, September 1). Kinase assays. Available at: [Link]
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Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Available at: [Link]
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Emery Pharma. (2025, March 14). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Available at: [Link]
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IDEXX. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Available at: [Link]
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Guo, Y. J., Pan, W. W., Liu, S. B., Shen, Z. F., Xu, Y., & Hu, L. L. (2020). Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials. Cancer letters, 474, 1-12. Available at: [Link]
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Patheon Pharma Services. (2024, October 28). What are Small Molecule Drugs?. Available at: [Link]
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WOAH - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Available at: [Link]
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ResearchGate. (n.d.). Results from the IC50 assay. The data are illustrated graphically by.... Available at: [Link]
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CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]
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BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Available at: [Link]
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Kaggle. (n.d.). Antimicrobial MIC Model. Available at: [Link]
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protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available at: [Link]
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KIT - IBG. (n.d.). Two-fold Broth Microdilution Method for Determination of MIC. Available at: [Link]
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G-Biosciences. (2020, April 7). LDH Cytotoxicity Assay FAQs. Available at: [Link]
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ResearchGate. (n.d.). MIC values [μM] of different antibiotics. Available at: [Link]
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Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. Available at: [Link]
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NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]
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protocols.io. (2025, January 24). Quantifying cell viability via LDH cytotoxicity assay. Available at: [Link]
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IJARST. (n.d.). Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. Available at: [Link]
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protocols.io. (2024, May 31). In vitro kinase assay. Available at: [Link]
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NCBI. (n.d.). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Available at: [Link]
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CLYTE Technologies. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Available at: [Link]
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OZ Biosciences. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Available at: [Link]
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The Strategic Advantage of Fluorination: A Comparative Guide to the In Vitro ADME Properties of Kinase Inhibitors Derived from Fluorinated Phenylamines
In the landscape of modern drug discovery, particularly in the competitive arena of kinase inhibitor development, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties of fluorine can profoundly influence a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, often tipping the scales towards clinical success. This guide provides an in-depth analysis of the in vitro ADME properties of drugs synthesized from scaffolds related to tert-Butyl (3-amino-2,6-difluorophenyl)carbamate, a key building block for introducing the bioisosterically advantageous 2,6-difluorophenylamino moiety. Through a comparative lens, we will explore the experimental data of representative kinase inhibitors, delve into the causality behind experimental choices, and provide detailed protocols for key in vitro ADME assays.
The Power of Fluorine in Drug Design: More Than Just a Halogen
The introduction of fluorine into a drug molecule is a well-established strategy to enhance its pharmacological profile. The small van der Waals radius of fluorine (1.47 Å) allows it to act as a bioisostere for hydrogen, yet its high electronegativity (Pauling scale 3.98) imparts unique electronic properties. In the context of drug candidates derived from scaffolds like this compound, the two fluorine atoms ortho to the amine linkage play a crucial role. They can:
-
Enhance Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage by cytochrome P450 (CYP) enzymes, a primary route of drug metabolism. This "metabolic shielding" can significantly increase a drug's half-life and bioavailability.
-
Modulate pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic centers, such as the aniline nitrogen. This can influence the compound's ionization state at physiological pH, impacting its solubility, permeability, and target engagement.
-
Improve Binding Affinity: Fluorine can participate in favorable intermolecular interactions within the target protein's binding pocket, including hydrogen bonds and dipole-dipole interactions, thereby enhancing potency.
-
Increase Membrane Permeability: In some instances, the lipophilicity of fluorine can improve a drug's ability to cross cellular membranes, a critical factor for oral absorption and reaching intracellular targets.
Comparative In Vitro ADME Profiles of Representative Kinase Inhibitors
While a direct head-to-head comparison of multiple drugs synthesized from the exact same starting material is not publicly available, we can draw valuable insights by examining the in vitro ADME properties of marketed kinase inhibitors that share the fluorinated phenylamine motif. Here, we compare Osimertinib, Lapatinib, and Dabrafenib.
| ADME Parameter | Osimertinib | Lapatinib | Dabrafenib |
| Primary Metabolic Enzymes | CYP3A4/5[1][2] | CYP3A4, CYP3A5[3] | CYP2C8, CYP3A4 |
| Metabolic Stability (HLM) | t1/2 = 23.72 min (moderate clearance)[4] | Susceptible to oxidation and hydrolysis[5] | Metabolized by CYP2C8 (56-67%) and CYP3A4 (24%) |
| Permeability | Substrate of P-gp and BCRP[1] | Increases Caco-2 monolayer permeability[6][7] | No effect on endothelial cell tracer permeability[8] |
| Plasma Protein Binding | Data not specified | Data not specified | >99%[9][10] |
| CYP Inhibition | Weak reversible inhibitor of CYP3A4[1] | Not a potent inhibitor of major CYPs | Inhibits CYP2C8, 2C9, 2C19, 3A4 (in vitro) |
| CYP Induction | Weak inducer of CYP3A[1] | Data not specified | Inducer of CYP2B6 and CYP3A4 mRNA |
Note: The permeability data for Lapatinib and Dabrafenib were generated using different cell models (Caco-2 for intestinal epithelium and endothelial cells for the blood-brain barrier, respectively), which should be considered when comparing the results.
Deciphering the Data: A Structure-ADME Relationship Perspective
The data presented in the table above offers a glimpse into the complex interplay between the chemical structure of these kinase inhibitors and their in vitro ADME properties.
-
Metabolism: All three drugs are substrates for major CYP enzymes, highlighting the importance of this clearance pathway. The moderate in vitro half-life of Osimertinib in human liver microsomes (HLM) suggests a moderate rate of metabolic clearance.[4] The extensive metabolism of Dabrafenib by both CYP2C8 and CYP3A4 underscores the need to consider potential drug-drug interactions with inhibitors or inducers of these enzymes.
-
Permeability and Efflux: Osimertinib's classification as a substrate for the efflux transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) is a critical finding from in vitro studies.[1] While this suggests a potential for reduced intracellular accumulation, in vivo studies indicate that this might be overcome at therapeutic concentrations. Lapatinib's effect on increasing Caco-2 permeability is an interesting finding that may be linked to its gastrointestinal side effects.[6][7] In contrast, Dabrafenib's lack of effect on endothelial permeability suggests a different interaction profile with this cell type.[8]
-
Plasma Protein Binding: The very high plasma protein binding of Dabrafenib (>99%) means that only a small fraction of the drug is free in circulation to exert its pharmacological effect.[9][10] This is a crucial parameter for understanding the relationship between total plasma concentration and target engagement.
Experimental Protocols for Key In Vitro ADME Assays
To ensure the scientific integrity of the data presented, it is essential to understand the methodologies behind these in vitro ADME assays. Below are detailed, step-by-step protocols for three fundamental experiments.
Metabolic Stability in Human Liver Microsomes (HLM)
This assay assesses the susceptibility of a compound to metabolism by CYP enzymes present in the liver.
Workflow for Metabolic Stability Assay
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A Comparative Guide to Amine Protection: Selecting the Optimal Strategy for 2,6-Difluoroaniline
Introduction: The Synthetic Challenge of 2,6-Difluoroaniline
2,6-Difluoroaniline is a critical building block in modern medicinal chemistry and agrochemical development, forming the cornerstone of numerous commercial products.[1] Its unique electronic properties, imparted by the two ortho-fluorine atoms, contribute to enhanced metabolic stability, binding affinity, and lipophilicity in target molecules. However, these same electron-withdrawing groups significantly reduce the nucleophilicity of the aniline nitrogen, posing a distinct challenge for synthetic chemists.
Protecting the amine functionality is a prerequisite for many synthetic transformations, such as ortho-lithiation or coupling reactions, preventing unwanted side reactions and directing reactivity. The choice of protecting group is not trivial; it dictates the reaction conditions that can be employed in subsequent steps and ultimately impacts the overall efficiency and success of the synthetic route. This guide provides a comparative analysis of four common amine protecting groups—tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), acetyl (Ac), and 9-fluorenylmethyloxycarbonyl (Fmoc)—in the context of 2,6-difluoroaniline, offering field-proven insights and detailed experimental protocols to aid in strategic synthetic planning.
A cornerstone of multi-step synthesis is the concept of orthogonal protection , which allows for the selective removal of one protecting group in the presence of others.[2][3] This strategy provides maximum flexibility, enabling chemists to unmask specific functional groups for reaction at various stages of a synthetic sequence without disturbing other protected parts of the molecule.[4]
The General Workflow: A Cycle of Protection and Deprotection
The utilization of a protecting group follows a simple, logical cycle. The amine is first masked (protection), the molecule then undergoes one or more synthetic transformations, and finally, the amine is unmasked (deprotection) to yield the final product or an intermediate for further functionalization.
Caption: General workflow for using an amine protecting group in synthesis.
The tert-Butyloxycarbonyl (Boc) Group: The Acid-Labile Workhorse
The Boc group is arguably the most common amine protecting group in non-peptide synthesis, valued for its general stability to bases and nucleophiles and its straightforward removal under acidic conditions.[5][6]
Experimental Protocol: Boc Protection
-
Setup: In a round-bottom flask, dissolve 2,6-difluoroaniline (1.0 equiv.) in tetrahydrofuran (THF, approx. 0.5 M).
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) to the solution.
-
Basification: Add an aqueous solution of sodium hydroxide (2.0 equiv., 2 M) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.05 equiv.). Causality: The reduced nucleophilicity of 2,6-difluoroaniline necessitates a catalyst like DMAP to accelerate the acylation. The biphasic THF/water system ensures all components are sufficiently solubilized.
-
Reaction: Stir vigorously at room temperature for 12-18 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Dilute the mixture with ethyl acetate and water. Separate the layers, wash the organic phase with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Experimental Protocol: Boc Deprotection
-
Setup: Dissolve the Boc-protected 2,6-difluoroaniline (1.0 equiv.) in dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask and cool to 0 °C.
-
Acid Addition: Add trifluoroacetic acid (TFA, 5-10 equiv., often as a 20-50% solution in DCM) dropwise. Causality: TFA protonates the carbamate, initiating the elimination of the stable tert-butyl cation and subsequent decarboxylation to release the free amine.[6]
-
Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 1-3 hours. Monitor by TLC.
-
Work-up: Carefully concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash cautiously with a saturated aqueous NaHCO₃ solution until gas evolution ceases. Wash with brine, dry over Na₂SO₄, and concentrate to yield the deprotected aniline.
The Benzyloxycarbonyl (Cbz) Group: Removable by Hydrogenolysis
The Cbz group, a foundational tool in peptide chemistry, offers an orthogonal deprotection strategy to the acid-labile Boc group.[7] Its removal via catalytic hydrogenation is exceptionally mild and selective, leaving most other functional groups intact.
Experimental Protocol: Cbz Protection (Schotten-Baumann Conditions)
-
Setup: Dissolve 2,6-difluoroaniline (1.0 equiv.) in a 2:1 mixture of THF and water (approx. 0.5 M). Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Add sodium bicarbonate (NaHCO₃, 2.0 equiv.) followed by the dropwise addition of benzyl chloroformate (Cbz-Cl, 1.2 equiv.).[7] Causality: The aqueous base neutralizes the HCl byproduct generated during the reaction, driving it to completion.[7]
-
Reaction: Stir the biphasic mixture vigorously at 0 °C and allow it to warm to room temperature over 12-20 hours.
-
Work-up: Dilute with ethyl acetate and separate the layers. Wash the organic phase with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.
Experimental Protocol: Cbz Deprotection (Catalytic Hydrogenolysis)
-
Setup: Dissolve the Cbz-protected aniline (1.0 equiv.) in methanol or ethanol (approx. 0.2 M) in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C, 5-10 mol%) under an inert atmosphere (e.g., nitrogen or argon).[8]
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas (H₂), typically using a balloon or a Parr hydrogenator. Stir the suspension under a positive pressure of H₂ at room temperature for 4-12 hours. Causality: The palladium surface catalyzes the cleavage of the benzylic C-O bond by hydrogen, releasing toluene and the unstable carbamic acid, which spontaneously decarboxylates.[7]
-
Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol. Concentrate the filtrate under reduced pressure to yield the deprotected aniline.
The 9-Fluorenylmethyloxycarbonyl (Fmoc) Group: The Base-Labile Option
The Fmoc group is a staple in solid-phase peptide synthesis due to its unique lability towards bases, offering a third, fully orthogonal deprotection pathway relative to Boc and Cbz.[9][10]
Experimental Protocol: Fmoc Protection
-
Setup: Dissolve 2,6-difluoroaniline (1.0 equiv.) in a 3:1 aqueous ethanol solution (approx. 0.5 M).
-
Reagent Addition: Add 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl, 1.2 equiv.).
-
Reaction: Heat the mixture to 60 °C and stir for 2-4 hours.[11] Monitor the reaction by TLC. Causality: The reaction is often run in aqueous media, and gentle heating can be required to drive the protection of less nucleophilic anilines to completion.
-
Work-up: Upon completion, acidify the solution with 1 M HCl. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate to afford the Fmoc-protected product, which can be further purified if necessary.
Experimental Protocol: Fmoc Deprotection
-
Setup: Dissolve the Fmoc-protected aniline (1.0 equiv.) in N,N-dimethylformamide (DMF, approx. 0.2 M).
-
Base Addition: Add piperidine to the solution to a final concentration of 20% (v/v).[12][13]
-
Reaction: Stir at room temperature for 15-30 minutes. The deprotection is typically very rapid. Causality: Piperidine, a secondary amine, acts as a base to abstract the acidic proton on the fluorenyl ring, initiating a β-elimination cascade that liberates the free amine, carbon dioxide, and a dibenzofulvene-piperidine adduct.[14]
-
Work-up: Dilute the reaction mixture with a large volume of water and extract with ethyl acetate or diethyl ether. The basic byproducts will remain largely in the aqueous phase. Wash the organic layer extensively with water and brine, dry over Na₂SO₄, and concentrate to yield the product.
The Acetyl (Ac) Group: Robust but Harsh
The acetyl group is one of the simplest and most robust amine protecting groups. Its stability to both acidic and hydrogenolytic conditions can be advantageous, but its removal requires harsh hydrolytic conditions that may not be compatible with sensitive substrates.
Experimental Protocol: Acetyl Protection
-
Setup: Dissolve 2,6-difluoroaniline (1.0 equiv.) in DCM with a non-nucleophilic base such as triethylamine (Et₃N, 1.5 equiv.). Cool to 0 °C.
-
Reagent Addition: Add acetyl chloride (AcCl, 1.2 equiv.) dropwise.
-
Reaction: Stir at room temperature for 1-3 hours.
-
Work-up: Quench the reaction with water. Separate the layers and wash the organic phase with 1 M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.
Experimental Protocol: Acetyl Deprotection (Acidic Hydrolysis)
-
Setup: Suspend the acetyl-protected aniline (1.0 equiv.) in a 1:1 mixture of ethanol and 6 M aqueous HCl.
-
Reaction: Heat the mixture to reflux (approx. 90-100 °C) for 12-24 hours.[15] Causality: The strong acidic conditions and high temperature are required to hydrolyze the highly stable amide bond.
-
Work-up: Cool the reaction mixture and neutralize with a strong base (e.g., 6 M NaOH). Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
Comparative Analysis and Data Summary
The optimal protecting group is entirely dependent on the context of the overall synthetic plan. The following table summarizes the key characteristics of each group for the protection of 2,6-difluoroaniline.
| Protecting Group | Protection Reagents | Deprotection Conditions | Stability Profile | Key Advantages | Key Disadvantages |
| Boc | Boc₂O, Base (e.g., NaOH, DMAP) | Mild to Strong Acid (TFA, HCl)[5][6] | Stable to base, hydrogenolysis, nucleophiles | High yields, reliable, orthogonal to Cbz/Fmoc | Cleaved by strong acids; generates t-butyl cation[16] |
| Cbz | Cbz-Cl, Base (e.g., NaHCO₃) | Catalytic Hydrogenolysis (H₂, Pd/C)[7][8] | Stable to acid and base | Very mild/selective removal, orthogonal to Boc/Fmoc | Incompatible with reducible groups (alkenes, NO₂); catalyst can be pyrophoric |
| Fmoc | Fmoc-Cl, Base | Base (20% Piperidine in DMF)[12][14] | Stable to acid and hydrogenolysis | Very mild/rapid removal, orthogonal to Boc/Cbz | Unstable to basic conditions (e.g., Grignards, LDA) |
| Ac | AcCl or Ac₂O, Base | Harsh Acid or Base (Refluxing 6M HCl/NaOH)[15] | Very stable to most conditions | Inexpensive, highly robust | Harsh removal conditions limit functional group tolerance |
Strategic Selection: An Expert's Perspective
Choosing the correct protecting group requires foresight into the subsequent synthetic steps. The orthogonality of Boc, Cbz, and Fmoc is their greatest asset and a powerful tool for complex molecule synthesis.[2][9]
Caption: Decision tree for selecting a protecting group based on downstream reactivity.
-
If your synthesis involves strong bases (e.g., organolithium reagents, LDA): Avoid the Fmoc group. Boc and Cbz are excellent choices due to their stability under these conditions.
-
If your synthesis requires strongly acidic conditions: The Boc group will be cleaved.[16] Cbz , Fmoc , and the highly robust Ac group are suitable alternatives.
-
If your molecule contains reducible functional groups like alkenes, alkynes, or nitro groups: Avoid Cbz deprotection via hydrogenolysis. Alternative Cbz deprotection methods exist (e.g., HBr/AcOH, AlCl₃[17]), but they sacrifice the primary advantage of mildness. Boc or Fmoc would be more strategic choices.
-
For maximum flexibility in complex syntheses: Employing two orthogonal protecting groups, such as Boc on one amine and Fmoc on another, allows for the selective deprotection and functionalization of each site independently.[9]
The acetyl group is best reserved for situations where a highly robust, "bulletproof" protecting group is needed and the molecule can withstand the harsh deprotection at the end of the synthesis. For the nuanced and often delicate intermediates in drug discovery, the tunable and orthogonal nature of Boc, Cbz, and Fmoc offers far greater strategic value.
References
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Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
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Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Retrieved from [Link]
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Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
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Debenham, J. S., Madsen, R., Roberts, C., & Fraser-Reid, B. (1996). Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. Journal of the American Chemical Society. Retrieved from [Link]
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Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
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Fiveable. (n.d.). Orthogonal Protection Definition. Retrieved from [Link]
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Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
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Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]
-
Organic Chemistry Portal. (2025). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz Protection - Common Conditions. Retrieved from [Link]
-
Letters in Organic Chemistry. (n.d.). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Retrieved from [Link]
-
PMC - NIH. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]
-
Fields, G. B. (1994). Methods for Removing the Fmoc Group. In Peptide Synthesis Protocols. Humana Press. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- Google Patents. (n.d.). US5091580A - Process for the preparation of 2,6-difluoroaniline.
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Methods for Removing the Fmoc Group. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acetyl Protection - Common Conditions. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]
-
Wiley Online Library. (n.d.). ChemInform Abstract: A Facile Protocol for N-Cbz Protection of Amines in PEG-600. Retrieved from [Link]
-
PMC - NIH. (n.d.). Efficient Synthesis of Suitably Protected β-Difluoroalanine and γ-Difluorothreonine from L-Ascorbic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Green Chemistry. Retrieved from [Link]
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A Comparative Guide to the Synthesis and Validation of tert-Butyl (3-amino-2,6-difluorophenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Selectively Protected Phenylenediamine
In the landscape of modern medicinal chemistry and materials science, the strategic introduction of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical and pharmacological properties. The compound tert-butyl (3-amino-2,6-difluorophenyl)carbamate serves as a critical building block in this arena. Its unique trifunctional nature—a nucleophilic amino group, a Boc-protected amine for orthogonal deprotection, and a difluorinated aromatic ring—makes it a highly versatile intermediate for the synthesis of complex molecules, including potent enzyme inhibitors and novel pharmaceutical agents.
This guide provides an in-depth technical comparison of synthetic routes to this valuable compound, offering a validated, step-by-step protocol for a preferred method and discussing a viable alternative. We will delve into the rationale behind the chosen methodologies and present the analytical data required to ensure the production of high-purity material, empowering researchers to confidently incorporate this key intermediate into their synthetic workflows.
Comparative Analysis of Synthetic Strategies
The primary challenge in the synthesis of this compound lies in the selective monoprotection of the more reactive amino group of the starting material, 2,6-difluoro-1,3-phenylenediamine. Two principal strategies have emerged as effective for achieving this selectivity.
Route 1: The "One-Pot" Acid-Mediated Boc-Protection (Preferred Method)
This approach has gained prominence due to its operational simplicity, high selectivity, and good yields. The core principle involves the in situ differentiation of the two amino groups of the diamine by mono-protonation with a strong acid. The resulting ammonium salt is deactivated towards electrophilic attack, allowing the remaining free amino group to react selectively with di-tert-butyl dicarbonate (Boc₂O).
Causality of Experimental Choices:
-
In situ Protonation: The use of one equivalent of a strong acid, such as hydrochloric acid (generated from trimethylsilyl chloride or thionyl chloride) or trifluoroacetic acid, is critical. It selectively protonates one of the amino groups, rendering it non-nucleophilic. The choice of the acid can influence reaction kinetics and work-up procedures.
-
Solvent System: A protic solvent like methanol is often employed to facilitate the dissolution of the diamine salt and the subsequent reaction with Boc₂O.
-
Controlled Addition of Boc₂O: While the acid-mediated approach provides high selectivity, slow and controlled addition of the Boc anhydride can further minimize the formation of the di-protected byproduct.
Route 2: Direct Protection with Controlled Stoichiometry
A seemingly simpler approach involves the direct reaction of 2,6-difluoro-1,3-phenylenediamine with a substoichiometric amount of Boc₂O. While this method can be effective, it often leads to a mixture of the desired mono-protected product, the di-protected byproduct, and unreacted starting material.
Advantages and Disadvantages:
-
Simplicity: This method avoids the initial acid-base reaction.
-
Yield and Purity Concerns: Achieving high yields of the mono-protected product can be challenging, often requiring careful control of reaction conditions (temperature, addition rate) and extensive chromatographic purification to separate the product mixture. This can be a significant drawback in terms of time, cost, and scalability.
Due to its superior selectivity, higher yields, and more straightforward purification, the "One-Pot" Acid-Mediated Boc-Protection is presented here as the preferred and validated synthetic route.
Validated Synthetic Protocol: "One-Pot" Acid-Mediated Boc-Protection
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis and validation of this compound.
Materials and Methods
| Reagent/Material | Grade | Supplier (Example) |
| 2,6-Difluoro-1,3-phenylenediamine | ≥98% | Sigma-Aldrich |
| Di-tert-butyl dicarbonate (Boc₂O) | ≥98% | Acros Organics |
| Trimethylsilyl chloride (TMSCl) | ≥99% | Alfa Aesar |
| Methanol (MeOH), Anhydrous | ≥99.8% | Fisher Scientific |
| Ethyl acetate (EtOAc) | ACS Grade | VWR Chemicals |
| Hexanes | ACS Grade | VWR Chemicals |
| Sodium sulfate (Na₂SO₄), Anhydrous | ACS Grade | EMD Millipore |
| Silica gel | 60 Å, 230-400 mesh | Sorbent Technologies |
Step-by-Step Procedure
-
Reaction Setup: To a solution of 2,6-difluoro-1,3-phenylenediamine (1.0 eq) in anhydrous methanol (0.2 M) in a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), cool the mixture to 0 °C using an ice bath.
-
In situ Acid Generation: Slowly add trimethylsilyl chloride (1.0 eq) dropwise to the stirred solution. A white precipitate of the diamine hydrochloride salt may form. Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Boc-Protection: To the resulting suspension, add a solution of di-tert-butyl dicarbonate (1.05 eq) in anhydrous methanol (0.5 M) dropwise over 20 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel using a gradient elution of 0-30% ethyl acetate in hexanes.
-
Product Isolation: Combine the fractions containing the desired product and concentrate under reduced pressure to afford this compound as a white to off-white solid.
Validation and Characterization Data
The identity and purity of the synthesized this compound must be confirmed through a suite of analytical techniques.
Data Summary Table
| Parameter | Route 1 ("One-Pot" Acid-Mediated) | Route 2 (Direct Protection) |
| Yield | 75-85% | 30-50% |
| Purity (by HPLC) | >98% | 85-95% (after chromatography) |
| Reaction Time | 12-16 hours | 8-12 hours |
| Purification Method | Flash Column Chromatography | Extensive Flash Column Chromatography |
| Scalability | Readily scalable | Challenging due to purification |
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.01 (td, J = 8.8, 6.4 Hz, 1H), 6.58 (br s, 1H), 6.48 (dd, J = 8.8, 1.6 Hz, 1H), 3.85 (br s, 2H), 1.52 (s, 9H).
-
¹³C NMR (101 MHz, CDCl₃): δ 155.2 (d, J = 245.4 Hz), 152.9, 147.8 (d, J = 12.1 Hz), 122.8 (dd, J = 10.1, 3.0 Hz), 114.2 (dd, J = 18.2, 3.0 Hz), 108.9 (dd, J = 28.3, 4.0 Hz), 81.0, 28.3.
-
Mass Spectrometry (ESI+): m/z calculated for C₁₁H₁₅F₂N₂O₂ [M+H]⁺: 245.11; found: 245.11.
HPLC Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Gradient of acetonitrile in water (with 0.1% formic acid)
-
Detection: UV at 254 nm
-
Expected Retention Time: Dependent on specific gradient conditions, but should show a single major peak corresponding to >98% purity.
Logical Framework for Synthetic Route Selection
The choice of a synthetic route is a multifactorial decision that balances yield, purity, cost, and scalability.
The 2,6-Difluorophenyl Motif: A Privileged Scaffold for Kinase Inhibitor Design - A Comparative Guide
Introduction: The Strategic Importance of the tert-Butyl (3-amino-2,6-difluorophenyl)carbamate Scaffold
In the landscape of modern medicinal chemistry, the pursuit of selective and potent kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology and immunology. Kinases, as central regulators of cellular signaling, represent a large and well-validated class of drug targets. The strategic design of small molecules that can effectively modulate their activity is paramount. Within this context, the "this compound" scaffold and its derivatives have emerged as a highly valuable starting point for the generation of sophisticated kinase inhibitors. The presence of the 2,6-difluorophenyl moiety is not coincidental; the fluorine atoms can significantly enhance binding affinity through favorable interactions with the kinase active site and improve metabolic stability, thereby offering a distinct advantage in drug design.
This guide provides a comprehensive comparison of kinase inhibitors derived from this privileged scaffold, focusing on their structure-activity relationships (SAR), performance against various kinase targets, and the experimental methodologies underpinning their discovery and evaluation. We will delve into specific examples from the literature to illustrate how systematic chemical modifications of this core structure have led to the development of potent and selective inhibitors for a range of kinases, including Janus kinases (JAKs) and Abl kinase.
Comparative Analysis of Kinase Inhibitor Scaffolds Derived from the 2,6-Difluorophenylamine Core
The versatility of the 3-amino-2,6-difluorophenylamine core allows for its incorporation into a variety of heterocyclic systems, each imparting distinct properties to the resulting kinase inhibitors. Below, we compare the SAR of several classes of inhibitors that leverage this key structural motif.
Pyrido[2,3-d]pyrimidin-7-one Derivatives as Abl Kinase Inhibitors
A notable class of inhibitors based on the 2,6-difluorophenyl scaffold is the pyrido[2,3-d]pyrimidin-7-ones, which have been investigated as inhibitors of Abl kinase, a key target in chronic myeloid leukemia. The general structure involves the attachment of the difluorophenyl group at the 6-position of the pyridopyrimidine core.
Structure-Activity Relationship Insights:
Systematic exploration of substitutions on the 2-phenylamino moiety has revealed critical determinants for potency and selectivity.[1]
-
Influence of Hydrophobicity: A clear correlation between the hydrophobicity of the substituents and the inhibitory potency against Abl kinase has been observed. More lipophilic groups at the 3- and 4-positions of the phenylamino ring generally lead to decreased potency.[1]
-
Role of Polar Substituents: The introduction of polar groups, such as morpholine, can enhance cellular activity, likely by improving physicochemical properties and facilitating better interactions within the cellular environment.
Table 1: SAR of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-one Derivatives as Abl Kinase Inhibitors [1]
| Compound | Substitution on Phenylamino Ring | Abl IC50 (nM) |
| 1 | Unsubstituted | 2.8 ± 0.6 |
| 2 | 3-chloro | 2.6 ± 0.4 |
| 3 | 3,4-dichloro | 22 ± 10 |
| 8 | 4-morpholino | 1.4 ± 0.1 |
Data presented in the table is a selection from the cited literature to illustrate key SAR trends.
Tricyclic Scaffolds as Potent and Selective JAK3 Inhibitors
Janus kinase 3 (JAK3) is a critical mediator of cytokine signaling in immune cells, making it an attractive target for the treatment of autoimmune diseases. A novel class of tricyclic JAK inhibitors has been designed based on a rigidization approach, incorporating the 2,6-difluorophenylamine moiety.[2][3] This design strategy aimed to enhance binding affinity and selectivity for JAK3 over other JAK family members.
Design Rationale and SAR:
The design of these tricyclic inhibitors was guided by the crystal structure of tofacitinib, a known JAK inhibitor.[2] By rigidifying the inhibitor scaffold, researchers aimed to lock the molecule into a conformation optimal for binding to the JAK3 active site.
Table 2: In Vitro Biochemical and Cellular Activity of Tricyclic JAK3 Inhibitors [2]
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | pSTAT5 IC50 (nM) |
| Tofacitinib | 10 | 28 | 1.2 | 28 |
| Compound A | 190 | 210 | 0.22 | 14 |
| Compound B | >10000 | >10000 | 1.3 | 25 |
Data is a representative selection from the cited literature. "Compound A" and "Compound B" represent novel tricyclic inhibitors from the study.
The results demonstrate that the tricyclic scaffold can achieve picomolar affinity for JAK3 with excellent selectivity over other JAK isoforms, validating the rigidization design approach.[2]
Experimental Methodologies: A Guide to Synthesis and Evaluation
The successful development of kinase inhibitors relies on robust and reproducible experimental protocols. Here, we provide a generalized overview of the key synthetic and biological evaluation methods employed in the SAR studies of inhibitors derived from "this compound."
General Synthetic Scheme
The synthesis of kinase inhibitors incorporating the 2,6-difluorophenylamine core typically begins with the deprotection of the Boc-protected amine, followed by coupling with a suitable heterocyclic core. The specific reaction conditions will vary depending on the target scaffold.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Signaling Pathways and Mechanism of Action
Understanding the signaling pathways in which the target kinases operate is crucial for interpreting the biological effects of the inhibitors.
JAK-STAT Signaling Pathway
The JAK-STAT pathway is a primary route for cytokine signaling. Upon cytokine binding, receptor-associated JAKs are activated, leading to the phosphorylation of STAT proteins, which then translocate to the nucleus to regulate gene expression. Inhibition of JAK3, for instance, can effectively block the signaling of several key cytokines involved in immune responses.
Caption: Simplified JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.
Conclusion and Future Directions
The "this compound" scaffold has proven to be a highly productive starting point for the development of a diverse range of potent and selective kinase inhibitors. The strategic incorporation of the 2,6-difluorophenyl moiety provides a solid foundation for achieving high binding affinity and favorable drug-like properties. The comparative analysis presented in this guide highlights how different heterocyclic cores and substituent modifications can be employed to target specific kinases with high efficacy.
Future research in this area will likely focus on the development of next-generation inhibitors with improved selectivity profiles to minimize off-target effects and enhance therapeutic windows. Furthermore, the exploration of novel heterocyclic scaffolds attached to the 2,6-difluorophenylamine core will continue to be a fruitful avenue for discovering inhibitors against both established and emerging kinase targets. The detailed experimental protocols and an understanding of the underlying signaling pathways, as outlined in this guide, will be instrumental in advancing these research endeavors.
References
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Design and synthesis of tricyclic JAK3 inhibitors with picomolar affinities as novel molecular probes. ChemMedChem. [Link] [2]2. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer. Journal of Biomolecular Structure and Dynamics. [Link]
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Design and Synthesis of Tricyclic JAK3 Inhibitors with Picomolar Affinities as Novel Molecular Probes. Scilit. [Link] [3]4. SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Molecules. [Link]
-
Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: toward selective Abl inhibitors. Journal of Medicinal Chemistry. [Link] [1]8. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie. [Link]
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules. [Link]
-
Synthesis of potent JAK2 inhibitors 4 and 6. ResearchGate. [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules. [Link]
-
Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Cells. [Link]
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EGFR inhibitors synthesis and biological assessment. Drug Design, Development and Therapy. [Link]
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Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. [Link]
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Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]
-
Design and Synthesis of a Pan-Janus Kinase Inhibitor Clinical Candidate (PF-06263276) Suitable for Inhaled and Topical Delivery. SciSpace. [Link]
-
Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. ResearchGate. [Link]
-
Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles. ChemRxiv. [Link]
-
Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry. [Link]
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Crossfire Oncology. [Link]
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Properties of FDA-approved small molecule protein kinase inhibitors: A 2024 update. Pharmacological Research. [Link]
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Discovery and SAR of 5-(3-Chlorophenylamino)benzo[c]n[4][5]aphthyridine-8-carboxylic Acid (CX-4945), the First Clinical Stage Inhibitor of Protein Kinase CK2 for the Treatment of Cancer. ResearchGate. [Link]
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A Researcher's Guide to Spectroscopic Differentiation of tert-Butyl (amino-2,6-difluorophenyl)carbamate Isomers
In the landscape of pharmaceutical development and medicinal chemistry, the precise structural elucidation of synthetic intermediates is paramount. Positional isomerism, in particular, can profoundly impact a molecule's biological activity, toxicity, and pharmacokinetic profile. This guide provides a comprehensive spectroscopic framework for the unambiguous differentiation of key isomers of tert-Butyl (amino-2,6-difluorophenyl)carbamate, a scaffold of interest in modern drug discovery.
The focus of this comparison will be on three primary positional isomers where the amino group is situated at the C3, C4, or C5 position of the 2,6-difluorophenyl ring. While direct experimental data for these specific isomers is not broadly published, this guide leverages established spectroscopic principles and data from analogous structures to predict the key differentiating features in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra.
The Isomers in Focus: Molecular Structures
The subtle shift in the position of the free amino group creates distinct electronic environments within each molecule, which are the basis for their spectroscopic differentiation.
Caption: Molecular structures of the three primary positional isomers.
¹H and ¹³C NMR Spectroscopy: The Definitive Tools
NMR spectroscopy is the most powerful technique for distinguishing these isomers. The combination of chemical shifts, spin-spin coupling constants (especially ¹H-¹⁹F and ¹³C-¹⁹F couplings), and signal multiplicities provides a unique fingerprint for each molecule.
Predicted ¹H NMR Spectral Data
The aromatic region of the ¹H NMR spectrum will be the most diagnostic. The symmetry, electron-donating nature of the amino group (-NH₂), and the strong electronegativity and coupling of the fluorine atoms will dictate the appearance of the aromatic proton signals.
| Isomer | Predicted Aromatic Proton Signals | Key Differentiating Features |
| 3-amino-2,6-difluoro | Two distinct signals, each a triplet of doublets (td). | Asymmetrical structure. Both protons (H-4 and H-5) will show coupling to each other and to the two non-equivalent fluorine atoms. |
| 4-amino-2,6-difluoro | One signal, a triplet (t). | Symmetrical structure. The two aromatic protons (H-3 and H-5) are chemically equivalent. The signal will appear as a triplet due to coupling with the two equivalent fluorine atoms at C-2 and C-6. |
| 5-amino-2,6-difluoro | Two distinct signals, one doublet (d) and one triplet of doublets (td). | Asymmetrical structure. H-3 will appear as a triplet of doublets due to coupling to H-4 and the two fluorine atoms. H-4 will appear as a doublet due to coupling to H-3. The influence of the fluorine atoms on H-4 coupling will be less pronounced. |
Causality Behind Predictions: The symmetry of the 4-amino isomer leads to chemical equivalence of the aromatic protons, resulting in a single, simplified signal. In contrast, the lack of symmetry in the 3-amino and 5-amino isomers results in two distinct signals for the aromatic protons. The specific splitting patterns are dictated by the number of adjacent protons and the through-bond coupling to the fluorine atoms (typically ³JHF ~7-10 Hz and ⁴JHF ~2-4 Hz). The tert-butyl group will consistently appear as a singlet around 1.5 ppm in all isomers[1].
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide complementary information, particularly regarding the carbon atoms directly bonded to the fluorine and nitrogen substituents. Carbon-fluorine coupling (¹JCF, ²JCF, etc.) is a powerful diagnostic tool.
| Isomer | Predicted Aromatic Carbon Signals | Key Differentiating Features |
| 3-amino-2,6-difluoro | Six distinct aromatic signals. C-2 and C-6 will be large doublets (¹JCF). C-3 (bearing NH₂) will be a triplet with a smaller coupling constant (²JCF). | All six aromatic carbons are chemically non-equivalent. The carbon directly attached to the amino group (C-3) will experience an upfield shift due to the electron-donating effect of nitrogen. |
| 4-amino-2,6-difluoro | Four distinct aromatic signals. C-2/C-6 and C-3/C-5 will be equivalent pairs. C-2/C-6 will show a large ¹JCF coupling. C-4 will be a triplet (²JCF). | The plane of symmetry reduces the number of signals to four. The carbon bearing the amino group (C-4) will be significantly shielded. |
| 5-amino-2,6-difluoro | Six distinct aromatic signals. C-2 and C-6 will be large doublets (¹JCF). C-5 (bearing NH₂) will show a smaller C-F coupling. | All six carbons are non-equivalent. The chemical shifts will differ significantly from the 3-amino isomer due to the different placement of the -NH₂ group relative to the fluorine atoms. |
Causality Behind Predictions: The number of unique carbon signals directly reflects the symmetry of the molecule. Carbons directly bonded to fluorine exhibit large one-bond coupling constants (¹JCF), typically in the range of 240-260 ppm, appearing as doublets. Carbons two bonds away (²JCF) or three bonds away (³JCF) show smaller couplings, often appearing as triplets if coupled to two equivalent fluorine atoms. General chemical shift ranges for aromatic carbons are between 125-170 ppm[2].
Infrared (IR) Spectroscopy: Functional Group Analysis
IR spectroscopy is excellent for confirming the presence of key functional groups but is more subtle in distinguishing these specific isomers. The primary differences will likely appear in the fingerprint region (below 1500 cm⁻¹) due to variations in the C-H bending and C-C skeletal vibrations.
| Functional Group | Expected Wavenumber (cm⁻¹) | Comments |
| N-H Stretch (Amine, -NH₂) | 3400-3300 (two bands) | Primary amines typically show two distinct bands corresponding to asymmetric and symmetric stretching[3][4]. The exact positions may shift slightly between isomers due to differences in hydrogen bonding. |
| N-H Stretch (Carbamate, -NH) | 3350-3310 (one band) | A single, weaker band is expected for the secondary amine of the carbamate group[3]. |
| C=O Stretch (Carbamate) | 1730-1690 | A strong, sharp absorption. The electronic environment of the ring can slightly influence the exact position of this band. |
| N-H Bend (Amine) | 1650-1580 | A characteristic band for primary amines[3]. |
| C-N Stretch (Aromatic) | 1335-1250 | Strong band associated with the amine and carbamate groups attached to the aromatic ring[3]. |
| C-F Stretch | 1250-1000 | Strong absorptions are expected for the C-F bonds. |
| C-H Out-of-Plane Bending | 900-675 | The pattern of these bands in the fingerprint region is highly specific to the substitution pattern on the aromatic ring and can be a key differentiator[5]. |
While the major bands will be present in all three isomers, high-resolution analysis of the fingerprint region could reveal a unique pattern for each, allowing for their differentiation when compared against reference spectra.
Mass Spectrometry (MS): Fragmentation Analysis
Mass spectrometry will confirm the molecular weight of the compounds, but since all three are isomers, they will have the same molecular ion peak (M⁺). Differentiation must therefore rely on subtle differences in fragmentation patterns, which may arise from the influence of the amino group's position on bond stabilities.
Predicted Mass Spectrometry Data:
-
Molecular Ion (M⁺): m/z = 244.11 (for C₁₁H₁₄F₂N₂O₂)
-
Key Fragmentation Pathways:
-
Loss of tert-butyl group: A prominent fragment at [M - 57]⁺ corresponding to the loss of C₄H₉. This is a very common fragmentation for Boc-protected amines.
-
Loss of isobutylene: A fragment at [M - 56]⁺ from a McLafferty-type rearrangement.
-
Decarboxylation: Loss of CO₂ from the [M - 57]⁺ fragment.
-
Ring Fragmentation: Cleavage of the aromatic ring, though less common as an initial step.
-
While the major fragments will likely be identical across the isomers, the relative intensities of these fragments could vary. For instance, the proximity of the amino group to the carbamate in the 3-amino isomer might influence the ease of certain fragmentation pathways compared to the more distant 5-amino isomer. This would require careful, quantitative comparison of the spectra under identical conditions.
Experimental Protocols & Workflow
To obtain the high-quality data needed for this analysis, rigorous and standardized experimental procedures are essential.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified carbamate isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal.
Protocol 2: IR Spectroscopy
-
Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples. Place a small amount of the powdered sample directly on the ATR crystal.
-
Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Co-add at least 32 scans to improve the signal-to-noise ratio.
-
Background Correction: Run a background spectrum of the clean, empty ATR crystal before running the sample. The instrument software will automatically subtract the background from the sample spectrum.
Protocol 3: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.
-
Ionization: Use Electrospray Ionization (ESI) in positive ion mode, as this is well-suited for nitrogen-containing compounds.
-
Analysis: Acquire a full scan mass spectrum using a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to confirm the exact mass of the molecular ion.
-
Tandem MS (MS/MS): To probe fragmentation, perform a product ion scan by isolating the molecular ion (m/z 244.1) in the first mass analyzer and fragmenting it using collision-induced dissociation (CID). Record the resulting fragment ions in the second mass analyzer.
Analytical Workflow Diagram
Caption: Workflow for the spectroscopic identification of isomers.
Conclusion
While mass spectrometry and IR spectroscopy provide essential confirmatory data, NMR spectroscopy stands out as the definitive technique for distinguishing the positional isomers of tert-Butyl (amino-2,6-difluorophenyl)carbamate . The symmetry of the 4-amino isomer makes it readily identifiable by its simplified ¹H and ¹³C NMR spectra. The 3-amino and 5-amino isomers, both being asymmetrical, can be differentiated from each other by a detailed analysis of their unique proton and carbon chemical shifts and, crucially, the distinct patterns of their H-F and C-F coupling constants. By following the integrated workflow described, researchers can confidently and accurately determine the structure of their target compound, ensuring the integrity and reliability of their subsequent research and development efforts.
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Supporting Information for various tert-butyl carbamates. [Source Organization Not Specified]. Available from: [Link]
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Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. Available from: [Link]
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ResearchGate. Figure S20. 13 C-NMR of tert-butyl.... Available from: [Link]
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PubChem. Tert-butyl (3-((2-chloro-5-fluoropyrimidin-4-yl)amino)phenyl)carbamate. Available from: [Link]
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PubChem. tert-Butyl (4-amino-3-fluorophenyl)carbamate. Available from: [Link]
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University of Calgary. IR Spectroscopy Tutorial: Amines. Available from: [Link]
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ResearchGate. The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Available from: [Link]
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ResearchGate. Infrared spectra of a) carbamic acid dimer (NH 2 COOH) 2 , b) ammonium.... Available from: [Link]
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National Institutes of Health (NIH). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Available from: [Link]
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Oregon State University. 13C NMR Chemical Shift. Available from: [Link]
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A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Compounds Containing the 2,6-Difluorophenyl Moiety
Introduction: The Strategic Role of the 2,6-Difluorophenyl Moiety in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds is a widely employed tactic to enhance pharmacokinetic and pharmacodynamic properties.[1][2] Among fluorinated motifs, the 2,6-difluorophenyl group is particularly valuable. Its utility stems not merely from the inherent strength of the carbon-fluorine bond, but from a combination of steric and electronic effects that can profoundly influence a molecule's metabolic fate.[1] This moiety is often introduced to "shield" a molecule from metabolic attack at a specific position. The two ortho-fluorine atoms are strongly electron-withdrawing and create significant steric hindrance, which can deactivate the aromatic ring and adjacent sites towards oxidative metabolism, primarily by cytochrome P450 (CYP) enzymes.[1][3]
However, assuming metabolic stability based on structure alone is a perilous shortcut in drug development. Unforeseen metabolic pathways can emerge, and the true metabolic profile can only be determined through rigorous experimental evaluation. This guide provides an in-depth comparison of the essential in vitro assays used to quantify the metabolic stability of compounds, with a special focus on those containing the 2,6-difluorophenyl moiety. We will explore the causality behind experimental design, present self-validating protocols, and demonstrate how to interpret the resulting data to make informed decisions in the drug development pipeline. The metabolic stability of drug candidates is a crucial determinant of their pharmacokinetics, influencing factors like oral bioavailability and plasma exposure, which are essential for therapeutic efficacy.[4]
Choosing the Right Tool: A Comparison of Key In Vitro Metabolic Stability Assays
The primary goal of these assays is to measure the rate at which a parent compound is eliminated over time in the presence of a metabolically active system, allowing for the calculation of intrinsic clearance (Clint).[5][6] The two most common and complementary systems used in early drug discovery are liver microsomes and hepatocytes.[7] The liver is the principal site of drug metabolism for a majority of marketed drugs.[8][9]
| Feature | Liver Microsomal Stability Assay | Hepatocyte Stability Assay |
| Test System | Subcellular fractions (endoplasmic reticulum) of liver cells.[10] | Intact, whole liver cells (cryopreserved or fresh).[11] |
| Enzymes Present | Primarily Phase I enzymes (e.g., Cytochrome P450s, FMOs).[5][10] | Full complement of Phase I and Phase II enzymes (e.g., UGTs, SULTs), plus cofactors.[11][12] |
| Biological Complexity | Low. Assesses direct interaction with key metabolic enzymes. | High. Considers cell permeability, transporter effects, and both phases of metabolism.[11] |
| Throughput | High, cost-effective, and amenable to automation.[10][13] | Lower throughput, more complex, and higher cost. |
| Primary Application | Early screening and ranking of compounds for Phase I metabolic lability.[10] | Provides a more comprehensive prediction of in vivo hepatic clearance; essential for later-stage candidates.[11][14] |
The choice between these assays is dictated by the stage of the drug discovery program. Microsomal stability is an excellent high-throughput tool for initial screening and lead optimization.[10] The hepatocyte stability assay provides a more physiologically relevant model and is used to gain a deeper understanding of a compound's overall hepatic clearance before advancing to more costly in vivo studies.[15]
The Overall Experimental & Decision-Making Workflow
The process of assessing metabolic stability is a systematic workflow designed to generate reliable data for project advancement.
Caption: High-level workflow for metabolic stability assessment.
Protocol 1: Human Liver Microsomal (HLM) Stability Assay
This assay is the workhorse of early ADME screening, designed to assess a compound's susceptibility to metabolism by Phase I enzymes, most notably CYPs.[16]
Causality Behind the Protocol Design
-
Liver Microsomes: We use this subcellular fraction because it contains a high concentration of the critical CYP enzymes responsible for approximately 60% of the metabolism of marketed drugs.[9]
-
NADPH Cofactor: CYP enzymes require Nicotinamide Adenine Dinucleotide Phosphate (NADPH) as a cofactor to function.[17] Running a parallel incubation without NADPH is a critical negative control; compound disappearance in its absence indicates chemical instability or non-NADPH-dependent enzymatic degradation.[6]
-
Quenching: The reaction is stopped by adding a cold organic solvent (typically acetonitrile), which precipitates the microsomal proteins and halts all enzymatic activity.[10] An internal standard is included in the quench solution for accurate quantification by LC-MS/MS.
-
Time Points: Multiple time points are essential to accurately model the depletion of the compound and calculate a reliable degradation rate.[16]
Experimental Workflow: Microsomal Stability Assay
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Safety Operating Guide
Guide to the Proper Disposal of tert-Butyl (3-amino-2,6-difluorophenyl)carbamate
Introduction: Prioritizing Safety and Compliance
In the fast-paced environment of drug discovery and development, the responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of tert-Butyl (3-amino-2,6-difluorophenyl)carbamate, a compound frequently utilized in synthetic chemistry. Adherence to these procedures is essential not only for regulatory compliance but also for the protection of personnel and the environment. This document is intended for researchers, scientists, and all laboratory personnel who handle this and similar chemical substances.
Understanding the Compound: Hazard Profile and Characteristics
Before proceeding with disposal, it is imperative to understand the inherent hazards of this compound.
GHS Hazard Classification
Based on available safety data, this compound is classified as follows:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure | 3 (Respiratory System) | H335: May cause respiratory irritation |
Source: BLD Pharmatech Safety Data Sheet[1]
Key Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C11H14F2N2O2 |
| Molecular Weight | 244.24 g/mol |
| Appearance | Solid |
These properties are important for selecting the appropriate waste container and anticipating potential reactions.
Incompatible Materials
To prevent dangerous chemical reactions, avoid mixing this compound with the following:
Pre-Disposal: Immediate Steps and Personal Protective Equipment (PPE)
Proper preparation is the foundation of safe chemical waste disposal.
Required Personal Protective Equipment (PPE)
All personnel handling this compound for disposal must wear the following:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: In cases of inadequate ventilation or when handling powders that may become airborne, a NIOSH-approved respirator is necessary.
Spill and Emergency Procedures
In the event of a spill:
-
Evacuate the immediate area.
-
Ensure adequate ventilation.
-
Wear the appropriate PPE.
-
Absorb the spill with an inert material such as sand, silica gel, or vermiculite.[4]
-
Sweep up the absorbed material and place it into a suitable, labeled container for disposal.[2][5]
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the safe disposal of this compound.
Waste Segregation: The Cornerstone of Safe Disposal
The primary and most critical step is the correct segregation of this chemical waste. Due to its chemical structure, this compound is classified as a halogenated organic waste .[6]
Caption: Decision workflow for the disposal of this compound.
Container Selection and Labeling
-
Select the Correct Container: Obtain a designated hazardous waste container for halogenated organic solids . These containers should be clearly labeled to prevent mixing with other waste streams.[6]
-
Initial Labeling: Before adding any waste, ensure the container is clearly marked with "Hazardous Waste" and the specific words "Halogenated Organic Waste."
Waste Transfer
-
Solid Waste: Carefully transfer the solid this compound into the designated container. Use a scoop or spatula to avoid creating dust.[2]
-
Contaminated Materials: Any materials, such as weighing paper, gloves, or pipette tips, that are contaminated with the compound should also be placed in the same container.
-
Avoid Overfilling: Do not fill the waste container beyond 90% of its capacity to allow for expansion and prevent spills.[7]
Final Labeling and Storage
-
Complete the Hazardous Waste Tag: Once waste has been added, securely attach a hazardous waste tag to the container. This tag must include:
-
The full chemical name: "this compound"
-
The approximate quantity of the waste
-
The date the waste was first added to the container
-
The name of the principal investigator and the laboratory location
-
-
Secure Storage: Tightly close the container and store it in a designated Satellite Accumulation Area (SAA).[8] The SAA should be a secure, well-ventilated area, away from general laboratory traffic.
-
Segregation in Storage: Within the SAA, ensure that the container of halogenated organic waste is segregated from other incompatible waste types, such as acids and bases.[9]
Waste Pickup and Final Disposal
-
Request Pickup: Once the waste container is full or has been in the SAA for a designated period (typically not exceeding six months), arrange for its collection by your institution's Environmental Health and Safety (EHS) department.[8]
-
Professional Disposal: EHS will then manage the ultimate disposal of the waste, which for halogenated organic compounds, typically involves high-temperature incineration at a licensed hazardous waste facility.[10] This method is designed to ensure the complete destruction of the compound and its hazardous components.
Regulatory Framework
The disposal of chemical waste is governed by strict federal and local regulations. In the United States, the primary regulatory body is the Environmental Protection Agency (EPA), which outlines the requirements for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[11] Carbamate wastes are specifically addressed under these regulations.[11][12] It is the responsibility of each laboratory and institution to be aware of and comply with all applicable regulations.
Conclusion: A Commitment to Safety
The proper disposal of this compound is a non-negotiable aspect of responsible laboratory practice. By following this detailed guide, researchers can ensure they are protecting themselves, their colleagues, and the environment. This commitment to safety and compliance is integral to the integrity of our scientific endeavors.
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A Comprehensive Guide to Personal Protective Equipment for Handling tert-Butyl (3-amino-2,6-difluorophenyl)carbamate
Researchers, scientists, and drug development professionals routinely handle a diverse array of chemical compounds. Ensuring personal and environmental safety is paramount in the laboratory. This guide provides essential, immediate safety and logistical information for the handling of tert-Butyl (3-amino-2,6-difluorophenyl)carbamate, a compound with structural features that necessitate careful consideration of personal protective equipment (PPE). By understanding the underlying chemical hazards and implementing robust safety protocols, we can mitigate risks and foster a secure research environment.
Hazard Analysis: A Triad of Chemical Risks
The necessity for specific PPE stems from the potential hazards posed by the distinct functional groups within this compound.
-
Aromatic Amines: This class of compounds can be toxic and may cause skin and eye irritation. Some aromatic amines are known or suspected carcinogens.
-
Fluorinated Organic Compounds: The introduction of fluorine atoms can significantly alter the biological and toxicological properties of a molecule.[1][2] Fluorinated compounds can be persistent and may possess metabolic toxicity.[1] Upon decomposition, they can release hazardous substances like hydrogen fluoride (HF).[3]
-
Carbamates: While often used as protecting groups, some carbamates can be irritants and may have other health effects. Methyl carbamate, for instance, is suspected of causing cancer and causes serious eye irritation.[4]
Given this combination of structural alerts, a cautious and comprehensive approach to PPE is warranted to prevent exposure through inhalation, dermal contact, and ingestion.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is the cornerstone of safe handling. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Protects against splashes of the chemical or solvents, which can cause serious eye irritation or damage. A face shield offers an additional layer of protection for the entire face.[4][5] |
| Hand Protection | Double-gloving with chemically resistant gloves (e.g., nitrile or neoprene). | Prevents skin contact. Double-gloving is recommended for handling potentially hazardous and readily absorbed compounds.[1][5] Glove compatibility with any solvents used should be verified with the manufacturer's charts.[5] |
| Body Protection | A Nomex® or similar flame-resistant lab coat worn over long-sleeved clothing and long pants. | A lab coat provides a removable barrier in case of a spill. Flame-resistant material is prudent when working with organic compounds. Clothing underneath should cover as much skin as possible.[5] |
| Foot Protection | Closed-toe, chemical-resistant shoes. | Protects feet from spills and falling objects. Porous shoes like tennis shoes are not appropriate.[6] |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge (e.g., for organic vapors and particulates) should be used, especially when handling the solid compound outside of a certified chemical fume hood or if dust generation is possible. | Minimizes the risk of inhaling fine dust particles or vapors, which may cause respiratory irritation.[4][7] The use of a respirator requires a formal respiratory protection program, including fit testing and training.[5] |
Procedural Guidance: From Preparation to Disposal
A systematic approach to handling this compound is crucial for minimizing exposure.
Pre-Handling Checklist & Workflow
Before beginning any work, ensure the following are in place:
-
A designated and well-ventilated work area, preferably a certified chemical fume hood.[4]
-
Location of the nearest safety shower and eyewash station are known and accessible.[4]
-
All necessary PPE is available, has been inspected for integrity, and fits correctly.[8]
-
A specific disposal plan for chemical waste has been established.
The following diagram illustrates the logical workflow for safe handling:
Caption: Logical workflow for the safe handling of this compound.
Step-by-Step Handling Protocol
-
Donning PPE: Put on PPE in the following order: lab coat, inner gloves, respirator (if required), eye and face protection, and finally, outer gloves.
-
Handling the Compound:
-
Conduct all manipulations within a chemical fume hood to minimize inhalation exposure.[4]
-
If weighing the solid, do so carefully to avoid generating dust.
-
Use compatible labware and ensure all containers are clearly labeled.
-
-
After Handling:
-
Before leaving the work area, remove the outer gloves.
-
Remove the remaining PPE in a manner that avoids cross-contamination: face shield, goggles, lab coat, and finally inner gloves.
-
Wash hands and forearms thoroughly with soap and water.[4]
-
Do not wear lab coats or gloves outside of the laboratory.
-
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and correct action is critical.
-
Small Spills: For minor spills contained within the fume hood, use an absorbent material compatible with the chemical and any solvents.[1] Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Large Spills: Evacuate the immediate area and alert laboratory personnel and the institutional emergency response team.[1]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[1] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are having trouble breathing, administer oxygen if you are trained to do so.[1] Seek immediate medical attention.
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and any contaminated materials is essential to protect the environment.
-
Chemical Waste: All waste containing this compound must be collected in a clearly labeled, sealed, and compatible container.[1]
-
Waste Classification: This compound should be treated as halogenated organic waste. Do not mix with other incompatible waste streams.[1]
-
Disposal Route: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.
-
Contaminated PPE: Disposable PPE that is contaminated should be placed in a designated hazardous waste container. Reusable PPE must be decontaminated according to institutional protocols before reuse.[8]
By adhering to these comprehensive safety and handling guidelines, researchers can confidently and safely work with this compound, ensuring both personal well-being and the integrity of their research environment.
References
- BenchChem. (2025).
- BenchChem. (2025).
- Fisher Scientific. (2025). SAFETY DATA SHEET - tert-Butyl N-{. 2-[2-amino-4-(trifluoromethyl)
- Fisher Scientific. (2025).
- Sigma-Aldrich. (2024).
- Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
- Prairieland FS. (2020). Anhydrous Ammonia PPE.
- University of California, Santa Cruz. (n.d.). Chemical Safety: Personal Protective Equipment.
- ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.
- CymitQuimica. (2024). Safety Data Sheet - tert-Butyl (4-(2-aminoethyl)phenyl)
- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment for Pesticide Handlers.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. fishersci.com [fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. epa.gov [epa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
